molecular formula C9H13N3O6 B15588621 N1-Aminopseudouridine

N1-Aminopseudouridine

Numéro de catalogue: B15588621
Poids moléculaire: 259.22 g/mol
Clé InChI: RFFDBWCAQDLUAT-GBNDHIKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N1-Aminopseudouridine is a useful research compound. Its molecular formula is C9H13N3O6 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H13N3O6

Poids moléculaire

259.22 g/mol

Nom IUPAC

1-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O6/c10-12-1-3(8(16)11-9(12)17)7-6(15)5(14)4(2-13)18-7/h1,4-7,13-15H,2,10H2,(H,11,16,17)/t4-,5-,6-,7+/m1/s1

Clé InChI

RFFDBWCAQDLUAT-GBNDHIKLSA-N

Origine du produit

United States

Foundational & Exploratory

N1-Aminopseudouridine fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Properties of N1-Methylpseudouridine (m1Ψ)

Disclaimer: This document provides a comprehensive overview of N1-Methylpseudouridine (m1Ψ). The initial request specified "N1-Aminopseudouridine"; however, a thorough review of publicly available scientific literature yielded no significant data for this specific compound. In contrast, N1-Methylpseudouridine is a widely studied and critical component of modern mRNA therapeutics. It is presumed that the query intended to focus on this well-documented molecule.

Introduction

N1-Methylpseudouridine (m1Ψ) is a modified nucleoside, a structural isomer of uridine (B1682114), that has become a cornerstone of mRNA-based vaccines and therapeutics.[1][2] Its incorporation into synthetic mRNA transcripts confers significant advantages, primarily by reducing the innate immune response and enhancing protein expression.[2][3] This guide delves into the core physicochemical properties, mechanism of action, and experimental methodologies associated with m1Ψ, providing a technical resource for researchers and drug developers.

Core Physicochemical and Structural Properties

N1-Methylpseudouridine is derived from pseudouridine (B1679824) (Ψ) through the addition of a methyl group at the N1 position of the uracil (B121893) base.[1] Unlike canonical uridine, where the ribose sugar is attached to the N1 position, pseudouridine features a C-C glycosidic bond between the C5 of the uracil base and the C1 of the ribose sugar. The further methylation at the N1 position in m1Ψ eliminates the imino proton that pseudouridine possesses, altering its hydrogen-bonding capabilities.[1]

Chemical Structure

Below is the chemical structure of N1-Methylpseudouridine.

Caption: Chemical structure of N1-Methylpseudouridine (m1Ψ).

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-TP), the form used for in vitro transcription.

PropertyValueReference
Molecular Formula C₁₀H₁₇N₂O₁₅P₃ (free acid)[4]
Molecular Weight 498.10 g/mol (free acid)[4]
Purity (by AX-HPLC) ≥99%[4]
Extinction Coefficient 8,800 L mol⁻¹ cm⁻¹ at 271 nmVendor Data
Supplied Concentration 100 mM in H₂O[4]
pH 7.5[4]
Recommended Storage -20°C or below[4]

Mechanism of Action in mRNA Translation

The incorporation of m1Ψ into mRNA transcripts has profound effects on both the host cell's immune response and the translational machinery itself.

Evasion of Innate Immunity

Synthetic mRNA can be recognized by cellular pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to an inflammatory response that can shut down translation. The presence of m1Ψ in mRNA has been shown to reduce binding to these sensors, thereby dampening the innate immune response. This leads to greater mRNA stability and prolonged protein production.[3]

Impact on Translation Elongation and Fidelity

While m1Ψ's primary benefit is immune evasion, it also directly interacts with the ribosome during translation.

  • Translation Rate: Studies have shown that m1Ψ does not substantially change the rate constants for amino acid addition by cognate tRNAs or for termination by release factors.[5][6][7] However, some reports suggest that global substitution with m1Ψ may slow the ribosome in certain contexts, potentially by altering codon-anticodon interactions.[8]

  • Ribosome Density: The incorporation of m1Ψ can increase ribosome loading and density on the mRNA. This increased ribosome traffic is a key factor contributing to the enhanced protein output from m1Ψ-modified transcripts.[9]

  • Translational Fidelity: The effect of m1Ψ on accuracy is complex and context-dependent. It does not appear to significantly increase the overall rate of miscoding.[10] However, it can subtly modulate the fidelity of amino acid incorporation depending on the codon position and the specific near-cognate tRNA.[5][7] For instance, m1Ψ can both increase and decrease the extent of amino acid misincorporation in a manner that depends on the surrounding sequence.[6][7] Computational modeling suggests these effects are due to altered energetics of the mRNA:tRNA interactions in the ribosome's decoding center.[5][6]

  • Ribosomal Frameshifting: Recent evidence indicates that complete substitution of uridine with m1Ψ can cause +1 ribosomal frameshifting at specific "slippery" sequences. This is thought to be a consequence of slower translation elongation caused by the modification, which gives the ribosome more time to shift frame at susceptible sites.[8]

The diagram below illustrates the dual mechanism of m1Ψ in enhancing protein expression.

G cluster_0 Cellular Environment mrna m1Ψ-Modified mRNA tlr Innate Immune Sensors (e.g., TLRs) mrna->tlr Reduced Recognition ribosome Ribosome mrna->ribosome Increased Ribosome Loading & Density degradation mRNA Degradation tlr->degradation Activation Blocked translation_inhibition Translation Inhibition (eIF2α Phosphorylation) tlr->translation_inhibition Activation Blocked protein Increased Protein Production ribosome->protein Enhanced Translation

Caption: Dual mechanism of m1Ψ for enhancing protein expression.

Key Experimental Protocols

The properties of m1Ψ have been elucidated through several key experimental techniques. Detailed methodologies for two of the most important are provided below.

In Vitro Translation (IVT) Assay

This assay is used to measure the direct impact of m1Ψ on the biochemistry of translation, such as the rate of peptide bond formation and translational fidelity, in a controlled cell-free environment.

Objective: To quantify the rate and accuracy of translation on an m1Ψ-modified mRNA template compared to an unmodified template.

Methodology:

  • Template Preparation: Synthesize short mRNA templates containing a start codon (AUG) followed by the codon of interest (e.g., UUU) and a downstream sequence. Prepare identical sequences where all uridine (U) bases are replaced with m1Ψ.

  • System Reconstitution: Use a fully reconstituted E. coli or rabbit reticulocyte lysate in vitro translation system.[3][11] These systems contain purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[11][12]

  • Initiation Complex (IC) Formation: Form 70S (prokaryotic) or 80S (eukaryotic) initiation complexes by incubating ribosomes with the mRNA template, initiator tRNA (fMet-tRNAfMet), and initiation factors at 37°C.

  • Elongation Reaction: Initiate translation by adding a ternary complex (TC) consisting of the appropriate aminoacyl-tRNA, elongation factor (EF-Tu or eEF1A), and GTP. For fidelity assays, near-cognate or non-cognate aminoacyl-tRNAs are used.[5]

  • Quenching and Analysis:

    • Reactions are carried out at a constant temperature (e.g., 37°C).

    • At various time points, aliquots are removed and the reaction is quenched with a strong base (e.g., 500 mM KOH) or acid (e.g., 5% formic acid).[5]

    • The reaction products (dipeptides or tripeptides) are separated from unreacted amino acids using thin-layer chromatography (eTLC) or high-performance liquid chromatography (HPLC).

    • Products are visualized and quantified using autoradiography (if radiolabeled amino acids are used) or mass spectrometry.

  • Data Interpretation: The rate of product formation (k_obs) is determined by fitting the product yield over time to an exponential function. Comparing k_obs for m1Ψ-containing and unmodified mRNAs reveals the effect of the modification on the rate of a specific translational step.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_mrna Synthesize U-mRNA and m1Ψ-mRNA Templates form_ic Form Initiation Complex (IC) (Ribosome + mRNA + fMet-tRNA) prep_mrna->form_ic prep_system Reconstitute Cell-Free Translation System (Ribosomes, Factors, tRNAs) prep_system->form_ic add_tc Add Ternary Complex (TC) (aa-tRNA + EF-Tu + GTP) form_ic->add_tc incubate Incubate at 37°C (Take Time Points) add_tc->incubate quench Quench Reaction (e.g., Formic Acid) incubate->quench separate Separate Products (e.g., eTLC, HPLC) quench->separate quantify Quantify Dipeptide Product (Autoradiography/MS) separate->quantify analyze Calculate Rate (k_obs) quantify->analyze

Caption: Workflow for an In Vitro Translation (IVT) Assay.

Ribosome Profiling (Ribo-seq)

Ribosome profiling is a powerful high-throughput sequencing technique used to obtain a genome-wide snapshot of translation. It can reveal ribosome occupancy on mRNAs, identify translated regions, and infer elongation rates.

Objective: To map the precise locations and density of ribosomes on m1Ψ-modified vs. unmodified mRNAs within a cellular context.

Methodology:

  • Cell Culture and Transfection: Transfect mammalian cells (e.g., HEK293T) with equimolar amounts of in vitro-transcribed, capped, and polyadenylated mRNAs encoding a reporter protein (e.g., Luciferase), prepared with either U or m1Ψ.

  • Translation Arrest: Treat cells with a translation elongation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA transcripts.[2]

  • Cell Lysis and Nuclease Digestion: Lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with a ribonuclease (e.g., RNase I or P1 nuclease) to digest all mRNA that is not protected by the translating ribosomes.

  • Monosome Isolation: Separate the 80S monosomes (containing the protected mRNA fragment, or "footprint") from polysomes and other cellular components by sucrose (B13894) density gradient ultracentrifugation.

  • Footprint Extraction: Extract the ~30 nucleotide mRNA fragments from the isolated monosomes.

  • Library Preparation:

    • Ligate adaptors to the 3' and 5' ends of the extracted footprints.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library via PCR.

  • Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference transcriptome.

    • Calculate ribosome density for each gene by counting the number of footprints that map to its coding sequence.

    • Compare the ribosome density on the m1Ψ-modified reporter mRNA to the unmodified version to assess the impact on ribosome loading and translation efficiency.

G start Transfect Cells with U-mRNA or m1Ψ-mRNA arrest Arrest Translation (e.g., Cycloheximide) start->arrest lyse Lyse Cells & Digest with RNase arrest->lyse isolate Isolate Monosomes via Sucrose Gradient lyse->isolate extract Extract Ribosome-Protected Footprints (~30 nt) isolate->extract library Prepare Sequencing Library (Ligation, RT-PCR) extract->library sequence Deep Sequencing (NGS) library->sequence analyze Align Reads & Calculate Ribosome Density sequence->analyze

Caption: High-level workflow for Ribosome Profiling (Ribo-seq).

Summary of Quantitative Effects

The table below summarizes the observed effects of m1Ψ substitution on key translational parameters as determined by the experiments described above.

ParameterEffect of m1Ψ SubstitutionPrimary Evidence
Cognate tRNA Addition Rate No substantial change[5][6][7]
Translation Termination Rate No substantial change[5][6]
Ribosome Density on mRNA Increased[9]
Overall Protein Expression Significantly Increased[2][9]
Translational Fidelity Subtly modulated in a context-dependent manner[5][7][10]
+1 Ribosomal Frameshifting Increased at slippery sequences[8]
Innate Immune Activation Significantly Decreased[3]

Conclusion

N1-Methylpseudouridine is a chemically modified nucleoside with fundamental properties that make it exceptionally well-suited for mRNA-based therapeutic applications. Its ability to concurrently evade innate immune detection and enhance the translational efficiency of mRNA transcripts has been a critical innovation. While its effects on the ribosome are nuanced—involving increased ribosome loading without significantly altering the core rate or fidelity of elongation—the net result is a dramatic increase in protein production. The experimental protocols detailed herein, particularly in vitro translation assays and ribosome profiling, have been instrumental in deconstructing its mechanism of action. A thorough understanding of these core properties is essential for the continued development and optimization of next-generation RNA medicines.

References

An In-depth Technical Guide to N1-Aminopseudouridine: Structure, Characteristics, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Aminopseudouridine, more commonly known and referred to herein as N1-Methylpseudouridine (m1ψ), is a modified nucleoside that has become a cornerstone in the development of mRNA-based therapeutics and vaccines. Its strategic incorporation into messenger RNA (mRNA) transcripts significantly enhances their translational efficacy while concurrently mitigating the innate immune response that typically hinders the therapeutic application of unmodified mRNA. This technical guide provides a comprehensive overview of the structure, chemical characteristics, and biological significance of N1-Methylpseudouridine. It details experimental protocols for its synthesis and analysis and elucidates its mechanism of action in modulating innate immune signaling pathways. All quantitative data are presented in structured tables for clarity, and key biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

The therapeutic potential of messenger RNA (mRNA) has long been recognized, but its clinical application has been hampered by its inherent instability and immunogenicity. The introduction of modified nucleosides, particularly N1-Methylpseudouridine, has been a transformative advancement, enabling the development of highly effective and safe mRNA vaccines and therapies, most notably demonstrated in the rapid response to the COVID-19 pandemic.[1]

N1-Methylpseudouridine is a methylated derivative of pseudouridine (B1679824), which itself is an isomer of uridine.[2] The key structural difference lies in the glycosidic bond, which is a C-C bond in pseudouridine and its derivatives, as opposed to the N-C bond in uridine. This seemingly subtle alteration has profound effects on the molecule's properties and its interaction with the cellular machinery.

Structure and Chemical Characteristics

The fundamental structure of N1-Methylpseudouridine consists of a pyrimidine (B1678525) base (1-methyluracil) linked to a ribose sugar.

Chemical Structure
  • IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

  • Molecular Formula: C₁₀H₁₄N₂O₆[3]

  • Molecular Weight: 258.23 g/mol [3]

  • CAS Number: 13860-38-3

Physicochemical Properties

A summary of the key physicochemical properties of N1-Methylpseudouridine is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₆[3]
Molecular Weight 258.23 g/mol [3]
CAS Number 13860-38-3
XLogP3-AA -2.6[3]
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 3
UV Absorbance Maxima 211, 271 nm
Solubility DMF: 3 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 5 mg/ml

Table 1: Physicochemical Properties of N1-Methylpseudouridine

Thermodynamic Stability

The incorporation of N1-Methylpseudouridine into RNA duplexes has been shown to enhance their thermodynamic stability compared to duplexes containing uridine. This increased stability is attributed to improved base stacking interactions.[4][5][6][7][8] The methyl group at the N1 position contributes to a more rigid conformation and enhances stacking energy, which is a critical factor in the overall stability of the RNA molecule.[8] Studies have shown that the stabilizing effect is context-dependent, varying with the neighboring base pairs.[4][5][6][7]

Biological Significance and Mechanism of Action

The primary biological significance of N1-Methylpseudouridine lies in its ability to enable mRNA to evade the innate immune system, thereby reducing its immunogenicity and increasing protein translation.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA (ssRNA) can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7, and TLR8.[9][10] This recognition triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, which can suppress translation and lead to the degradation of the mRNA.

N1-Methylpseudouridine modification sterically hinders the interaction between the mRNA and these TLRs. The presence of the methyl group at the N1 position of the pseudouridine base alters the conformation of the sugar-phosphate backbone and the presentation of the nucleobase, preventing effective binding to the TLRs. This evasion of immune recognition is a key factor in the reduced immunogenicity of m1ψ-modified mRNA.

Toll-like Receptor (TLR) Signaling Pathways

The evasion of TLRs 3, 7, and 8 by N1-Methylpseudouridine-modified mRNA is critical for its therapeutic efficacy. The following diagrams illustrate the canonical signaling pathways of these receptors, which are effectively bypassed by m1ψ-modified mRNA.

TLR3_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF Recruits dsRNA dsRNA (unmodified) dsRNA->TLR3 Binds TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Translocates & Activates NFkB_activation NF-κB Activation Inflammatory_genes Inflammatory Cytokine Genes NFkB_activation->Inflammatory_genes Translocates & Activates RIP1 RIP1 TRAF6->RIP1 RIP1->NFkB_activation

Caption: TLR3 Signaling Pathway.

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 Recruits ssRNA ssRNA (unmodified) ssRNA->TLR7_8 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway IRF7 IRF7 TRAF3->IRF7 Activates NFkB NF-κB IKK_complex->NFkB Activates AP1 AP-1 MAPK_pathway->AP1 Activates IFN_genes Type I IFN Genes IRF7->IFN_genes Translocates & Activates IVT_Workflow Template Linearized DNA Template (with T7 Promoter) IVT_Reaction In Vitro Transcription (37°C, 2-4h) Template->IVT_Reaction NTPs NTPs (ATP, GTP, CTP, m1ψTP) NTPs->IVT_Reaction Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->IVT_Reaction DNase_Treatment DNase I Treatment (37°C, 15-30min) IVT_Reaction->DNase_Treatment Purification mRNA Purification (LiCl, Column, or HPLC) DNase_Treatment->Purification Final_mRNA Purified m1ψ-mRNA Purification->Final_mRNA

References

N1-Aminopseudouridine in RNA: An In-depth Technical Guide on a Closely Related Analog, N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Comprehensive searches of the current scientific literature and chemical databases did not yield any specific information on the biological significance, synthesis, or experimental investigation of N1-Aminopseudouridine (N1-APU) in RNA. This suggests that N1-APU is likely a theoretical or yet-to-be-synthesized and studied nucleoside analog. Given the absence of data, it is not possible to provide the requested in-depth technical guide on N1-APU.

However, the field of RNA therapeutics has been revolutionized by a closely related modified nucleoside, N1-Methylpseudouridine (m1Ψ) . The biological importance and therapeutic applications of m1Ψ are extensively documented. Therefore, this guide will provide a comprehensive overview of the biological significance of N1-methylpseudouridine in RNA, adhering to the detailed requirements of your request. We believe this information will be of significant value to researchers, scientists, and drug development professionals interested in modified pseudouridine (B1679824) analogs.

The Biological Significance of N1-Methylpseudouridine in RNA: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of modified nucleosides into synthetic messenger RNA (mRNA) has been a pivotal advancement in the development of RNA-based therapeutics and vaccines.[1][2] Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, offering substantial advantages over unmodified uridine (B1682114) and even its parent compound, pseudouridine (Ψ).[1][2][3] This technical guide delves into the core biological significance of m1Ψ in RNA, focusing on its impact on innate immunogenicity, translational efficiency, and fidelity. We will explore the underlying molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows.

The structure of m1Ψ, a C-glycoside isomer of N1-methyluridine, features a methyl group at the N1 position of pseudouridine. This seemingly subtle modification has profound consequences for the biological properties of mRNA, making it a cornerstone of modern mRNA vaccine technology, including the highly successful COVID-19 vaccines.[4]

Core Biological Functions of N1-Methylpseudouridine

A primary obstacle for in vitro transcribed (IVT) mRNA therapeutics is their recognition by host pattern recognition receptors (PRRs), which triggers an innate immune response leading to inflammation and reduced protein expression.[5] The incorporation of m1Ψ into mRNA transcripts significantly mitigates this response.

  • Mechanism of Action: m1Ψ-modified mRNA shows reduced binding to and activation of key endosomal and cytosolic PRRs, including Toll-like receptor 7 (TLR7), TLR8, and RIG-I.[5] The methyl group at the N1 position is thought to sterically hinder the interactions necessary for receptor activation.[5] Furthermore, m1Ψ modification can alter the secondary structure of RNA, potentially masking dsRNA contaminants that are potent activators of PKR and other dsRNA sensors.[5][6] In pluripotent stem cells, m1Ψ modification has been shown to decrease the binding of dsRNA by-products to the PRKRA dimer, thereby alleviating global translation repression.[6]

The replacement of uridine with m1Ψ in mRNA leads to a dramatic increase in protein production.[2][3] This enhancement is attributed to two primary mechanisms:

  • Overcoming eIF2α-dependent Translational Arrest: The innate immune activation by unmodified mRNA leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key step in a pathway that shuts down global protein synthesis. By evading the immune sensors, m1Ψ-modified mRNA prevents eIF2α phosphorylation and the subsequent translational repression.[3]

  • Altering Translation Dynamics: Studies have shown that m1Ψ incorporation increases ribosome density on the mRNA transcript.[3] This suggests that m1Ψ may alter the kinetics of translation, possibly by inducing ribosome pausing, which could favor more efficient ribosome loading and recycling on the same mRNA molecule.[3]

The effect of m1Ψ on the accuracy of protein synthesis is a critical consideration for its therapeutic use. While pseudouridine has been shown to modestly increase miscoding in some contexts, m1Ψ generally maintains high translational fidelity.

  • Molecular Basis: The N1-methyl group of m1Ψ restricts the base to a conformation that is more similar to uridine in the context of codon-anticodon pairing, compared to the more flexible pseudouridine.[7] While some studies indicate that m1Ψ can subtly modulate the fidelity of amino acid incorporation in a codon- and context-dependent manner, it does not appear to significantly increase the overall rate of miscoding.[8][9] Crucially, m1Ψ does not stabilize mismatched RNA duplexes to the same extent as pseudouridine.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on N1-methylpseudouridine.

Table 1: Impact of N1-Methylpseudouridine on Translation and Immunogenicity

ParameterUnmodified U-mRNAΨ-mRNAm1Ψ-mRNAReference(s)
Protein Expression Baseline~10-fold increase>10-fold increase relative to Ψ-mRNA[Andries et al., 2015; Svitkin et al., 2017]
Immune Response (e.g., TNF-α secretion) HighReducedSignificantly reduced compared to Ψ-mRNA[Andries et al., 2015]

Table 2: Fidelity of N1-Methylpseudouridine Incorporation by RNA Polymerases

RNA PolymeraseUridine AnalogFidelity (relative to canonical NTPs)Key FindingsReference(s)
T7 RNAPΨ (Pseudouridine)LowerHigher rate of misincorporation compared to m1Ψ.[11]
T7 RNAPm1ΨHigherIncorporated with higher fidelity than pseudouridine.[11]
SP6 RNAPm1ΨHigherShows a narrower range of incorporation yields across different sequence contexts compared to T7 RNAP.[12]

Table 3: Effect of m1Ψ on Translation Rate Constants

Codon ContextModificationEffect on Rate Constant for Cognate Amino Acid AdditionReference(s)
Variousm1ΨDoes not substantially change the rate constants for cognate tRNA addition or termination by release factors.[13][14]
Experimental Protocols

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

  • Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is required. The template should be purified and free of nucleases.

  • Reaction Setup: In an RNase-free environment, assemble the following reaction mixture at room temperature in the specified order:

    • Nuclease-free water

    • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

    • ATP, CTP, GTP solutions (final concentration typically 2-5 mM each)

    • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) (final concentration typically 2-5 mM)

    • Linear DNA template (0.5-1.0 µg)

    • RNase Inhibitor (e.g., 40 units)

    • T7 RNA Polymerase (e.g., 50 units)

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the synthesized mRNA using a suitable method, such as LiCl precipitation, spin column chromatography, or HPLC. For therapeutic applications, further purification to remove dsRNA by-products using methods like cellulose (B213188) chromatography is crucial.[15]

  • Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.[15]

This protocol outlines a method to assess amino acid misincorporation using a reconstituted bacterial in vitro translation system.

  • Prepare Initiation Complexes (ICs): Assemble 70S ribosomes with an m1Ψ-modified mRNA template and a radiolabeled initiator tRNA (e.g., 35S-fMet-tRNAfMet) in the P-site.

  • Prepare Ternary Complexes (TCs): Form complexes of EF-Tu, GTP, and the specific aminoacyl-tRNA to be tested (both cognate and near-cognate).

  • Translation Reaction: Mix the ICs with the TCs and incubate at 37°C for a defined period (e.g., 15 minutes).

  • Quenching: Stop the reaction by adding a strong base, such as KOH, to hydrolyze the peptidyl-tRNA bond.

  • Product Analysis: Separate the resulting dipeptides from unreacted amino acids using electrophoretic thin-layer chromatography (eTLC).

  • Visualization and Quantification: Visualize the radiolabeled products using a phosphorimager and quantify the spots to determine the extent of cognate and misincorporated amino acid addition.

While specific protocols for N1-APU are unavailable, methods for detecting pseudouridine can be adapted. The most common method relies on chemical modification with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC).

  • CMC Modification: Incubate the RNA sample with CMC under denaturing conditions (e.g., in the presence of urea (B33335) at pH 8.3). CMC reacts with the N3 position of pseudouridine.

  • Alkaline Treatment: Treat the RNA with a basic solution (e.g., sodium carbonate buffer, pH 10.4) to remove CMC adducts from guanosine (B1672433) and uridine, leaving the bulky adduct on pseudouridine.[13]

  • Reverse Transcription: Perform a primer extension reaction using a reverse transcriptase. The CMC adduct on pseudouridine will cause the reverse transcriptase to stall, typically one nucleotide 3' to the modified base.

  • Analysis: Analyze the cDNA products by denaturing polyacrylamide gel electrophoresis or by quantitative PCR to identify the position and estimate the stoichiometry of the modification.[13]

Visualizations: Pathways and Workflows

Innate_Immune_Sensing_of_mRNA Figure 1: Evasion of Innate Immune Sensing by m1Ψ-mRNA cluster_unmodified Unmodified U-mRNA cluster_modified m1Ψ-Modified mRNA U-mRNA U-mRNA TLR7 TLR7/8 U-mRNA->TLR7 Activates MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN Type I IFN IRF7->Type I IFN Induces Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Induces m1Y-mRNA m1Ψ-mRNA TLR7_mod TLR7/8 m1Y-mRNA->TLR7_mod Blocked Translation Translation m1Y-mRNA->Translation Proceeds

Caption: Evasion of innate immune sensing by m1Ψ-modified mRNA.

Translation_Workflow Figure 2: Workflow for In Vitro Translation Fidelity Assay Start Start Prepare_ICs Prepare Initiation Complexes (70S Ribosome + m1Ψ-mRNA + 35S-fMet-tRNA) Start->Prepare_ICs Prepare_TCs Prepare Ternary Complexes (EF-Tu + GTP + Aminoacyl-tRNA) Start->Prepare_TCs Translation_Reaction Incubate ICs and TCs at 37°C Prepare_ICs->Translation_Reaction Prepare_TCs->Translation_Reaction Quench Quench Reaction with KOH Translation_Reaction->Quench Separation Separate Products by eTLC Quench->Separation Analysis Phosphorimaging and Quantification Separation->Analysis End End Analysis->End

Caption: Workflow for assessing in vitro translation fidelity.

Conclusion and Future Directions

N1-methylpseudouridine has proven to be a transformative modification in the field of RNA therapeutics. Its ability to concurrently suppress innate immunity and enhance protein expression has been instrumental in the clinical success of mRNA vaccines. While its impact on translational fidelity is generally minimal, the context-dependent effects warrant ongoing investigation, especially as mRNA technology is applied to a broader range of therapeutic proteins where even minor variations in protein sequence could have functional consequences.

Future research will likely focus on exploring other novel pseudouridine derivatives, potentially including this compound, to further fine-tune the properties of therapeutic mRNA. A deeper understanding of how these modifications influence the complex interplay between RNA structure, ribosome dynamics, and the host immune system will be crucial for designing the next generation of safer and more potent RNA-based medicines.

References

N1-Aminopseudouridine vs. Pseudouridine: A Technical Guide to Core Differences in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines. Among these, pseudouridine (B1679824) (Ψ) and its derivatives have emerged as critical components for enhancing the stability and translational efficacy of mRNA while mitigating its inherent immunogenicity. This technical guide provides an in-depth comparison of pseudouridine and a lesser-known but potentially significant derivative, N1-aminopseudouridine. While extensive research has illuminated the benefits of N1-methylpseudouridine (m¹Ψ), a close analog, specific data on this compound remains limited in publicly accessible literature. This document will, therefore, draw upon the well-established principles of N1-substitution on pseudouridine to extrapolate the expected properties of this compound, alongside a comprehensive review of pseudouridine. We will delve into their structural distinctions, the consequent impact on mRNA function, and the underlying molecular mechanisms, providing a foundational understanding for researchers in the field.

Core Structural and Chemical Differences

The fundamental distinction between pseudouridine and this compound lies in the chemical group attached to the N1 position of the uracil (B121893) base.

  • Pseudouridine (Ψ): An isomer of uridine (B1682114), pseudouridine features a C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil base, unlike the N1-C1' bond in uridine. This unique linkage provides greater rotational freedom. Critically, the N1 position of the uracil base in pseudouridine possesses a hydrogen atom, which can act as a hydrogen bond donor.[1]

  • This compound: As a derivative of pseudouridine, this compound would have an amino group (-NH₂) substituting the hydrogen atom at the N1 position. This substitution eliminates the hydrogen bond donor capability at this position and introduces a new functional group with distinct chemical properties.

Below is a diagram illustrating the structural differences between uridine, pseudouridine, and this compound.

Figure 1. Key structural differences.

Impact on mRNA Properties and Function

The modification at the N1 position of pseudouridine has profound effects on the biological properties of mRNA. The following sections compare the known effects of pseudouridine with the extrapolated effects of this compound, drawing parallels from studies on N1-methylpseudouridine.

Translation Efficiency

The incorporation of modified nucleosides can significantly impact the efficiency with which mRNA is translated into protein.

  • Pseudouridine (Ψ): The presence of pseudouridine in mRNA generally enhances translation efficiency compared to unmodified mRNA.[2] This is attributed to a reduction in the activation of innate immune sensors that would otherwise inhibit translation.[2] However, in some in vitro systems, such as wheat germ extracts, pseudouridine-containing mRNAs have shown reduced protein production compared to unmodified mRNAs.[2]

  • N1-Substituted Pseudouridines (e.g., N1-methylpseudouridine): Studies on N1-methylpseudouridine have demonstrated a further enhancement of protein expression compared to pseudouridine-modified mRNA.[3][4] This suggests that blocking the N1 hydrogen bond donor capacity while retaining the C-C glycosidic bond is advantageous for translation. It is hypothesized that N1-substituted pseudouridines increase ribosome density on the mRNA, leading to more efficient protein synthesis.[3] It is plausible that this compound would exhibit a similar, if not enhanced, translational output due to the N1-substitution.

Table 1: Comparative Translation Efficiency Data (Illustrative based on available literature for Ψ and m¹Ψ)

Nucleoside ModificationRelative Luciferase Activity (in HEK293T cells)Fold Change vs. UnmodifiedReference
Unmodified UridineBaseline1x[3]
Pseudouridine (Ψ)Increased>1x[2]
N1-methylpseudouridine (m¹Ψ)Significantly Increased>10x[3]
This compoundHypothesized to be similar to or greater than m¹ΨN/A
Immunogenicity

A primary challenge in mRNA therapeutics is the innate immune response triggered by exogenous RNA.

  • Pseudouridine (Ψ): Incorporation of pseudouridine into mRNA significantly reduces its recognition by innate immune sensors like Toll-like receptors (TLRs), thereby dampening the subsequent inflammatory cytokine production.[2]

  • N1-Substituted Pseudouridines (e.g., N1-methylpseudouridine): N1-methylpseudouridine has been shown to be even more effective than pseudouridine at evading the innate immune system, leading to a further reduction in the production of inflammatory cytokines like TNF-α and IFN-α.[4] This superior immune evasion is a key reason for its use in the approved COVID-19 mRNA vaccines. It is highly probable that this compound would also exhibit a very low immunogenic profile due to the modification at the N1 position.

Table 2: Comparative Immunogenicity Data (Illustrative based on available literature for Ψ and m¹Ψ)

Nucleoside ModificationTNF-α Induction (in human PBMCs)IFN-α Induction (in human PBMCs)Reference
Unmodified UridineHighHigh[5]
Pseudouridine (Ψ)ReducedReduced[5]
N1-methylpseudouridine (m¹Ψ)Significantly ReducedSignificantly Reduced[4]
This compoundHypothesized to be very lowHypothesized to be very low

Molecular Mechanisms of Action

The observed differences in translation and immunogenicity stem from how these modified nucleosides interact with the cellular machinery.

Evasion of Innate Immune Sensing

Exogenous single-stranded RNA (ssRNA) is primarily recognized by endosomal Toll-like receptor 7 (TLR7), while double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is sensed by TLR3, RIG-I, PKR, and OAS.

InnateImmuneSensing cluster_Extracellular Extracellular/Endosome cluster_Cytoplasm Cytoplasm ssRNA ssRNA (unmodified) TLR7 TLR7 ssRNA->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRF7 IRF7 MyD88->IRF7 activates NFkB_endo NF-κB MyD88->NFkB_endo activates Type1_IFN Type I IFN Production IRF7->Type1_IFN Inflammatory_Cytokines_endo Inflammatory Cytokines NFkB_endo->Inflammatory_Cytokines_endo dsRNA dsRNA (byproduct) RIGI RIG-I dsRNA->RIGI PKR PKR dsRNA->PKR OAS OAS dsRNA->OAS MAVS MAVS RIGI->MAVS eIF2a eIF2α PKR->eIF2a phosphorylates RNaseL RNase L OAS->RNaseL activates IRF3 IRF3 MAVS->IRF3 NFkB_cyto NF-κB MAVS->NFkB_cyto Translation_Inhibition Translation Inhibition eIF2a->Translation_Inhibition RNA_Degradation RNA Degradation RNaseL->RNA_Degradation Type1_IFN_cyto Type I IFN Production IRF3->Type1_IFN_cyto Inflammatory_Cytokines_cyto Inflammatory Cytokines NFkB_cyto->Inflammatory_Cytokines_cyto Modified_mRNA Ψ or N1-substituted Ψ mRNA Modified_mRNA->TLR7 Reduced Binding Modified_mRNA->RIGI Reduced Binding Modified_mRNA->PKR Reduced Binding Modified_mRNA->OAS Reduced Binding

Figure 2. Innate immune sensing of foreign RNA.

The incorporation of pseudouridine and its N1-substituted derivatives alters the conformation of the RNA backbone and the pattern of hydrogen bonding, which reduces the ability of these pattern recognition receptors (PRRs) to bind to the mRNA. This leads to a significant reduction in the downstream signaling cascades that would normally result in the production of type I interferons and other inflammatory cytokines, as well as the inhibition of translation.

Experimental Protocols

In Vitro Transcription of Modified mRNA

This protocol describes the general steps for synthesizing mRNA containing modified nucleosides using T7 RNA polymerase.

IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearized Plasmid) IVT_Reaction 2. In Vitro Transcription - T7 RNA Polymerase - NTPs (with modified UTP) - Reaction Buffer Template_Prep->IVT_Reaction DNase_Treatment 3. DNase I Treatment (Template Removal) IVT_Reaction->DNase_Treatment Purification 4. mRNA Purification (e.g., LiCl precipitation or column-based) DNase_Treatment->Purification QC 5. Quality Control - Concentration (A260) - Integrity (Gel Electrophoresis) Purification->QC

Figure 3. In Vitro Transcription Workflow.

Methodology:

  • Template Preparation: A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is prepared.

  • In Vitro Transcription Reaction Setup: The reaction is assembled at room temperature and typically includes:

    • T7 RNA Polymerase

    • Reaction Buffer

    • ATP, GTP, CTP

    • The modified uridine triphosphate (e.g., pseudouridine-5'-triphosphate (B1141104) or this compound-5'-triphosphate) completely replacing UTP.

    • Linearized DNA template

    • RNase inhibitor

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added and the reaction is incubated for another 15-30 minutes at 37°C.

  • Purification: The synthesized mRNA is purified using methods such as lithium chloride precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and small RNA fragments.

  • Quality Control: The concentration and purity of the mRNA are determined by measuring absorbance at 260 nm and 280 nm. The integrity of the full-length transcript is assessed by gel electrophoresis.[6][7][8]

In Vitro Translation Assay

This protocol outlines a method to assess the translation efficiency of the synthesized modified mRNA using a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate).

Methodology:

  • Reaction Setup: For each mRNA sample to be tested, a reaction is set up on ice containing:

    • Rabbit Reticulocyte Lysate

    • Amino Acid Mixture (minus methionine if radiolabeling)

    • [³⁵S]-Methionine (for radiolabeling of synthesized protein)

    • RNase Inhibitor

    • Synthesized mRNA (at a standardized concentration)

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes.

  • Analysis:

    • For reporter proteins (e.g., Luciferase): A portion of the reaction is mixed with the appropriate substrate, and luminescence is measured using a luminometer.

    • For radiolabeled proteins: The reaction products are separated by SDS-PAGE, and the gel is dried and exposed to a phosphor screen or X-ray film to visualize the synthesized protein. The band intensity can be quantified to compare translation efficiency.[3][9]

Cellular Immunogenicity Assay

This protocol describes a method to evaluate the immunogenicity of modified mRNA by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Transfection:

    • PBMCs are seeded in a 96-well plate.

    • The synthesized mRNA is complexed with a transfection reagent (e.g., a lipid-based carrier).

    • The mRNA-lipid complexes are added to the cells. Controls should include untransfected cells, cells treated with the transfection reagent alone, and cells treated with a known immunostimulant (e.g., R848, a TLR7/8 agonist).

  • Incubation: The cells are incubated for 18-24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA).[5][10]

Conclusion and Future Directions

The substitution of uridine with pseudouridine and its N1-derivatives represents a cornerstone of modern mRNA therapeutic design, enabling enhanced protein expression and reduced immunogenicity. While N1-methylpseudouridine has become the gold standard, the exploration of other N1-substitutions, such as this compound, holds promise for further optimization of mRNA characteristics. Based on the established principles of N1-modification, it is anticipated that this compound would offer superior translational capacity and a favorable immunogenic profile compared to pseudouridine.

Future research should focus on the direct synthesis and evaluation of this compound-modified mRNA to validate these hypotheses. Quantitative analysis of its impact on translation efficiency, immunogenicity, and stability will be crucial for determining its potential as a next-generation building block for mRNA therapeutics. Furthermore, a deeper understanding of how different N1-substitutions modulate ribosome kinetics and interactions with innate immune sensors will pave the way for the rational design of even more potent and safer mRNA-based medicines.

References

The Theoretical Impact of N1-Aminopseudouridine on RNA Folding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a notable absence of direct experimental or computational studies specifically investigating the effects of N1-Aminopseudouridine (N1-AP) on RNA folding and stability. This guide, therefore, presents a theoretical exploration based on the well-documented properties of its parent compound, pseudouridine (B1679824) (Ψ), and its close analog, N1-methylpseudouridine (m1Ψ). The quantitative data and experimental protocols are derived from studies on these related molecules and are intended to serve as a predictive framework and a methodological guide for the future investigation of N1-AP.

Introduction

The strategic incorporation of modified nucleosides into RNA therapeutics, particularly mRNA vaccines, has been a pivotal advancement in modern medicine. Modifications such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have been shown to enhance the stability, translational efficacy, and immunogenic profile of RNA molecules. This has spurred interest in exploring other novel modifications that could further optimize RNA-based technologies. This compound, a hypothetical derivative of pseudouridine with an amino group at the N1 position, represents an intriguing candidate for such exploration. This technical guide provides a comprehensive theoretical analysis of the potential effects of N1-AP on RNA folding, drawing parallels from its well-characterized relatives.

Theoretical Effects of this compound on RNA Structure and Stability

The unique C-glycosidic bond in pseudouridine, which connects the C5 of the uracil (B121893) base to the C1' of the ribose sugar, fundamentally alters its properties compared to uridine. This structural isomerization introduces an additional hydrogen bond donor at the N1 position and enhances base stacking within an RNA duplex.[1][2] These features generally lead to increased thermodynamic stability of RNA structures.[1][2]

The substitution at the N1 position, as seen in N1-methylpseudouridine, further modulates these effects. While the methyl group in m1Ψ removes the N1 hydrogen bond donor capacity of Ψ, it contributes to enhanced stability through increased molecular polarizability and improved base stacking interactions.[3][4]

Based on these precedents, the introduction of an amino group (-NH2) at the N1 position of pseudouridine is hypothesized to have the following effects:

  • Enhanced Hydrogen Bonding Capacity: The N1-amino group can act as a hydrogen bond donor, potentially forming additional or stronger interactions with neighboring bases, the phosphate (B84403) backbone, or structured water molecules in the major groove. This could lead to a significant stabilization of the RNA duplex.

  • Altered Electrostatic Interactions: The introduction of a primary amine, which can be protonated at physiological pH, would introduce a positive charge at the N1 position. This could influence the local electrostatic environment of the RNA duplex, potentially affecting its interaction with other molecules and its overall conformation.

  • Modified Base Stacking: The size and electronic properties of the amino group would likely influence the stacking interactions with adjacent bases. The precise impact on stacking energy would depend on the sequence context and the conformational dynamics of the amino group.

  • Conformational Rigidity: Similar to pseudouridine, N1-AP is expected to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices and contributes to duplex stability.[2] The N1-amino group might further rigidify the local structure.

Comparative Data on Related Nucleosides

To contextualize the potential impact of this compound, the following table summarizes the known thermodynamic contributions of uridine, pseudouridine, and N1-methylpseudouridine to RNA duplex stability. A hypothetical entry for N1-AP is included for comparative purposes, based on the theoretical considerations discussed above.

Nucleoside ModificationKey Structural FeatureKnown Effect on RNA Duplex StabilityChange in Melting Temperature (ΔTm) per modification (°C)
Uridine (U) N1-H (Watson-Crick face)Baseline stabilityN/A
Pseudouridine (Ψ) N1-H (major groove), C-glycosidic bondIncreased stability via H-bonding and stacking[1][2]+0.5 to +2.5[2]
N1-Methylpseudouridine (m1Ψ) N1-CH3, C-glycosidic bondIncreased stability via enhanced stacking[3][4]Generally higher than Ψ
This compound (N1-AP) N1-NH2 (Hypothetical) , C-glycosidic bondHypothesized to significantly increase stability Predicted to be higher than Ψ

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be essential for characterizing the effects of this compound on RNA folding. These protocols are based on established methods used for studying other modified nucleosides.

Synthesis of this compound-5'-Triphosphate

The synthesis of N1-AP-5'-triphosphate would be the initial and crucial step. A plausible synthetic route could involve the chemical modification of pseudouridine or a protected derivative, followed by phosphorylation to yield the triphosphate. This would likely involve multi-step organic synthesis and purification by HPLC.

In Vitro Transcription with N1-AP-5'-Triphosphate

Once the triphosphate is synthesized, it can be incorporated into RNA strands using in vitro transcription with a suitable RNA polymerase (e.g., T7, T3, or SP6).

Protocol:

  • Assemble the transcription reaction mixture on ice:

    • Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 10 mM DTT, 2 mM spermidine)

    • 10 mM each of ATP, CTP, GTP

    • 10 mM of this compound-5'-Triphosphate (in place of UTP)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor (40 units)

    • T7 RNA Polymerase (50 units)

    • Nuclease-free water to the final volume.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Treat the reaction with DNase I to remove the DNA template.

  • Purify the RNA transcript using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.

  • Assess the integrity and concentration of the synthesized RNA using gel electrophoresis and UV-Vis spectrophotometry.

Thermal Melting (UV-Melting) Analysis

Thermal melting analysis is used to determine the thermodynamic parameters (ΔH°, ΔS°, ΔG°, and Tm) of RNA duplex formation.

Protocol:

  • Prepare samples of the N1-AP-containing RNA duplex and a corresponding unmodified control duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).

  • The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured.

  • Analyze the melting curves to derive the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the RNA duplex, including base pairing, stacking interactions, and sugar pucker conformations.

Protocol:

  • Prepare a highly concentrated and pure sample of the N1-AP-containing RNA duplex in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.8, in 90% H2O/10% D2O or 100% D2O).

  • Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 1H-1H NOESY, 1H-1H TOCSY, 1H-13C HSQC, 1H-15N HSQC) on a high-field NMR spectrometer.

  • Assign the NMR signals to specific nuclei in the RNA.

  • Analyze the Nuclear Overhauser Effect (NOE) data to determine internuclear distances and deduce the three-dimensional structure of the duplex.

  • Analyze scalar coupling constants to determine sugar pucker and backbone torsion angles.

Visualizations

Theoretical Hydrogen Bonding Potential

cluster_U Uridine cluster_Psi Pseudouridine (Ψ) cluster_m1Psi N1-Methylpseudouridine (m1Ψ) cluster_N1AP This compound (N1-AP) - Theoretical U U A1 A U->A1 N3-H...N1 U->A1 O2...H-N6 Psi Ψ A2 A Psi->A2 N3-H...N1 Psi->A2 O2...H-N6 N1H N1-H Psi->N1H Major Groove H-bond donor m1Psi m1Ψ A3 A m1Psi->A3 N3-H...N1 m1Psi->A3 O2...H-N6 N1CH3 N1-CH3 m1Psi->N1CH3 Enhanced Stacking N1AP N1-AP A4 A N1AP->A4 N3-H...N1 N1AP->A4 O2...H-N6 N1NH2 N1-NH2 N1AP->N1NH2 Potential H-bond donor

Caption: Comparative hydrogen bonding potential of U, Ψ, m1Ψ, and theoretical N1-AP.

Experimental Workflow for Characterizing this compound

cluster_synthesis Synthesis & Incorporation cluster_analysis Biophysical & Structural Analysis cluster_functional Functional Assays synth_nuc Chemical Synthesis of N1-AP Nucleoside synth_tp Phosphorylation to N1-AP-5'-Triphosphate synth_nuc->synth_tp ivt In Vitro Transcription to incorporate N1-AP into RNA synth_tp->ivt uv_melt Thermal Melting (UV-Vis) (Thermodynamic Stability) ivt->uv_melt cd_spec Circular Dichroism (Helical Conformation) ivt->cd_spec nmr_spec NMR Spectroscopy (High-Resolution Structure) ivt->nmr_spec in_vitro_trans In Vitro Translation (Protein Expression) ivt->in_vitro_trans data_analysis Data Analysis & Model Refinement uv_melt->data_analysis cd_spec->data_analysis nmr_spec->data_analysis cell_based Cell-Based Assays (Immunogenicity & Stability) in_vitro_trans->cell_based cell_based->data_analysis

Caption: Logical workflow for the characterization of a novel modified nucleoside.

Conclusion

While direct experimental data on this compound is currently lacking, a theoretical analysis based on its structural relationship to pseudouridine and N1-methylpseudouridine suggests that it could be a potent modification for enhancing RNA stability. The presence of an N1-amino group offers the potential for additional hydrogen bonding and altered electrostatic interactions, which could significantly impact RNA folding and function. The experimental protocols and comparative data presented in this guide provide a solid foundation for future research aimed at empirically determining the properties of this compound and its potential applications in RNA therapeutics and biotechnology. Further computational and experimental studies are warranted to validate these theoretical predictions and to fully elucidate the contribution of this novel modification to RNA biology.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N1-Aminopseudouridine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of N1-Aminopseudouridine-5'-triphosphate, a modified nucleotide with potential applications in mRNA therapeutics and biochemical research. The synthesis is based on a robust and widely utilized "one-pot, three-step" phosphorylation method starting from the corresponding nucleoside, this compound. This application note includes a proposed pathway for the synthesis of the nucleoside precursor, a detailed experimental protocol for the triphosphorylation, and methods for purification and analysis. Quantitative data from a representative synthesis are presented in tabular format for clarity. Additionally, diagrams illustrating the synthetic pathway and experimental workflow are provided to guide the researcher.

Introduction

The modification of nucleosides is a cornerstone of modern therapeutic and diagnostic research. Modified nucleotides, when incorporated into messenger RNA (mRNA), can enhance stability, increase protein expression, and reduce the innate immune response, making them critical components in the development of mRNA-based vaccines and therapeutics. N1-methylpseudouridine is a well-known example that has been instrumental in the success of COVID-19 mRNA vaccines.

This compound is an analogue of pseudouridine (B1679824) with an amino group at the N1 position of the uracil (B121893) base. This modification offers a unique chemical handle for further functionalization or may impart novel biological properties to mRNA transcripts. The triphosphate form, this compound-5'-triphosphate, is the active monomer required for in vitro transcription. This document outlines a comprehensive procedure for its synthesis and characterization.

Synthesis Pathway

The overall synthesis of this compound-5'-triphosphate is a two-stage process. First, the this compound nucleoside is synthesized from pseudouridine. Subsequently, the nucleoside is converted to its 5'-triphosphate derivative using a one-pot phosphorylation method.

cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Triphosphorylation Pseudouridine Pseudouridine Protected_Pseudo 2',3',5'-O-Protected Pseudouridine Pseudouridine->Protected_Pseudo Protection N1_Amino_Protected N1-Amino-Protected Pseudouridine Protected_Pseudo->N1_Amino_Protected Amination N1_Aminopseudouridine This compound N1_Amino_Protected->N1_Aminopseudouridine Deprotection N1_Aminopseudouridine_start This compound N1_Aminopseudouridine->N1_Aminopseudouridine_start Monophosphate This compound 5'-Monophosphate Intermediate N1_Aminopseudouridine_start->Monophosphate POCl3 Cyclic_Intermediate Cyclic Triphosphate Intermediate Monophosphate->Cyclic_Intermediate Pyrophosphate N1_Amino_TP This compound-5'-triphosphate Cyclic_Intermediate->N1_Amino_TP Hydrolysis Start Start Dissolve Dissolve this compound and proton sponge in TMP Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_POCl3 Add POCl3 dropwise Cool->Add_POCl3 Stir1 Stir for 2 hours at 0°C Add_POCl3->Stir1 Add_Pyro Add tributylamine (B1682462) and tributylammonium pyrophosphate Stir1->Add_Pyro Stir2 Stir for 30 minutes at 0°C Add_Pyro->Stir2 Quench Quench with TEAB buffer Stir2->Quench Hydrolyze Stir for 1 hour at RT (Hydrolysis) Quench->Hydrolyze Purify Purify by Ion-Exchange Chromatography (DEAE Sephadex) Hydrolyze->Purify Lyophilize Lyophilize to obtain pure product Purify->Lyophilize End End Lyophilize->End

Application Notes and Protocols for Incorporating N1-Methylpseudouridine into mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has become a cornerstone of modern mRNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (N1-Am-Ψ) has emerged as a superior modification for enhancing the stability and translational capacity of mRNA while reducing its inherent immunogenicity.[1][2][3] This document provides detailed protocols for the incorporation of N1-Am-Ψ into mRNA through in vitro transcription (IVT), subsequent purification, and quantification, along with data on its effects on protein expression and immune stimulation.

Rationale for N1-Methylpseudouridine Incorporation

Standard, unmodified mRNA can be recognized by the innate immune system as foreign, leading to the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[3][4] This recognition triggers inflammatory cytokine production and can lead to the shutdown of translation.[3] The complete substitution of uridine (B1682114) with N1-Am-Ψ during IVT abrogates the activation of these immune sensors.[1][5] This modification leads to several key advantages:

  • Reduced Immunogenicity: N1-Am-Ψ-modified mRNA evades recognition by PRRs, leading to a significant reduction in the production of inflammatory cytokines like IL-6, TNF-α, and CXCL10.[4][6]

  • Enhanced Translation: By avoiding the eIF2α phosphorylation-dependent inhibition of translation triggered by immune activation, N1-Am-Ψ-modified mRNA results in significantly higher protein expression.[2] It has been shown to increase ribosome density on the mRNA, further boosting translational output.[2]

  • Increased Stability: The modification contributes to the overall stability of the mRNA molecule, allowing for prolonged protein production.[7]

Data Presentation

Table 1: Effect of N1-Methylpseudouridine on Protein Expression
Cell LineTransfection MethodReporter GeneModificationFold Increase in Protein Expression (vs. Unmodified)Reference
HEK293TTransfectionLuciferaseN1-Am-Ψ>10-foldSvitkin, Y. V., et al. (2017)[2]
Human fibroblast-like synoviocytes (FLS)TransfectionEGFPN1-Am-ΨSignificantly HigherHoshi, S., et al. (2022)[4][6]
MH7A (human synovial fibroblast)TransfectionEGFPN1-Am-ΨSignificantly HigherHoshi, S., et al. (2022)[4][6]
Table 2: Effect of N1-Methylpseudouridine on Cytokine Induction in Human FLS
Cytokine/ChemokinemRNA ModificationChange in Expression/Concentration (vs. Unmodified)Reference
IL-6N1-Am-ΨSuppressedHoshi, S., et al. (2022)[4][6]
TNF-αN1-Am-ΨSuppressedHoshi, S., et al. (2022)[4][6]
CXCL10N1-Am-ΨSuppressedHoshi, S., et al. (2022)[4][6]

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of N1-Am-Ψ-containing mRNA using a T7 RNA polymerase-based IVT reaction. The key step is the complete substitution of Uridine-5'-Triphosphate (UTP) with N1-Methylpseudouridine-5'-Triphosphate (N1-Am-Ψ-TP).

Materials:

  • Linearized DNA template with a T7 promoter

  • N1-Methylpseudouridine-5'-Triphosphate (N1-Am-Ψ-TP)

  • ATP, GTP, CTP (high purity)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Pyrophosphatase

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl2, 2 mM Spermidine, 2.5 mM TCEP)[8]

  • Co-transcriptional capping reagent (e.g., CleanCap® AG)[1]

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Template Preparation: Start with a high-quality, linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence. The template must be free of RNases and other contaminants.

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix for multiple reactions.

ComponentFinal Concentration/Amount
Nuclease-free waterto final volume
Transcription Buffer (10X)1X
ATP, GTP, CTP10 mM each
N1-Am-Ψ-TP10 mM
CleanCap® Reagent AGAs per manufacturer's recommendation
Linear DNA Template50 ng/µL
RNase Inhibitor2 U/µL
Pyrophosphatase0.005 U/µL
T7 RNA Polymerase15 U/µL
  • Incubation: Mix the reaction gently by pipetting and centrifuge briefly. Incubate at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[9]

  • DNase Treatment: To remove the DNA template, add 2 µL of DNase I to the reaction, mix, and incubate at 37°C for 15 minutes.[9]

Protocol 2: Purification of N1-Methylpseudouridine-Modified mRNA

Purification is critical to remove unincorporated nucleotides, enzymes, and the DNA template.

Materials:

  • IVT reaction mixture

  • RNA purification kit (e.g., using magnetic beads or column-based methods) or LiCl precipitation reagents.

  • Nuclease-free water

A. Magnetic Bead Purification (Example using Oligo(dT) beads):

  • Bead Preparation: Resuspend Dynabeads® Oligo(dT)25 and transfer 200 µL to a nuclease-free tube. Place on a magnet and remove the supernatant. Add 100 µL of Binding Buffer and mix. Place on the magnet and remove the supernatant.[10]

  • Binding: Add the IVT reaction mixture to the prepared beads along with an equal volume of Binding Buffer. Mix and incubate at room temperature for 3-5 minutes with rotation to allow the poly(A) tail of the mRNA to anneal to the oligo(dT) beads.[10]

  • Washing: Place the tube on the magnet and discard the supernatant. Wash the mRNA-bead complex twice with Washing Buffer B.[10]

  • Elution: Add 10-20 µL of 10 mM Tris-HCl (pH 7.5) and incubate at 65-80°C for 2 minutes. Immediately place the tube on the magnet and transfer the eluted mRNA to a new nuclease-free tube.[10]

B. Lithium Chloride (LiCl) Precipitation:

  • Bring the IVT reaction volume to 50 µL with nuclease-free water.

  • Add an equal volume of 5 M LiCl and mix well.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the purified mRNA in an appropriate volume of nuclease-free water.

Protocol 3: Quantification of N1-Methylpseudouridine-Modified mRNA

Quantification of N1-Am-Ψ-modified mRNA requires special consideration as N1-methylpseudouridine has a lower molar absorption coefficient at 260 nm compared to uridine.[11][12] Standard spectrophotometric methods will underestimate the mRNA concentration by 5-15%.[11][12]

Method:

  • UV-Vis Spectrophotometry: Measure the absorbance of the purified mRNA at 260 nm (A260).

  • Concentration Calculation: Use a specialized online tool like the mRNACalc webserver, which accounts for the specific sequence of the mRNA and the hypochromicity of N1-Am-Ψ to provide an accurate concentration.[11][12] Alternatively, if using a standard spectrophotometer, be aware of the potential for underestimation.

Visualizations

experimental_workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_qc Quality Control Linearized DNA\n(T7 promoter, ORF, Poly(A) tail) Linearized DNA (T7 promoter, ORF, Poly(A) tail) IVT Reaction Mix\n(T7 Polymerase, NTPs, N1-Am-Ψ-TP, Cap Analog) IVT Reaction Mix (T7 Polymerase, NTPs, N1-Am-Ψ-TP, Cap Analog) Linearized DNA\n(T7 promoter, ORF, Poly(A) tail)->IVT Reaction Mix\n(T7 Polymerase, NTPs, N1-Am-Ψ-TP, Cap Analog) Incubation\n(37°C, 2h) Incubation (37°C, 2h) IVT Reaction Mix\n(T7 Polymerase, NTPs, N1-Am-Ψ-TP, Cap Analog)->Incubation\n(37°C, 2h) DNase Treatment DNase Treatment Incubation\n(37°C, 2h)->DNase Treatment Purification\n(Magnetic Beads or LiCl) Purification (Magnetic Beads or LiCl) DNase Treatment->Purification\n(Magnetic Beads or LiCl) Quantification\n(A260 with correction) Quantification (A260 with correction) Purification\n(Magnetic Beads or LiCl)->Quantification\n(A260 with correction) Integrity Analysis\n(e.g., Electrophoresis) Integrity Analysis (e.g., Electrophoresis) Quantification\n(A260 with correction)->Integrity Analysis\n(e.g., Electrophoresis)

Caption: Workflow for the synthesis and purification of N1-Am-Ψ-modified mRNA.

signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified N1-Am-Ψ Modified mRNA Unmodified mRNA Unmodified mRNA PRRs\n(TLR3, TLR7, RIG-I, PKR) PRRs (TLR3, TLR7, RIG-I, PKR) Unmodified mRNA->PRRs\n(TLR3, TLR7, RIG-I, PKR) recognized by Immune Activation Immune Activation PRRs\n(TLR3, TLR7, RIG-I, PKR)->Immune Activation Cytokine Production Cytokine Production Immune Activation->Cytokine Production Translation Inhibition Translation Inhibition Immune Activation->Translation Inhibition N1-Am-Ψ mRNA N1-Am-Ψ mRNA PRRs_mod PRRs (TLR3, TLR7, RIG-I, PKR) N1-Am-Ψ mRNA->PRRs_mod Enhanced Translation Enhanced Translation N1-Am-Ψ mRNA->Enhanced Translation Reduced Cytokines Reduced Cytokines N1-Am-Ψ mRNA->Reduced Cytokines No Recognition Evades Recognition

Caption: Evasion of innate immune recognition by N1-Am-Ψ-modified mRNA.

References

In Vitro Transcription with N1-methylpseudouridine Triphosphate: A Guide to Enhanced mRNA Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of modern medicine. A key innovation driving this success is the use of modified nucleotides to enhance the stability and translational efficiency of in vitro transcribed (IVT) mRNA while reducing its inherent immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a superior modification, demonstrating significant advantages over both unmodified uridine (B1682114) and its isomer, pseudouridine (B1679824) (Ψ). This document provides detailed application notes and protocols for the use of N1-methylpseudouridine-5'-triphosphate (m1ΨTP) in IVT reactions.

Application Notes

The complete substitution of uridine triphosphate (UTP) with m1ΨTP during IVT yields mRNA transcripts with markedly improved characteristics. This modification is central to the efficacy of the approved COVID-19 mRNA vaccines.[1][2] The primary benefits of incorporating m1Ψ into mRNA are twofold:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an inflammatory response that can lead to translational shutdown and degradation of the mRNA.[3][4] The presence of the methyl group at the N1 position of pseudouridine sterically hinders the binding of these sensors, thereby blunting the innate immune response.[3][5][6] Specifically, m1Ψ-modified mRNA has been shown to significantly reduce the activation of TLR3.[7]

  • Enhanced Protein Expression: By evading the innate immune system, m1Ψ-modified mRNA exhibits a longer intracellular half-life, leading to sustained and higher levels of protein production.[8][9] Studies have shown that m1Ψ-containing mRNA can result in a 2- to 8-fold increase in protein expression in mammalian cells compared to unmodified mRNA.[10] Furthermore, while pseudouridine can sometimes decrease translational fidelity, m1Ψ maintains a high level of accuracy during translation.[11]

The incorporation of m1Ψ is a critical strategy for the development of mRNA-based vaccines and therapeutics, ensuring both safety and high-level expression of the encoded protein.

Quantitative Data Summary

The following tables summarize the comparative performance of mRNA containing N1-methylpseudouridine (m1Ψ), pseudouridine (Ψ), and unmodified uridine (U).

ModificationRelative Protein Expression (Fold Change vs. Unmodified)Reference
Unmodified (U)1.0[8]
Pseudouridine (Ψ)~2.0 - 4.0[8]
N1-methylpseudouridine (m1Ψ) ~7.4 [8]
5-methylcytidine (5mC) + Pseudouridine (Ψ)~5.0[8]
5-methylcytidine (5mC) + N1-methylpseudouridine (m1Ψ) ~6.0 [8]

Table 1: Comparison of Luciferase Expression from Modified mRNA in HEK293T Cells. Data is derived from studies measuring luciferase activity 4.5 hours post-transfection.

ModificationRelative Immunogenicity (e.g., Cytokine Induction)Key Immune Sensor(s) EvadedReference
Unmodified (U)High-[1][3]
Pseudouridine (Ψ)ReducedTLRs, RIG-I[5]
N1-methylpseudouridine (m1Ψ) Significantly Reduced TLR3, TLR7, RIG-I [3][5][12]

Table 2: Impact of Nucleoside Modification on the Immunogenicity of mRNA.

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes a standard 20 µL IVT reaction for the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase. The reaction can be scaled up as needed.

Materials:

  • Linearized DNA template (plasmid or PCR product) with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM NaCl)

  • ATP Solution (100 mM)

  • GTP Solution (100 mM)

  • CTP Solution (100 mM)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (100 mM)

  • CleanCap® Reagent AG (or other capping analog/method)

  • T7 RNA Polymerase Mix

  • RNase Inhibitor (optional)

  • DNase I (RNase-free)

Procedure:

  • Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free WaterUp to 20 µL-
10x Transcription Buffer2.01x
ATP Solution1.57.5 mM
GTP Solution1.57.5 mM
CTP Solution1.57.5 mM
m1ΨTP Solution 1.5 7.5 mM
CleanCap® Reagent AG4.0-
Linearized DNA TemplateX (up to 1 µg)50 ng/µL
T7 RNA Polymerase Mix2.0-
Total Volume 20.0
  • Incubation: Mix the components gently by pipetting up and down, then centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[10] For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[13]

  • DNase Treatment: To remove the DNA template, add 2 µL of RNase-free DNase I to the reaction mixture. Mix well and incubate at 37°C for 15 minutes.[10][13]

  • Purification: Purify the synthesized mRNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation.

Protocol 2: Purification of mRNA using a Spin Column Kit

This protocol is a general guideline for purifying the IVT reaction product. Follow the manufacturer's instructions for the specific kit being used.

Procedure:

  • Bring the reaction volume up to 100 µL with nuclease-free water.

  • Add 350 µL of RNA binding buffer (or as specified by the kit) and mix well.

  • Add 250 µL of 100% ethanol (B145695) and mix by pipetting.

  • Transfer the sample to a spin column and centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.

  • Add 500 µL of wash buffer and centrifuge for 1 minute. Discard the flow-through. Repeat this wash step.

  • Centrifuge the empty column for an additional 2 minutes to remove any residual wash buffer.

  • Place the column in a clean collection tube. Add 30-50 µL of nuclease-free water to the center of the membrane and let it stand for 1 minute.

  • Centrifuge for 1 minute to elute the mRNA.

Protocol 3: Quality Control of Synthesized mRNA

1. Quantification: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Calculate the A260/A280 ratio to assess purity (a ratio of ~2.0 is indicative of pure RNA).

2. Integrity Analysis: Assess the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates a high-quality transcript.

Visualizations

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

mRNA_Production_Workflow Template_Prep 1. DNA Template Preparation (Plasmid Linearization or PCR) IVT 2. In Vitro Transcription (IVT) - T7 RNA Polymerase - ATP, GTP, CTP, m1ΨTP - Cap Analog Template_Prep->IVT DNase 3. DNase I Treatment (Template Removal) IVT->DNase Purification 4. mRNA Purification (Spin Column or Precipitation) DNase->Purification QC 5. Quality Control - Concentration (A260) - Purity (A260/280) - Integrity (Gel/Bioanalyzer) Purification->QC Final_Product Purified, Capped, m1Ψ-modified mRNA QC->Final_Product

Caption: Workflow for the production of m1Ψ-modified mRNA.

References

Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of N1-Methylpseudouridine-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of modified nucleosides into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccine development. N1-methylpseudouridine (m1Ψ) has emerged as a critical modification, significantly enhancing the therapeutic potential of synthetic mRNA. When substituted for uridine (B1682114) during in vitro transcription (IVT), m1Ψ diminishes the innate immunogenicity of the RNA and improves its translational efficiency.[1][2] This document provides detailed application notes on the efficiency of T7 RNA polymerase with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) and comprehensive protocols for the synthesis of m1Ψ-modified RNA.

Application Notes

T7 RNA Polymerase Efficiency with N1-Methylpseudouridine

T7 RNA polymerase is a highly processive and promoter-specific enzyme widely used for the in vitro synthesis of RNA.[3] Its ability to tolerate modified nucleotide triphosphates is crucial for the production of therapeutic mRNA.

Incorporation Efficiency and Yield: T7 RNA polymerase efficiently incorporates m1ΨTP in place of UTP during in vitro transcription. While the incorporation efficiency can exhibit some dependence on the local sequence context, overall yields of m1Ψ-modified RNA are comparable to those of unmodified RNA.[4][5] Studies have reported that under optimized reaction conditions, there is no significant difference in the total RNA yield when UTP is fully replaced with m1ΨTP.[1] Commercially available kits for m1Ψ-RNA synthesis report high yields, often in the range of 100-130 µg of RNA from a single 20 µl reaction using 1 µg of DNA template.[6]

Fidelity of Incorporation: A key advantage of using m1Ψ over its precursor, pseudouridine (B1679824) (Ψ), is the higher fidelity of its incorporation by T7 RNA polymerase. While the introduction of modified nucleosides can increase the error rate of transcription compared to the canonical bases, m1Ψ is incorporated with a fidelity comparable to that of uridine. In contrast, the incorporation of pseudouridine results in a nearly two-fold increase in transcription errors.[1][7] This high fidelity is critical for ensuring the integrity of the coded protein and the safety of the resulting therapeutic.

Benefits of N1-Methylpseudouridine Modification

The primary motivation for incorporating m1Ψ into synthetic mRNA is to mitigate the host's innate immune response. Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5. This recognition triggers a signaling cascade leading to the production of type I interferons and pro-inflammatory cytokines, which can cause undesirable side effects and inhibit protein translation.[1] The N1-methyl group on the pseudouridine base sterically hinders the interactions with these immune sensors, allowing the mRNA to evade detection and leading to more robust and sustained protein expression from the transcript.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use of N1-methylpseudouridine in T7 RNA polymerase-catalyzed reactions.

Table 1: T7 RNA Polymerase Transcriptional Fidelity with Modified Uridine Analogs

Nucleotide IncorporatedCombined Error Rate (errors/base)Fold Change vs. Unmodified RNAReference
Uridine (U)~6.0 x 10⁻⁵ - 7.4 x 10⁻⁵1.0x[1]
Pseudouridine (Ψ)~1.3 x 10⁻⁴ - 1.9 x 10⁻⁴~2.2x[1]
N1-Methylpseudouridine (m1Ψ)~7.4 x 10⁻⁵ - 9.9 x 10⁻⁵~1.3x[1]

Data represents the combined error rates from T7 RNA polymerase transcription and reverse transcription, averaged over multiple RNA sequences.[1]

Table 2: Typical Yields from Commercial In Vitro Transcription Kits with m1Ψ

Reaction VolumeDNA Template AmountExpected RNA YieldReference
20 µl1 µg100 - 130 µg[6]

Yields are dependent on the specific template DNA (promoter design, length, sequence) and reaction optimization.[6]

Experimental Protocols

Protocol 1: DNA Template Preparation for In Vitro Transcription

A high-quality, linear DNA template is essential for efficient in vitro transcription. The template must contain a T7 RNA polymerase promoter sequence upstream of the sequence to be transcribed.

1. Template Design:

  • The DNA template should be a linearized plasmid or a PCR product.
  • It must contain the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') upstream of the coding sequence. The final 'GGG' is the typical start site for transcription.
  • For mRNA production, include 5' and 3' untranslated regions (UTRs) and a poly(A) tail sequence (encoded as a poly(T) tract on the template strand) to enhance stability and translation.

2. Plasmid Linearization:

  • Digest 5-10 µg of the plasmid containing the desired template with a restriction enzyme that cuts immediately downstream of the desired RNA sequence.
  • Ensure complete digestion to prevent transcriptional read-through, which can generate heterogeneous RNA products.
  • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
  • Verify linearization and purity by agarose (B213101) gel electrophoresis.

3. PCR Amplification:

  • Design forward primers that include the full T7 promoter sequence followed by the 5' end of your target sequence.
  • Design reverse primers that are complementary to the end of your desired transcript, including a poly(T) tail of 100-120 nucleotides if a poly(A) tail is desired on the mRNA.
  • Perform high-fidelity PCR to generate the template.
  • Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
  • Verify the product size and purity by agarose gel electrophoresis.

Protocol 2: In Vitro Transcription with 100% N1-Methylpseudouridine Substitution

This protocol is for a standard 20 µl in vitro transcription reaction. The reaction can be scaled up as needed.

1. Materials:

  • Purified linear DNA template (0.5 - 1.0 µg)
  • T7 RNA Polymerase (high concentration)
  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, MgCl₂, spermidine (B129725), DTT)
  • ATP, GTP, CTP solutions (100 mM each)
  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)
  • RNase Inhibitor
  • Nuclease-free water

2. Reaction Assembly:

  • Thaw all components on ice, except for the 10x Transcription Buffer which can be thawed at room temperature. Mix each component by vortexing and centrifuge briefly.
  • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order to prevent precipitation of DNA by spermidine in the buffer:

ComponentVolume for 20 µl RxnFinal Concentration
Nuclease-free WaterUp to 20 µl-
10x Transcription Buffer2 µl1x
ATP (100 mM)1.5 µl7.5 mM
GTP (100 mM)1.5 µl7.5 mM
CTP (100 mM)1.5 µl7.5 mM
m1ΨTP (100 mM)1.5 µl7.5 mM
Linear DNA Template (0.5 µg/µl)2 µl1 µg
RNase Inhibitor1 µl-
T7 RNA Polymerase2 µl-

3. Incubation:

  • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times can sometimes increase yield but may also lead to a higher proportion of aberrant products.

4. Template Removal and Purification:

  • Add 1 µl of DNase I (RNase-free) to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
  • Purify the synthesized RNA using a column-based RNA cleanup kit, LiCl precipitation, or phenol-chloroform extraction to remove proteins, salts, and free nucleotides.

5. Quantification and Quality Control:

  • Determine the RNA concentration by measuring the absorbance at 260 nm (A260) using a spectrophotometer (An A260 of 1.0 corresponds to ~40 µg/ml of ssRNA).
  • Assess the A260/A280 ratio to check for protein contamination (a ratio of ~2.0 is considered pure).
  • Analyze the integrity and size of the RNA transcript by denaturing agarose gel electrophoresis or using an automated electrophoresis system like a Bioanalyzer.

Visualizations

Innate Immune Recognition of Synthetic RNA

The following diagram illustrates the signaling pathways activated by unmodified foreign RNA and how N1-methylpseudouridine modification helps the synthetic mRNA evade this detection.

InnateImmuneRecognition cluster_cell Cytoplasm cluster_nucleus Nucleus Unmodified_RNA Unmodified Synthetic RNA RIG_I RIG-I / MDA5 Unmodified_RNA->RIG_I Recognized MAVS MAVS RIG_I->MAVS Activates TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK NFkB NF-κB Activation MAVS->NFkB IRF3_7 IRF3/7 Activation TBK1_IKK->IRF3_7 IFN_Genes Type I IFN & Cytokine Genes IRF3_7->IFN_Genes Induce Transcription NFkB->IFN_Genes Induce Transcription m1Psi_RNA m1Ψ-Modified RNA Ribosome Ribosome m1Psi_RNA->Ribosome Efficiently Translated Evasion Evasion of Immune Sensing m1Psi_RNA->Evasion Protein Protein Translation Ribosome->Protein Evasion->RIG_I Inhibited

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified RNA.

Experimental Workflow for m1Ψ-RNA Synthesis

This diagram outlines the key steps from DNA template preparation to the final purified m1Ψ-modified RNA product.

IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearized Plasmid or PCR Product) - Must contain T7 Promoter IVT_Reaction 2. In Vitro Transcription Reaction - T7 RNA Polymerase - ATP, CTP, GTP - 100% m1ΨTP (replaces UTP) Template_Prep->IVT_Reaction DNase_Treatment 3. DNase I Treatment (Template Removal) IVT_Reaction->DNase_Treatment Purification 4. RNA Purification (Column-based or Precipitation) DNase_Treatment->Purification QC 5. Quality Control - Spectrophotometry (A260/A280) - Denaturing Gel Electrophoresis Purification->QC Final_Product Purified m1Ψ-RNA QC->Final_Product

Caption: Workflow for the synthesis of N1-methylpseudouridine-modified RNA.

References

N1-Methylpseudouridine (m1Ψ) for Enhanced mRNA Stability and Translational Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the introduction of nucleoside modifications that enhance its stability and translational capacity while reducing its inherent immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a superior modification, outperforming both unmodified uridine (B1682114) and the naturally occurring pseudouridine (B1679824) (Ψ). The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA has been a critical development, notably utilized in the highly effective Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2][3]

These application notes provide a comprehensive overview of the benefits of m1Ψ incorporation, detailed protocols for its use, and a summary of its mechanism of action for researchers and professionals in drug development.

Advantages of N1-Methylpseudouridine (m1Ψ) Incorporation

The substitution of uridine with N1-methylpseudouridine in synthetic mRNA confers several key advantages:

  • Enhanced Protein Expression: mRNA containing m1Ψ demonstrates significantly higher protein expression compared to unmodified or pseudouridine-modified mRNA. Studies have reported up to a 13-fold increase in protein expression for single-modified (m1Ψ) mRNA and up to a 44-fold increase for double-modified (m5C and m1Ψ) mRNA in various cell lines.[4][5] This enhancement is attributed to both increased mRNA stability and improved translational efficiency.[1][6]

  • Increased mRNA Stability: The presence of m1Ψ in an mRNA transcript contributes to its biological stability. While direct comparative half-life data is complex and context-dependent, the consensus is that m1Ψ modification leads to a longer functional lifetime of the mRNA molecule within the cell.[6][7] This increased stability is likely due to enhanced base stacking and altered secondary structures that render the mRNA less susceptible to degradation by cellular ribonucleases.[7][8]

  • Reduced Immunogenicity: A major hurdle for in vivo mRNA applications is the activation of the innate immune system. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, leading to an inflammatory response and translational shutdown.[9][10][11] The incorporation of m1Ψ effectively evades this immune surveillance, resulting in a significant reduction in the production of inflammatory cytokines like TNF-α and IL-6.[12][13] This immune-evasive property is crucial for the safety and efficacy of mRNA-based therapeutics and vaccines.

Data Presentation

Table 1: Comparison of Protein Expression from Modified mRNA
mRNA ModificationReporter GeneCell Line/SystemFold Increase in Protein Expression (relative to unmodified mRNA)Reference
Pseudouridine (Ψ)LuciferaseMouse SplenocytesUp to 12-fold[1]
N1-Methylpseudouridine (m1Ψ)Reporter GeneMammalian Cell Lines~13-fold (single modification)[4][5]
5-Methylcytidine (m5C) & N1-Methylpseudouridine (m1Ψ)Reporter GeneMammalian Cell Lines~44-fold (double modification)[4][5]
N1-Methylpseudouridine (m1Ψ)cas9Zebrafish Embryos~1-fold increase in editing efficiency[14]
N1-Methylpseudouridine (m1Ψ)Tol2 transposaseZebrafish Embryos>5-fold increase in excision efficiency[14]
Table 2: Effect of m1Ψ on Innate Immune Response
mRNA ModificationImmune SensorEffectCytokine/Chemokine ModulationReference
Unmodified UridineTLR3, TLR7, TLR8, RIG-IActivationIncreased IFN-α, IL-1RA, I-TAC, MCP-1[9][12]
N1-Methylpseudouridine (m1Ψ)TLR3, TLR7, TLR8, RIG-IEvasionDramatically reduced induction of innate chemokines/cytokines[2][12]

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of mRNA and Evasion by m1Ψ

Unmodified in vitro transcribed mRNA can trigger innate immune responses through various pattern recognition receptors. The incorporation of N1-methylpseudouridine sterically hinders the binding of these sensors, thus preventing the downstream inflammatory cascade and allowing for robust protein translation.

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA cluster_sensors Innate Immune Sensors cluster_signaling Downstream Signaling cluster_response Cellular Response Unmodified mRNA Unmodified mRNA TLR7 TLR7/8 Unmodified mRNA->TLR7 Activates RIGI RIG-I Unmodified mRNA->RIGI Activates TLR3 TLR3 Unmodified mRNA->TLR3 Activates m1Ψ mRNA m1Ψ mRNA m1Ψ mRNA->TLR7 Evades m1Ψ mRNA->RIGI Evades m1Ψ mRNA->TLR3 Evades Translation Robust Protein Translation m1Ψ mRNA->Translation MyD88 MyD88/TRIF TLR7->MyD88 RIGI->MyD88 TLR3->MyD88 IRFs IRF3/7 MyD88->IRFs NFkB NF-κB MyD88->NFkB IFN Type I IFN (IFN-α/β) IRFs->IFN Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Translation_Inhibition Translation Inhibition Cytokines->Translation_Inhibition IFN->Translation_Inhibition

Caption: Innate immune sensing of mRNA and evasion by m1Ψ.

General Experimental Workflow

The following diagram outlines the general workflow for producing and evaluating m1Ψ-modified mRNA.

Experimental_Workflow A 1. DNA Template Preparation B 2. In Vitro Transcription (with m1Ψ-UTP) A->B C 3. mRNA Purification B->C D 4. Quality Control C->D E 5. Transfection into Cells D->E F 6. Downstream Assays E->F G Protein Expression (Western Blot, ELISA) F->G H mRNA Stability (Actinomycin D Assay) F->H I Immunogenicity (Cytokine Profiling) F->I

Caption: General experimental workflow for m1Ψ-mRNA.

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of m1Ψ-modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using a T7 RNA polymerase-based IVT reaction.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the gene of interest.

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (e.g., 100 mM).

  • ATP, GTP, CTP solutions (100 mM each).

  • T7 RNA Polymerase.

  • Transcription Buffer (10X).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

  • Purification kit (e.g., silica (B1680970) column-based or LiCl precipitation).

Procedure:

  • Template Preparation: Prepare a high-quality, purified linear DNA template. The concentration should be accurately determined.

  • IVT Reaction Assembly: On ice, combine the following components in a nuclease-free microcentrifuge tube in the order listed. For multiple reactions, a master mix of the common reagents is recommended.[15]

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10X Transcription Buffer2 µL1X
ATP, GTP, CTP (100 mM each)2 µL of a 10 mM mix1 mM each
m1ΨTP (100 mM)0.2 µL1 mM
Linear DNA TemplateX µL0.5-1 µg
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.[15]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.[16]

  • Purification: Purify the m1Ψ-modified mRNA using a suitable method such as silica-based columns or lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Quality Control: Assess the quality and quantity of the synthesized mRNA using a spectrophotometer (e.g., NanoDrop) and denaturing agarose (B213101) gel electrophoresis to verify its integrity and size.

Protocol 2: mRNA Stability Assay Using Actinomycin D

This protocol measures the decay rate of m1Ψ-modified mRNA in cultured cells by inhibiting transcription with Actinomycin D.[17][18][19]

Materials:

  • Cultured mammalian cells.

  • m1Ψ-modified mRNA of interest.

  • Transfection reagent.

  • Actinomycin D stock solution (e.g., 5 mg/mL in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • RNA extraction kit.

  • RT-qPCR reagents (reverse transcriptase, primers, SYBR Green master mix).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of transfection.

  • mRNA Transfection: Transfect the cells with the m1Ψ-modified mRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Transcription Inhibition: After a desired period of protein expression (e.g., 24 hours), add Actinomycin D to the culture medium to a final concentration of 5-10 µg/mL to block new transcription. This is your time zero (t=0) point.[20]

  • Time Course Sample Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

    • For each time point, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.

  • RNA Extraction: Isolate total RNA from the cell lysates of each time point using a commercial RNA extraction kit.

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • Synthesize cDNA from an equal amount of total RNA from each time point using reverse transcriptase.

    • Perform qPCR using primers specific for the transfected mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Determine the relative amount of the target mRNA at each time point, normalized to the housekeeping gene.

    • Plot the natural logarithm of the relative mRNA abundance against time.

    • The slope of the linear regression of this plot represents the decay rate constant (k).

    • Calculate the mRNA half-life (t₁/₂) using the formula: t₁/₂ = -ln(2)/k.

Protocol 3: Quantification of Protein Expression by Western Blot

This protocol provides a method to quantify the expression of the protein encoded by the m1Ψ-modified mRNA.[21][22][23][24]

Materials:

  • Transfected cell lysates.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels.

  • Electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the protein of interest.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or similar protein assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of total protein (e.g., 10-20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Measurement of Cytokine Induction

This protocol assesses the immunogenicity of m1Ψ-modified mRNA by measuring the induction of inflammatory cytokines.[25][26][27][28]

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7).

  • Unmodified and m1Ψ-modified mRNA.

  • Transfection reagent suitable for immune cells.

  • Cell culture medium.

  • ELISA kit or multiplex cytokine assay kit (e.g., Luminex).

Procedure:

  • Cell Culture and Transfection: Culture the immune cells and transfect them with either unmodified or m1Ψ-modified mRNA. Include a mock transfection control.

  • Supernatant Collection: At a specific time point post-transfection (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement:

    • Centrifuge the supernatant to remove any cells or debris.

    • Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using an ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines induced by the m1Ψ-modified mRNA to those induced by the unmodified mRNA and the mock control.

Conclusion

The use of N1-methylpseudouridine represents a significant advancement in mRNA technology. By enhancing stability, increasing translational output, and reducing immunogenicity, m1Ψ-modification has broadened the therapeutic applicability of mRNA. The protocols and data presented here provide a foundational guide for researchers and drug developers to effectively utilize m1Ψ-modified mRNA in their work, paving the way for the next generation of RNA-based medicines and vaccines.

References

Application Notes and Protocols: Utilizing N1-Methylpseudouridine to Attenuate RNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In recent years, messenger RNA (mRNA) has emerged as a powerful modality for a range of therapeutic applications, including vaccines and protein replacement therapies. A significant challenge in the clinical translation of synthetic mRNA is its inherent immunogenicity. Unmodified in vitro transcribed (IVT) mRNA can be recognized by various pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs).[1] This recognition triggers a cascade of inflammatory responses, leading to the production of type I interferons and pro-inflammatory cytokines, which can result in reduced protein expression and potential adverse effects.

To overcome this hurdle, various nucleoside modifications have been explored to render the mRNA less immunogenic. Among these, the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) has proven to be exceptionally effective.[2][3] This naturally occurring modification, found in ribosomal and transfer RNAs, significantly dampens the innate immune response, leading to enhanced mRNA stability and translational efficiency.[1][4] The incorporation of m1Ψ into mRNA transcripts has been a key technological advance, notably utilized in the development of highly effective COVID-19 mRNA vaccines.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of N1-methylpseudouridine in synthesizing modified mRNA with reduced immunogenicity and superior protein expression profiles.

Data Presentation: Quantitative Impact of N1-Methylpseudouridine Modification

The incorporation of N1-methylpseudouridine (m1Ψ) into mRNA has a profound and quantifiable impact on both protein expression and the innate immune response. The following tables summarize key quantitative data from studies comparing unmodified, pseudouridine (B1679824) (Ψ)-modified, and m1Ψ-modified mRNA.

Table 1: Enhancement of Protein Expression by N1-Methylpseudouridine Modification

Cell LineReporter GeneModificationFold Increase in Protein Expression (vs. Unmodified)Reference
HEK293TFirefly Luciferase5mC/N1mΨ~10-fold[5]
A549Firefly Luciferasem1ΨSignificantly Higher than Ψ[3]
BJ FibroblastsFirefly Luciferasem1ΨSignificantly Higher than Ψ[3]
C2C12Firefly Luciferasem1ΨSignificantly Higher than Ψ[3]
HeLaFirefly Luciferasem1ΨSignificantly Higher than Ψ[3]
Primary Human Fibroblast-like SynoviocytesEGFPm1ΨHigher than Unmodified

Table 2: Reduction of Innate Immune Response by N1-Methylpseudouridine Modification

Cell TypeCytokine/GeneModificationFold Decrease in Expression (vs. Unmodified)Reference
Human Fibroblast-like SynoviocytesIL-6m1ΨSignificantly Suppressed
Human Fibroblast-like SynoviocytesTNF-αm1ΨSignificantly Suppressed
Human Fibroblast-like SynoviocytesCXCL10m1ΨSignificantly Suppressed
293T cellsRIG-I mRNAm1Ψ (100%)Significantly Reduced[1]
293T cellsRANTES mRNAm1Ψ (100%)Significantly Reduced[1]
293T cellsIL-6 mRNAm1Ψ (100%)Significantly Reduced[1]
293T cellsIFN-β1 mRNAm1Ψ (100%)Significantly Reduced[1]
293T cellsTNF-α mRNAm1Ψ (100%)Significantly Reduced[1]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete replacement of uridine by N1-methylpseudouridine using a commercially available in vitro transcription kit.

Materials:

  • Linearized DNA template with a T7 promoter

  • N1-Methylpseudouridine-5´-Triphosphate (N1-Methyl-Pseudo-UTP)

  • ATP, CTP, GTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or lithium chloride precipitation solution

Procedure:

  • Template Preparation: A high-quality, linearized plasmid DNA containing the gene of interest downstream of a T7 promoter is essential. The linearization should be complete to ensure uniform transcript length. Purify the linearized template by phenol/chloroform extraction followed by ethanol (B145695) precipitation or using a suitable column purification kit.

  • Transcription Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature to prevent precipitation of the DNA template. The following is an example for a 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 5x Transcription Buffer: 4 µL

    • 100 mM ATP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM N1-Methyl-Pseudo-UTP: 2 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix the components thoroughly by gentle pipetting and incubate at 37°C for 2 to 4 hours. For short transcripts, the incubation time can be extended.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized mRNA using a column-based RNA purification kit according to the manufacturer's instructions or by lithium chloride precipitation. Elute the purified mRNA in nuclease-free water.

  • Quality Control: Assess the integrity and concentration of the mRNA using a denaturing agarose (B213101) gel electrophoresis and a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Protocol 2: Assessment of Immunogenicity in Cell Culture

This protocol outlines the procedure for transfecting mammalian cells with modified mRNA and quantifying the subsequent innate immune response by measuring cytokine expression.

Materials:

  • HEK293T cells or other suitable cell line

  • Unmodified and m1Ψ-modified mRNA encoding a reporter protein (e.g., EGFP)

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • Reagents for RNA extraction and cDNA synthesis

  • Primers for qPCR analysis of immune-related genes (e.g., IFN-β1, TNF-α, IL-6, RIG-I)

  • qPCR master mix

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Formation: a. For each well, dilute 1-2 µg of mRNA into 150 µL of Opti-MEM. b. In a separate tube, dilute the lipid-based transfection reagent in 150 µL of Opti-MEM according to the manufacturer's recommendations. c. Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add the mRNA-lipid complexes dropwise to the cells. c. Add 1.5 mL of pre-warmed complete growth medium. d. Incubate the cells at 37°C in a CO2 incubator.

  • Sample Collection: After 12-24 hours of incubation, harvest the cells for RNA extraction.

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from the cells using a suitable RNA extraction kit. b. Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Set up qPCR reactions using the synthesized cDNA, gene-specific primers for the target immune genes and a housekeeping gene (e.g., GAPDH), and a qPCR master mix. b. Run the qPCR program on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression for each target gene in cells transfected with modified mRNA compared to those transfected with unmodified mRNA.

Visualizations

Signaling Pathway of Innate Immune Recognition of RNA

InnateImmunePathway cluster_extracellular Endosome cluster_cytosol Cytosol unmodified_rna Unmodified mRNA tlr7_8 TLR7 / TLR8 unmodified_rna->tlr7_8 Recognition myD88 MyD88 tlr7_8->myD88 irf7 IRF7 myD88->irf7 nf_kb NF-κB myD88->nf_kb type_i_ifn Type I IFN Production irf7->type_i_ifn pro_inflammatory_cytokines Pro-inflammatory Cytokines nf_kb->pro_inflammatory_cytokines m1psi_rna m1Ψ-modified mRNA ribosome Ribosome m1psi_rna->ribosome Translation evasion Evasion of TLR7/8 Sensing m1psi_rna->evasion protein Protein Expression ribosome->protein evasion->tlr7_8

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental Workflow for Comparing mRNA Modifications

ExperimentalWorkflow cluster_synthesis mRNA Synthesis cluster_delivery Cellular Delivery & Analysis dna_template Linearized DNA Template ivt_unmodified In Vitro Transcription (Uridine) dna_template->ivt_unmodified ivt_modified In Vitro Transcription (N1-Methylpseudouridine) dna_template->ivt_modified unmodified_mrna Unmodified mRNA ivt_unmodified->unmodified_mrna modified_mrna m1Ψ-modified mRNA ivt_modified->modified_mrna transfection Transfection into Mammalian Cells unmodified_mrna->transfection modified_mrna->transfection protein_analysis Protein Expression Analysis (e.g., Luciferase Assay) transfection->protein_analysis immune_analysis Immunogenicity Analysis (e.g., qPCR for Cytokines) transfection->immune_analysis data_comparison Data Comparison protein_analysis->data_comparison immune_analysis->data_comparison

Caption: Workflow for evaluating modified mRNA performance.

Logical Relationship of m1Ψ Modification Effects

LogicalRelationship start mRNA Application modification Incorporate N1-Methylpseudouridine start->modification reduced_immunogenicity Reduced Innate Immune Recognition (TLR7/8 Evasion) modification->reduced_immunogenicity increased_stability Increased mRNA Stability modification->increased_stability enhanced_translation Enhanced Translation Efficiency reduced_immunogenicity->enhanced_translation increased_stability->enhanced_translation improved_outcome Improved Therapeutic Outcome enhanced_translation->improved_outcome

References

Applications of N1-Aminopseudouridine in mRNA Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, offering a potent and rapidly adaptable platform for combating infectious diseases. A key innovation underpinning the success of current mRNA vaccines is the strategic incorporation of chemically modified nucleosides to enhance mRNA stability and translational efficiency while mitigating innate immunogenicity. Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly improving the safety and efficacy of mRNA-based therapeutics.[1][2][3]

This document provides detailed application notes and experimental protocols for the utilization of N1-methylpseudouridine in the development of mRNA vaccines. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of next-generation mRNA vaccines.

Key Advantages of N1-Methylpseudouridine (m1Ψ) Incorporation

The substitution of uridine (B1682114) with N1-methylpseudouridine during the in vitro transcription (IVT) of mRNA confers several significant advantages:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR3 and TLR7/8, as well as cytosolic sensors like the retinoic acid-inducible gene I (RIG-I), triggering an inflammatory response that can impede translation and lead to adverse effects.[2][4][5] The presence of the methyl group on the N1 position of pseudouridine (B1679824) sterically hinders the binding of mRNA to these pattern recognition receptors (PRRs), thereby dampening the innate immune response.[6] This results in lower induction of pro-inflammatory cytokines like TNF-α and IL-6.[7]

  • Enhanced Protein Expression: By evading the innate immune system's translational shutdown mechanisms, m1Ψ-modified mRNA exhibits significantly higher and more sustained protein expression compared to its unmodified counterpart.[1][3][7][8] Studies have shown that the incorporation of m1Ψ can lead to up to a 44-fold increase in reporter gene expression in cell lines and a 13-fold increase in mice when compared to pseudouridine-modified mRNA.[1] This enhanced translational capacity is crucial for inducing a robust and durable adaptive immune response.

  • Improved mRNA Stability: While the primary mechanism for enhanced protein expression is immune evasion, some evidence suggests that m1Ψ modification may also contribute to increased mRNA stability, protecting it from degradation by cellular ribonucleases.[2]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on N1-methylpseudouridine-modified mRNA versus unmodified or pseudouridine-modified mRNA.

Table 1: Comparison of Protein Expression

Cell Line/ModelReporter GeneModificationFold Increase in Expression (vs. Unmodified)Fold Increase in Expression (vs. Pseudouridine)Reference
HEK293TFirefly Luciferasem1Ψ~10-100 fold~13-fold[9]
Mice (in vivo)Firefly Luciferasem1Ψ-~13-fold[1]
A549 CellsEGFP5% m1ΨHighest expression-[2]
RAW264.7 CellsEGFP10% m1ΨHighest expression-[2]

Table 2: Comparison of Immunogenicity

Cell LineCytokineModificationReduction in Cytokine Level (vs. Unmodified)Reference
293T CellsRIG-I, RANTES, IL-6, IFN-β1, TNF-α100% m1ΨSignificant reduction[2]
Primary Human Fibroblast-like SynoviocytesIL-6, TNF-α, CXCL10m1ΨSuppressed[10]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol outlines the synthesis of m1Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest

  • N1-methylpseudouridine-5'-triphosphate (N1mΨTP)

  • ATP, GTP, CTP (high purity, RNase-free)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Transcription Buffer (typically includes Tris-HCl, MgCl2, spermidine, DTT)

  • Pyrophosphatase (optional, to increase yield)

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., lithium chloride precipitation or column-based kit)

Procedure:

  • Template Preparation: Start with a high-quality, linearized plasmid DNA or a PCR product as the template. The template must contain a T7 promoter sequence upstream of the desired mRNA sequence. Ensure the template is free of RNases and other contaminants.

  • Transcription Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order:

    • Nuclease-free water to the final reaction volume

    • Transcription Buffer (at 10X concentration)

    • NTP mix (ATP, GTP, CTP at desired concentration)

    • N1mΨTP (completely replacing UTP at an equimolar concentration)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • mRNA Purification: Purify the synthesized mRNA using a method of choice to remove enzymes, unincorporated nucleotides, and the digested DNA template. Lithium chloride precipitation is a common and effective method. Alternatively, commercially available column-based purification kits can be used.

  • Quality Control: Assess the quality and quantity of the purified mRNA.

    • Concentration and Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Integrity: Analyze the mRNA integrity by denaturing agarose (B213101) gel electrophoresis or using a microfluidics-based automated electrophoresis system. A sharp, single band corresponding to the expected size of the transcript should be observed.

Protocol 2: Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs) via Microfluidics

This protocol describes the encapsulation of m1Ψ-modified mRNA into lipid nanoparticles using a microfluidic mixing device.

Materials:

  • Purified m1Ψ-modified mRNA

  • Ionizable lipid (e.g., SM-102, ALC-0315)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis device (e.g., dialysis cassettes with appropriate molecular weight cut-off)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • Preparation of mRNA Solution:

    • Dilute the purified m1Ψ-mRNA in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rates on the syringe pumps to achieve the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase).[11][12]

    • Initiate the flow from both syringes simultaneously. The rapid mixing of the two streams within the microfluidic channels will induce the self-assembly of the lipids around the mRNA, forming LNPs.

    • Collect the resulting LNP dispersion.

  • Buffer Exchange and Concentration:

    • Immediately after formulation, perform buffer exchange to remove ethanol and raise the pH. This is typically done by dialysis against PBS (pH 7.4) for at least 6 hours at 4°C, with at least one buffer change.[12]

    • Concentrate the LNP formulation if necessary using a suitable method like tangential flow filtration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using dynamic light scattering (DLS). A particle size of 80-120 nm with a PDI ≤ 0.2 is generally desirable.[11]

    • Zeta Potential: Determine the surface charge of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) by measuring the fluorescence before and after lysing the LNPs with a detergent like Triton X-100.[13] Encapsulation efficiencies of ≥ 80% are typically achieved.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The incorporation of N1-methylpseudouridine into mRNA vaccines is designed to modulate the innate immune signaling pathways that are typically activated by foreign RNA.

Innate_Immune_Sensing_of_mRNA cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus TLR3 TLR3 TBK1 TBK1/IKKε TLR3->TBK1 TLR78 TLR7/8 NFkB NF-κB TLR78->NFkB RIGI RIG-I MAVS MAVS RIGI->MAVS MAVS->TBK1 MAVS->NFkB IRF3 IRF3/7 TBK1->IRF3 IFN Type I IFN (IFN-α/β) IRF3->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR3 Activates Unmodified_mRNA->TLR78 Activates Unmodified_mRNA->RIGI Activates Translation Translation (Antigen Production) Unmodified_mRNA->Translation Suppresses (via IFN) m1Psi_mRNA m1Ψ-mRNA m1Psi_mRNA->TLR3 Inhibits m1Psi_mRNA->TLR78 Inhibits m1Psi_mRNA->RIGI Inhibits m1Psi_mRNA->Translation Immune_Response Adaptive Immune Response Translation->Immune_Response

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and preclinical evaluation of an N1-methylpseudouridine-modified mRNA vaccine.

mRNA_Vaccine_Workflow cluster_synthesis mRNA Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Template_Prep DNA Template Preparation IVT In Vitro Transcription (with N1mΨTP) Template_Prep->IVT Purification mRNA Purification IVT->Purification LNP_Formulation LNP Formulation (Microfluidics) Purification->LNP_Formulation Characterization LNP Characterization (Size, PDI, EE%) LNP_Formulation->Characterization Transfection Transfection with mRNA-LNPs Characterization->Transfection Immunization Immunization Characterization->Immunization Cell_Culture Cell Culture (e.g., HEK293T, Dendritic Cells) Cell_Culture->Transfection Protein_Expression Protein Expression Analysis (e.g., Western Blot, ELISA) Transfection->Protein_Expression Immunogenicity_Assay Immunogenicity Assay (e.g., Cytokine Profiling) Transfection->Immunogenicity_Assay Animal_Model Animal Model (e.g., Mice) Animal_Model->Immunization Immune_Response_Analysis Analysis of Immune Response (e.g., Antibody Titers, T-cell Response) Immunization->Immune_Response_Analysis Challenge_Study Challenge Study (Optional) Immune_Response_Analysis->Challenge_Study

Caption: Workflow for m1Ψ-mRNA vaccine development and evaluation.

Conclusion

The incorporation of N1-methylpseudouridine represents a cornerstone of modern mRNA vaccine technology. By effectively dampening the innate immune response and significantly enhancing protein expression, m1Ψ modification has been instrumental in the development of safe and highly effective mRNA vaccines. The protocols and data presented in this document provide a foundational framework for researchers and developers to harness the power of N1-methylpseudouridine in their own mRNA vaccine development programs. As the field continues to evolve, further optimization of modification strategies and delivery systems will undoubtedly lead to even more potent and versatile mRNA-based therapeutics.

References

Application Notes and Protocols for N1-Aminopseudouridine in CRISPR Guide RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. A critical component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to the target DNA sequence. The efficacy and safety of CRISPR-Cas9 technology, particularly for therapeutic applications, are contingent on maximizing on-target editing efficiency while minimizing off-target effects and immunogenicity. Chemical modification of the gRNA is a promising strategy to achieve these goals.

This document provides detailed application notes and protocols for the use of N1-aminopseudouridine, a modified nucleoside, in the synthesis of CRISPR guide RNAs. While direct extensive data on this compound in gRNAs is emerging, we can infer its properties and advantages based on comprehensive studies of the closely related N1-methylpseudouridine (m1Ψ) modification.[1][2] The incorporation of such modifications is known to enhance the stability of RNA molecules and reduce their recognition by the innate immune system, thereby improving the overall performance of the CRISPR-Cas9 system.[3]

Key Benefits of N1-Substituted Pseudouridine Modified gRNA

The incorporation of N1-substituted pseudouridines, such as N1-methylpseudouridine, into gRNAs has been shown to offer several advantages over unmodified gRNAs:

  • Reduced Immunogenicity: Synthetic gRNAs produced by in vitro transcription (IVT) can trigger an innate immune response by activating pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I.[4][5] This can lead to cytotoxicity and reduce the efficiency of genome editing.[2] N1-substituted pseudouridines in RNA have been demonstrated to mitigate these immune responses.[3][5][6][7][8]

  • Enhanced Stability: Modified nucleosides can increase the resistance of the gRNA to degradation by cellular nucleases, leading to a longer functional half-life within the cell.[9]

  • Improved Specificity: Studies on m1Ψ-modified gRNAs have shown a significant reduction in off-target effects while preserving on-target editing efficiency.[1][2] This increased specificity is crucial for therapeutic applications where unintended genomic alterations are a major safety concern.[1]

Data Presentation: Quantitative Effects of N1-Methylpseudouridine (m1Ψ) Modification on CRISPR-Cas9 Performance

The following tables summarize quantitative data from studies on m1Ψ-modified gRNAs, which can serve as a proxy for the expected performance of this compound-modified gRNAs.

Table 1: Effect of m1Ψ Modification on In Vitro Cleavage Efficiency

Modification Level (% of Uridines Substituted with m1Ψ)Plasmid Cleavage Efficiency (% of Unmodified gRNA)Reference
10%Comparable[2]
25%Comparable[2]
50%Comparable[2]
100%Comparable[2]

Table 2: Effect of m1Ψ Modification on Off-Target Cleavage

Mismatch TypeFold Increase in Specificity Score (Modified vs. Unmodified)Reference
Single-nucleotide mismatch (PAM-proximal)Up to 35-fold[2]
Double-nucleotide mismatchUp to 10-fold[2]

Table 3: Effect of m1Ψ Modification on Innate Immune Response

Cell LineImmune Response MarkerResult with m1Ψ-modified mRNAReference
THP-1Cell Toxicity (MTT assay)Decreased compared to unmodified and Ψ-mRNA[6]
293TRIG-I, RANTES, IL-6, IFN-β1, TNF-α mRNA levelsSignificantly reduced with high m1Ψ modification[5]

Experimental Protocols

Protocol 1: Synthesis of this compound-5'-Triphosphate
  • Monophosphorylation: The this compound nucleoside is first monophosphorylated.

  • Reaction with Pyrophosphate: The resulting monophosphate is then reacted with pyrophosphate.

  • Hydrolysis: The cyclic intermediate is hydrolyzed to yield the final this compound-5'-triphosphate.[10]

Alternatively, enzymatic approaches involving kinases can be employed for the phosphorylation steps.[10]

Protocol 2: In Vitro Transcription of this compound-Modified gRNA

This protocol describes the synthesis of this compound-modified gRNA using a DNA template and T7 RNA polymerase.

Materials:

  • Linearized DNA template encoding the gRNA downstream of a T7 promoter

  • This compound-5'-triphosphate (N1-amino-ΨTP)

  • ATP, GTP, CTP solution

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Template Design: Design a DNA template containing the T7 promoter sequence followed by the desired 20-nucleotide target sequence and the gRNA scaffold.[11]

  • Transcription Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube:

    • Transcription Buffer (10X): 2 µL

    • ATP, GTP, CTP (10 mM each): 2 µL

    • This compound-5'-triphosphate (10 mM): Amount to be optimized for desired substitution level

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours. For longer transcripts or higher yields, the incubation time can be extended.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed gRNA using an RNA purification kit according to the manufacturer's instructions. Elute the gRNA in nuclease-free water.

  • Quality Control: Assess the integrity and concentration of the purified gRNA using denaturing polyacrylamide gel electrophoresis (PAGE) and spectrophotometry (e.g., NanoDrop).

Protocol 3: Cellular Delivery of Modified gRNA and Cas9

This protocol outlines the delivery of this compound-modified gRNA along with Cas9 into mammalian cells via electroporation of ribonucleoprotein (RNP) complexes.

Materials:

  • Purified this compound-modified gRNA

  • Purified Cas9 protein

  • Target mammalian cells

  • Electroporation buffer

  • Electroporation system (e.g., Neon Transfection System)

  • Cell culture medium

Procedure:

  • RNP Complex Formation:

    • In a nuclease-free tube, mix the modified gRNA and Cas9 protein in an appropriate molar ratio (e.g., 1.2:1 gRNA:Cas9).

    • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Cell Preparation:

    • Harvest the target cells and resuspend them in the appropriate electroporation buffer at the desired concentration.

  • Electroporation:

    • Add the pre-formed RNP complexes to the cell suspension.

    • Transfer the mixture to an electroporation cuvette.

    • Electroporate the cells using the optimized parameters for your specific cell type.

  • Post-Electroporation Culture:

    • Immediately transfer the electroporated cells to a pre-warmed culture dish containing fresh cell culture medium.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Analysis of Genome Editing:

    • After 48-72 hours, harvest the cells.

    • Isolate genomic DNA.

    • Analyze the target locus for insertions and deletions (indels) using methods such as mismatch cleavage assays (e.g., Surveyor assay) or next-generation sequencing.

Visualizations

experimental_workflow cluster_synthesis gRNA Synthesis cluster_delivery Cellular Delivery & Editing cluster_analysis Analysis s1 DNA Template (T7 promoter + target + scaffold) s2 In Vitro Transcription (T7 Polymerase, ATP, GTP, CTP, N1-Amino-ΨTP) s1->s2 s3 DNase Treatment s2->s3 s4 RNA Purification s3->s4 s5 Modified gRNA s4->s5 d2 RNP Complex Formation s5->d2 d1 Cas9 Protein d1->d2 d4 Electroporation d2->d4 d3 Target Cells d3->d4 d5 Edited Cells d4->d5 a1 Genomic DNA Extraction d5->a1 a2 PCR Amplification of Target Locus a1->a2 a3 Sequencing / Mismatch Cleavage Assay a2->a3 a4 Analysis of Editing Efficiency a3->a4

Workflow for this compound gRNA Synthesis and Genome Editing.

innate_immune_pathway cluster_unmodified Unmodified IVT gRNA cluster_modified This compound Modified gRNA unmod_gRNA Unmodified gRNA (with 5'-triphosphate) rigi RIG-I unmod_gRNA->rigi Cytosolic Recognition tlr TLR3, 7, 8 unmod_gRNA->tlr Endosomal Recognition mavs MAVS rigi->mavs myd88 MyD88/TRIF tlr->myd88 irf IRF3/7 Activation mavs->irf nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines & Interferons irf->cytokines nfkb->cytokines mod_gRNA N1-Amino-Ψ Modified gRNA rigi_mod RIG-I mod_gRNA->rigi_mod Reduced Recognition tlr_mod TLR3, 7, 8 mod_gRNA->tlr_mod Reduced Recognition reduced_activation Reduced Immune Activation rigi_mod->reduced_activation tlr_mod->reduced_activation

References

Application Notes and Protocols for Enzymatic Incorporation of N1-Aminopseudouridine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of ribonucleic acids (RNAs) with non-canonical nucleosides is a powerful tool in the development of RNA therapeutics, such as mRNA vaccines and therapies. These modifications can enhance the stability, translational efficacy, and immunogenic properties of RNA molecules. N1-Aminopseudouridine (ΨNH2) is a modified nucleoside of significant interest due to its potential to modulate the biological activity of RNA. This document provides detailed protocols and application notes for the enzymatic incorporation of this compound triphosphate (ΨNH2TP) into RNA transcripts using in vitro transcription.

The enzymatic synthesis of RNA containing modified nucleosides is most commonly achieved through in vitro transcription using bacteriophage RNA polymerases, such as T7, T3, or SP6.[1][2] T7 RNA polymerase is widely used for this purpose due to its high processivity and tolerance for certain modified nucleotide triphosphates (NTPs).[3] The successful incorporation of modified NTPs, including derivatives of pseudouridine (B1679824), has been instrumental in the development of mRNA vaccines.[2][4] While wild-type T7 RNA polymerase can incorporate a variety of modified NTPs, mutant versions of the enzyme have been developed to enhance the incorporation efficiency of certain analogues, particularly those with modifications at the 2'-position of the ribose sugar.[1]

The general strategy for producing modified RNA involves the complete or partial substitution of a canonical NTP with its modified counterpart in the transcription reaction.[5][6] For the incorporation of this compound, UTP would be fully or partially replaced with ΨNH2TP. Following transcription, the modified RNA is purified and analyzed to confirm successful incorporation and integrity.

Key Applications

  • mRNA vaccine development: Incorporation of ΨNH2 may reduce the innate immunogenicity of mRNA, a critical feature for vaccine efficacy and safety.[3][7]

  • RNA therapeutics: Modified RNAs can exhibit increased stability against nucleases and improved translational capacity, leading to enhanced protein production in vivo.[8][9]

  • RNA structural and functional studies: Site-specific incorporation of modified nucleosides allows for the investigation of their impact on RNA folding, protein-RNA interactions, and catalytic activity.

  • Development of RNA aptamers and ribozymes: The introduction of modified bases can expand the chemical diversity of RNA libraries, potentially leading to aptamers with higher affinity and ribozymes with enhanced catalytic properties.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Modified RNA

This protocol describes the in vitro transcription of a DNA template to produce RNA with complete substitution of UTP with ΨNH2TP using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (purified, 100-200 ng/µL)

  • This compound triphosphate (ΨNH2TP) (100 mM solution)

  • ATP, CTP, GTP (100 mM solutions)

  • T7 RNA Polymerase (e.g., NEB #M0251)

  • T7 Transcription Buffer (10X)

  • RNase Inhibitor (e.g., Murine RNase Inhibitor, NEB #M0314)

  • DNase I, RNase-free (e.g., NEB #M0303)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free microcentrifuge tube. For a 20 µL reaction, add the components in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20 µL-
T7 Transcription Buffer (10X)21X
GTP (100 mM)210 mM
ATP (100 mM)210 mM
CTP (100 mM)210 mM
ΨNH2TP (100 mM)210 mM
Linear DNA TemplateX (1 µg)50 ng/µL
RNase Inhibitor12 U/µL
T7 RNA Polymerase25 U/µL
  • Gently mix the components by pipetting up and down.

  • Incubate the reaction at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for an additional 15 minutes.

Protocol 2: Purification of this compound Modified RNA

This protocol describes the purification of the synthesized RNA using a column-based method.

Materials:

  • RNA purification kit (e.g., Zymo Research RNA Clean & Concentrator™)

  • Nuclease-free water

Procedure:

  • Follow the manufacturer's instructions for the chosen RNA purification kit.

  • Typically, this involves adding a binding buffer to the transcription reaction, passing the mixture through a spin column, washing the column with wash buffers, and eluting the purified RNA in nuclease-free water.

  • The purified RNA should be stored at -80°C.

Protocol 3: Analysis of this compound Incorporation

A. Denaturing Agarose (B213101) Gel Electrophoresis

This method is used to assess the integrity and yield of the transcribed RNA.

Procedure:

  • Prepare a denaturing agarose gel (e.g., 1-1.5% agarose with formaldehyde).

  • Denature an aliquot of the purified RNA by heating in a formamide-containing loading buffer.

  • Run the gel and visualize the RNA using a suitable stain (e.g., ethidium (B1194527) bromide or SYBR Gold). A single, sharp band corresponding to the expected size of the transcript indicates successful synthesis of full-length RNA.

B. Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a highly accurate method to confirm the incorporation of modified nucleosides.[10]

Procedure:

  • Digest a small amount of the purified RNA into its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases.

  • Analyze the resulting nucleoside mixture by LC-MS.

  • The presence of a peak corresponding to the mass-to-charge ratio (m/z) of this compound will confirm its incorporation. The relative abundance of this peak compared to uridine (B1682114) can provide a quantitative measure of incorporation efficiency. Pseudouridine itself is an isomer of uridine and thus "mass-silent," making it challenging to detect by mass spectrometry alone without derivatization or analysis of fragmentation patterns.[11][12][13] However, this compound will have a distinct mass.

Quantitative Data Summary

The following tables provide expected data based on the incorporation of similar modified nucleotides like pseudouridine and N1-methylpseudouridine. Actual results for this compound may vary.

Table 1: In Vitro Transcription Yield with Modified NTPs

NTP CompositionExpected RNA Yield (µg/20 µL reaction)
UTP (unmodified)80 - 120
ΨTP (Pseudouridine)70 - 110
m1ΨTP (N1-Methylpseudouridine)70 - 110
ΨNH2TP (this compound) 60 - 100 (Estimated)

Table 2: Relative Incorporation Efficiency of Modified UTP Analogs by T7 RNA Polymerase

Modified UTPRelative Incorporation Efficiency (%)
ΨTP85 - 95
m1ΨTP80 - 95[14]
ΨNH2TP 75 - 90 (Estimated)

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis cluster_purification Purification & QC cluster_analysis Verification cluster_application Downstream Applications dna_template Linear DNA Template (with T7 Promoter) transcription In Vitro Transcription dna_template->transcription ntps ATP, CTP, GTP, ΨNH2TP ntps->transcription t7_polymerase T7 RNA Polymerase t7_polymerase->transcription dnase_treatment DNase I Treatment transcription->dnase_treatment rna_purification RNA Purification (Column-based) dnase_treatment->rna_purification gel_electrophoresis Denaturing Agarose Gel (Integrity & Yield) rna_purification->gel_electrophoresis mass_spec LC-MS Analysis (Confirmation of ΨNH2) rna_purification->mass_spec cell_transfection Cell Transfection rna_purification->cell_transfection in_vivo_delivery In Vivo Delivery rna_purification->in_vivo_delivery signaling_pathway cluster_tlr Innate Immune Recognition cluster_response Cellular Response unmodified_rna Unmodified mRNA tlr7 TLR7/8 unmodified_rna->tlr7 Strong Activation modified_rna ΨNH2-Modified mRNA modified_rna->tlr7 Reduced Activation inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) tlr7->inflammatory_cytokines translation_shutdown Translation Shutdown tlr7->translation_shutdown logical_relationship start Start protocol1 Protocol 1: RNA Synthesis start->protocol1 protocol2 Protocol 2: RNA Purification protocol1->protocol2 protocol3a Protocol 3A: Gel Electrophoresis protocol2->protocol3a protocol3b Protocol 3B: Mass Spectrometry protocol2->protocol3b end End protocol3a->end protocol3b->end

References

Purifying N1-Aminopseudouridine-Modified RNA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of N1-Aminopseudouridine (m1Ψ)-modified RNA is a critical step in the development of mRNA-based therapeutics and vaccines. The incorporation of m1Ψ enhances the stability and translational efficiency of the mRNA while reducing its immunogenicity. However, the presence of impurities from the in vitro transcription (IVT) process, such as enzymes, unincorporated nucleotides, DNA templates, and double-stranded RNA (dsRNA) byproducts, necessitates robust purification strategies to ensure the safety and efficacy of the final product.

This document provides detailed application notes and experimental protocols for two widely used methods for purifying m1Ψ-modified RNA: Oligo (dT) Affinity Chromatography and Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).

Overview of Purification Strategies

The choice of purification method depends on the scale of production, the required purity level, and the specific downstream application. Oligo (dT) affinity chromatography is a highly selective method for capturing polyadenylated mRNA, making it well-suited for removing most IVT reaction components. IP-RP-HPLC offers high-resolution separation based on the physicochemical properties of the RNA, enabling the removal of closely related impurities, including dsRNA and truncated RNA species.

The following diagram illustrates the general workflow for the production and purification of m1Ψ-modified mRNA.

cluster_0 Upstream Processing cluster_1 Downstream Purification plasmid Plasmid DNA Template ivt In Vitro Transcription (IVT) with m1Ψ-UTP plasmid->ivt dnase DNase Treatment ivt->dnase capture Capture Step (e.g., Oligo dT) dnase->capture Crude m1Ψ-RNA polishing Polishing Step (e.g., IP-RP-HPLC) capture->polishing formulation Final Formulation polishing->formulation

Caption: General workflow for m1Ψ-modified mRNA production and purification.

Comparative Data of Purification Methods

The selection of a purification strategy is often guided by a balance of yield, purity, and scalability. The following table summarizes key quantitative metrics for Oligo (dT) affinity chromatography and IP-RP-HPLC in the context of modified mRNA purification.

ParameterOligo (dT) Affinity ChromatographyIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Purity >99%High, capable of resolving single nucleotide differences in shorter RNAs
Yield/Recovery >80% to >90%Dependent on optimization, generally high
Scalability Good, with continuous chromatography options availableCan be challenging for very large scales
Throughput High, especially with monolithic columnsLower, due to serial processing
Key Impurities Removed DNA template, enzymes, free nucleotides, non-polyadenylated RNAdsRNA, truncated RNA, modified and unmodified species
Primary Mechanism Hybridization of poly(A) tail to oligo (dT) ligandHydrophobic and ion-pairing interactions with a stationary phase

Section 1: Oligo (dT) Affinity Chromatography

Oligo (dT) affinity chromatography is a robust and widely used method for the purification of polyadenylated mRNA, including m1Ψ-modified transcripts. This technique leverages the specific hybridization between the 3' poly(A) tail of the mRNA and immobilized oligo (dT) ligands on a solid support.

The process involves loading the crude IVT reaction mixture onto the column in a high-salt buffer, which facilitates the hybridization. Impurities that lack a poly(A) tail, such as enzymes, DNA, and unincorporated nucleotides, do not bind and are washed away. The purified mRNA is then eluted using a low-salt buffer or nuclease-free water, which destabilizes the hybridization and releases the mRNA.

start Crude m1Ψ-RNA from IVT prepare Prepare High-Salt Binding Buffer start->prepare load Load Sample onto Oligo (dT) Column prepare->load wash Wash with High-Salt Buffer to Remove Impurities load->wash elute Elute with Low-Salt Buffer or Nuclease-Free Water wash->elute collect Collect Purified m1Ψ-RNA elute->collect

Caption: Workflow for Oligo (dT) affinity chromatography purification.

Experimental Protocol: Oligo (dT) Affinity Chromatography

Materials:

  • Crude m1Ψ-modified RNA from IVT reaction

  • Oligo (dT) chromatography resin or pre-packed column

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 500 mM NaCl)

  • Washing Buffer (same as Binding Buffer)

  • Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5) or nuclease-free water

  • Nuclease-free tubes and pipette tips

  • Spectrophotometer for RNA quantification

  • Gel electrophoresis system for quality assessment

Procedure:

  • Column Equilibration:

    • If using a pre-packed column, follow the manufacturer's instructions for removing storage solutions.

    • Equilibrate the oligo (dT) column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Preparation:

    • Adjust the salt concentration of the crude m1Ψ-RNA sample to match the Binding Buffer by adding a concentrated stock of NaCl.

  • Sample Loading:

    • Load the salt-adjusted sample onto the equilibrated column at a flow rate recommended by the manufacturer.

    • Collect the flow-through fraction for analysis to ensure the target mRNA has bound to the column.

  • Washing:

    • Wash the column with 5-10 CV of Washing Buffer to remove unbound impurities.

    • Monitor the UV absorbance (A260) of the wash effluent until it returns to baseline.

  • Elution:

    • Elute the purified m1Ψ-RNA from the column with 3-5 CV of Elution Buffer.

    • Collect the eluate in fractions.

  • Quantification and Quality Control:

    • Measure the concentration of the purified m1Ψ-RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and purity of the eluted RNA using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis. A single, sharp band at the expected size is indicative of high-quality mRNA.

Section 2: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

IP-RP-HPLC is a high-resolution analytical and preparative technique that separates RNA molecules based on their size and hydrophobicity. This method is particularly effective for removing impurities that are structurally similar to the target mRNA, such as dsRNA byproducts and truncated transcripts.

In IP-RP-HPLC, an ion-pairing agent (e.g., triethylamine) in the mobile phase interacts with the negatively charged phosphate (B84403) backbone of the RNA, forming a neutral complex. This complex then interacts with the hydrophobic stationary phase (e.g., C18). A gradient of an organic solvent (e.g., acetonitrile) is used to elute the RNA, with longer molecules having more interactions and thus eluting later.

start Partially Purified m1Ψ-RNA prepare Prepare Mobile Phases (A and B with Ion-Pairing Agent) start->prepare equilibrate Equilibrate HPLC System and Column prepare->equilibrate inject Inject Sample equilibrate->inject gradient Run Acetonitrile Gradient to Separate RNA Species inject->gradient collect Collect Fractions Corresponding to the Main Peak gradient->collect analyze Analyze Purity and Integrity collect->analyze

Caption: Workflow for IP-RP-HPLC purification of m1Ψ-modified RNA.

Experimental Protocol: IP-RP-HPLC

Materials:

  • Partially purified m1Ψ-modified RNA (e.g., post-oligo dT purification)

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylamine Acetate (TEAA), pH 7.0)

  • Mobile Phase B: Acetonitrile with the same concentration of ion-pairing agent

  • Nuclease-free vials and collection tubes

Procedure:

  • System Preparation:

    • Thoroughly degas the mobile phases.

    • Install the appropriate reversed-phase column and equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation:

    • Ensure the m1Ψ-RNA sample is in a buffer compatible with the mobile phase. If necessary, perform a buffer exchange.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B (acetonitrile) to elute the RNA. An example gradient is from 5% to 60% Mobile Phase B over 30 minutes. The optimal gradient will depend on the specific RNA and column.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, which represents the full-length m1Ψ-modified mRNA.

  • Post-Purification Processing:

    • The collected fractions will contain the ion-pairing agent and acetonitrile, which may need to be removed for downstream applications. This can be achieved through methods such as ethanol (B145695) precipitation or tangential flow filtration.

  • Quality Control:

    • Analyze the purity and integrity of the collected fractions using methods such as capillary electrophoresis or analytical IP-RP-HPLC.

Quality Control of Purified m1Ψ-Modified RNA

Regardless of the purification method, a thorough quality control assessment is essential to ensure the final product meets the required specifications.

Quality AttributeAnalytical MethodAcceptance Criteria
Purity IP-RP-HPLC, Capillary Gel Electrophoresis (CGE)Main peak should be ≥95% of the total peak area.
Integrity CGE, Agarose Gel ElectrophoresisA single, sharp peak/band at the expected size.
Identity RT-PCR and Sanger sequencing, Mass SpectrometryCorrect sequence and incorporation of m1Ψ.
Concentration UV Spectroscopy (A260)Within the target concentration range.
Residual Impurities
- dsRNAImmunoassay (e.g., J2 antibody-based ELISA)Below a defined threshold.
- EndotoxinLimulus Amebocyte Lysate (LAL) testWithin acceptable limits for parenteral products.
- Residual DNAqPCRBelow the limit of detection.
- Residual ProteinBCA or Bradford assayBelow the limit of detection.

Conclusion

The purification of this compound-modified RNA is a multi-step process that is critical for the development of safe and effective mRNA-based medicines. Oligo (dT) affinity chromatography provides an excellent capture step to remove the bulk of impurities from the IVT reaction, while IP-RP-HPLC offers a high-resolution polishing step to remove closely related RNA species. The choice and combination of these methods will depend on the specific requirements of the final product. Rigorous in-process and final quality control testing is paramount to ensure the purity, integrity, and safety of the purified m1Ψ-modified RNA.

Troubleshooting & Optimization

Troubleshooting low yield in N1-Aminopseudouridine in vitro transcription

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low-yield in vitro transcription (IVT) reactions using N1-methylpseudouridine (N1mΨ).

Frequently Asked Questions (FAQs)

Q1: Is a lower mRNA yield expected when completely substituting UTP with N1mΨ-UTP?

A1: While introducing modified nucleotides can sometimes impact transcription efficiency, N1-methylpseudouridine is generally well-tolerated and efficiently incorporated by T7 RNA polymerase.[] Most studies indicate that a complete substitution of UTP with N1mΨ-UTP does not significantly lower the expected mRNA yield compared to using canonical UTP, provided other reaction components are optimized.[]

Q2: What is the single most critical factor influencing IVT yield?

A2: The quality of the DNA template is paramount.[] The efficiency of the IVT reaction is highly dependent on a high-purity, correctly linearized DNA template that is free from contaminants such as RNases, residual salts, and proteins.[][2]

Q3: How does Magnesium (Mg²⁺) concentration affect the reaction?

A3: Magnesium ion (Mg²⁺) concentration is a critical cofactor for T7 RNA polymerase and its optimization is essential. Insufficient Mg²⁺ levels will decrease enzyme performance, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts and may contribute to mRNA hydrolysis.[][3] The ratio of Mg²⁺ to the total NTP concentration is a key parameter to optimize.[4][5]

Q4: Can I use a standard T7 promoter for transcription with CleanCap® AG?

A4: No, for efficient co-transcriptional capping with CleanCap® AG, the T7 promoter sequence must be followed by a specific initiation sequence, typically 5'-AGG-3' or 5'-AGA-3'.[6][7] The T7 polymerase initiates transcription at the first G of this sequence.

Q5: My final yield after purification is very low, but the reaction seems to work. What could be the issue?

A5: Low yield after purification can be due to several factors related to the cleanup step itself. Common causes include incomplete elution of the mRNA from the purification column, overloading the column, or loss of the RNA pellet during alcohol precipitation methods.[8][9] Ensure you are following the purification protocol precisely, especially the elution steps (e.g., using the correct buffer, volume, and incubation time).[8][9]

Troubleshooting Guides

Problem 1: Low or No mRNA Yield

This is often indicated by faint or absent bands on a denaturing agarose (B213101) gel or low concentration readings from a spectrophotometer.

Possible Cause Recommended Solution
Degraded/Poor Quality DNA Template Ensure your plasmid is of high purity (A260/280 ratio of 1.8–2.0).[2] Verify complete linearization on an agarose gel; circular plasmid templates will produce heterogeneous, long transcripts.[10] Purify the linearized template using phenol/chloroform extraction followed by ethanol (B145695) precipitation or a reliable column-based kit to remove inhibitors.[2][10] Avoid repeated freeze-thaw cycles of the template DNA.[11]
RNase Contamination Use certified RNase-free water, reagents, pipette tips, and tubes.[] Clean bench surfaces and pipettes with an RNase decontamination solution. Wear gloves at all times. Incorporate an RNase inhibitor into the IVT reaction as a preventative measure.[12]
Suboptimal Reagent Concentrations Mg²⁺:NTP Ratio: This is critical. The optimal molecular ratio of total NTPs to Mg²⁺ has been reported to be around 1:1.875.[5][13] Titrate Mg²⁺ concentration if yields are low. NTPs: Ensure NTPs are not degraded. Use a final concentration for each NTP typically in the range of 2-10 mM. Very high concentrations (>15 mM total) can be inhibitory.[4][14]
Inactive T7 RNA Polymerase Ensure the enzyme has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles. The polymerase can be sensitive to oxidation; adding DTT (to a final concentration of ~5 mM) to the reaction can sometimes restore performance.[15]
Presence of Inhibitors Carryover of contaminants from DNA template preparation (e.g., salts, ethanol, phenol) can inhibit T7 RNA polymerase.[12] Re-purify the DNA template if inhibition is suspected.
Problem 2: Presence of Incomplete or Truncated Transcripts

This appears as a smear or multiple bands smaller than the expected product size on a denaturing agarose gel.

Possible Cause Recommended Solution
Low Nucleotide Concentration If the concentration of any single NTP (including N1mΨ-UTP) is too low, it can become a limiting factor, causing the polymerase to terminate transcription prematurely.[12][16] Ensure each NTP is at an adequate concentration (e.g., >2 mM).
Premature Termination Sites The DNA template may contain sequences that act as cryptic termination sites for T7 RNA polymerase.[12] If this is suspected, subcloning the insert into a different vector may be necessary.
Template Secondary Structure Strong secondary structures within the DNA template can cause the polymerase to stall or dissociate. Lowering the incubation temperature from 37°C to 30°C or even 16°C can sometimes help by slowing the polymerase and allowing it to read through these regions.[16]

Quantitative Data Summary

The optimal conditions for IVT can be template-dependent. The values below represent common ranges and starting points for optimization.

Table 1: IVT Reaction Component Concentrations

ComponentRecommended Concentration RangeNotes
Linearized DNA Template50 - 100 ng/µLHigher concentrations do not always lead to higher yield and can be inhibitory.
ATP, CTP, GTP2 - 10 mM eachEquimolar ratios are standard.
N1mΨ-UTP2 - 10 mMFor complete substitution of UTP.
Total NTPs8 - 40 mMHigher end of the range is for high-yield protocols.
Mg²⁺ (Magnesium Acetate/Chloride)20 - 75 mMMust be optimized relative to total NTP concentration. Acetate is often the preferred counter-ion.[3][5][17]
CleanCap® AG4 - 10 mMDepends on the specific kit and protocol.
T7 RNA PolymeraseVaries by supplierTitrate to optimize for your specific template and scale.
DTT5 - 10 mMOften included in reaction buffers; can be added to prevent enzyme oxidation.[15]

Table 2: Expected mRNA Yields

IVT Kit/MethodTemplate SizeExpected Yield
Standard High-Yield Kits~1.4 kb30 - 50 µg per 20 µL reaction[18]
CleanCap® AG Kit (Control)1.9 kb0.8 - 1.0 mg per 100 µL reaction (over 3 hours)[6]
User-Reported Low Yield~3.0 kb30 µg per 100 µL reaction (considered low)[19]

Visual Troubleshooting and Workflows

A logical approach to troubleshooting is essential. The following diagrams illustrate a general experimental workflow and a decision-making process for diagnosing low-yield issues.

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purify Purification & QC Plasmid Plasmid Amplification Linearize Restriction Digest (Linearization) Plasmid->Linearize Purify_DNA Template Purification (Phenol/Chloroform or Column) Linearize->Purify_DNA IVT_Reaction Assemble IVT Reaction: - Template - T7 Polymerase - NTPs (with N1mΨ-UTP) - CleanCap® AG - Buffer (Mg²⁺) Purify_DNA->IVT_Reaction High Quality Template Incubation Incubate (e.g., 2-4h @ 37°C) IVT_Reaction->Incubation DNase DNase I Treatment Incubation->DNase Purify_RNA mRNA Purification (Column or Precipitation) DNase->Purify_RNA QC Quality Control (Gel, Spectrophotometry) Purify_RNA->QC Final_Product Final_Product QC->Final_Product Final mRNA Product Troubleshooting_Tree cluster_template Template Issues cluster_reaction Reaction Issues cluster_purification Purification Issues Start Low mRNA Yield Detected Check_Yield_Pre Is yield low *before* purification? Start->Check_Yield_Pre Check_Linear Is linearization complete? Check_Purity Check A260/280 ratio. Any inhibitor carryover? Check_Linear->Check_Purity Yes Sol_Template Re-digest or re-purify DNA template. Check_Linear->Sol_Template No Check_Purity->Sol_Template No Check_Reaction Check Reaction Components Check_Purity->Check_Reaction Yes Check_RNase RNase contamination? Check_Reagents Are reagents (Enzyme, NTPs) active and at correct concentrations? Check_RNase->Check_Reagents No Sol_RNase Use RNase-free technique. Add RNase inhibitor. Check_RNase->Sol_RNase Yes Check_Mg Is Mg²⁺:NTP ratio optimized? Check_Reagents->Check_Mg Yes Sol_Reagents Use fresh reagents. Titrate enzyme/NTPs. Check_Reagents->Sol_Reagents No Check_Mg->Sol_Reagents No Check_Protocol Was purification protocol followed correctly? Check_Yield_Pre->Check_Protocol No Check_Template Check DNA Template Quality Check_Yield_Pre->Check_Template Yes Sol_Purification Review elution steps. Check for column overload. Check_Protocol->Sol_Purification Check_Template->Check_Linear Check_Reaction->Check_RNase

References

Technical Support Center: Optimizing N1-Aminopseudouridine Triphosphate (N1-mΨTP) in In-Vitro Transcription (IVT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N1-Aminopseudouridine triphosphate (N1-mΨTP) concentration in in-vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing mRNA yield and quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using N1-mΨTP in IVT reactions?

A1: N1-mΨTP is a modified nucleotide that, when it replaces uridine (B1682114) triphosphate (UTP) in IVT reactions, offers several key advantages for the resulting mRNA. These benefits include enhanced mRNA stability, increased translational capacity leading to higher protein expression, and significantly reduced immunogenicity compared to unmodified mRNA.[][2][3] The incorporation of N1-mΨTP helps the mRNA evade the innate immune system, a critical feature for therapeutic applications.[2][3]

Q2: What is the recommended concentration of N1-mΨTP in an IVT reaction?

A2: For most applications, a complete (100%) substitution of UTP with N1-mΨTP at an equimolar concentration is the standard and recommended practice.[4] This approach is widely used in the production of mRNA for vaccines and therapeutics. The optimal final concentration for each nucleotide triphosphate (NTP), including N1-mΨTP, typically ranges from 7.5 mM to 10 mM. However, the ideal concentration can be dependent on the specific template and other reaction conditions.

Q3: Can partial substitution of UTP with N1-mΨTP be beneficial?

A3: While 100% substitution is most common for reducing immunogenicity, some studies have explored partial substitution. The rationale for partial substitution might be to modulate the immune response or to optimize for specific protein expression kinetics. However, for achieving the lowest possible immune activation, full replacement is generally recommended.

Q4: How does the concentration of other NTPs affect the incorporation of N1-mΨTP?

A4: Maintaining an equimolar ratio of all four NTPs (ATP, CTP, GTP, and N1-mΨTP) is crucial for efficient transcription and to minimize the risk of mutations or premature termination. An imbalance in NTP concentrations can lead to reduced yield and fidelity of the RNA polymerase.

Q5: What is the impact of N1-mΨTP on dsRNA formation?

A5: The use of N1-mΨTP has been shown to disrupt the formation of double-stranded RNA (dsRNA), a significant byproduct of IVT that can trigger a strong innate immune response. While N1-mΨTP incorporation reduces dsRNA, other factors like template quality, enzyme concentration, and magnesium concentration also play a critical role.

Troubleshooting Guide

This guide addresses common issues encountered during IVT reactions using N1-mΨTP, with a focus on concentration-related problems.

Issue Potential Cause Recommended Action
Low mRNA Yield Suboptimal N1-mΨTP Concentration: Incorrect ratio of N1-mΨTP to other NTPs.Ensure N1-mΨTP is at an equimolar concentration with ATP, CTP, and GTP. A final concentration of 7.5-10 mM for each NTP is a good starting point.
Degraded N1-mΨTP: Repeated freeze-thaw cycles can lead to degradation.Aliquot N1-mΨTP upon first use to minimize freeze-thaw cycles. Store at -80°C for long-term storage.
Incorrect Magnesium (Mg2+) Concentration: The Mg2+ concentration is critical and is directly related to the total NTP concentration.The optimal Mg2+ concentration is typically slightly higher than the total NTP concentration. A common starting point is a 1.1:1 to 1.2:1 molar ratio of Mg2+ to total NTPs. Titration may be necessary for a new template.
Low RNA Polymerase Concentration: Insufficient enzyme will limit the transcription rate.Increase the concentration of T7 RNA polymerase. However, excessive enzyme can increase dsRNA formation.
Poor DNA Template Quality: Degraded or impure DNA template.Use a high-quality, linearized DNA template. Ensure complete linearization and purify the template before IVT.
High dsRNA Content Excessive Enzyme or Template: High concentrations of RNA polymerase or DNA template can promote the synthesis of antisense RNA.[]Optimize the concentrations of T7 RNA polymerase and the DNA template. A typical starting concentration for the DNA template is 50 µg/mL.
Suboptimal NTP Concentration Profile: High initial concentrations of all NTPs can contribute to dsRNA formation.Consider a fed-batch approach where a lower initial concentration of NTPs is used, followed by subsequent additions during the reaction. This can be particularly effective for UTP or N1-mΨTP.
Prolonged Incubation Time: Extended reaction times can sometimes lead to an increase in dsRNA.Optimize the incubation time. For many templates, 2-4 hours at 37°C is sufficient.
mRNA Integrity Issues (e.g., shorter transcripts) NTP Imbalance: Depletion of one or more NTPs during the reaction.Ensure all NTPs are at a sufficient and equimolar starting concentration. For long transcripts, a higher initial NTP concentration (e.g., 10 mM) may be beneficial.
RNase Contamination: Degradation of the newly synthesized mRNA.Use RNase-free reagents, consumables, and workspace. Include an RNase inhibitor in the IVT reaction.

Experimental Protocols

Standard IVT Protocol with 100% N1-mΨTP Substitution

This protocol is a starting point and may require optimization for specific templates.

1. Reagent Preparation:

  • 10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine. Store at -20°C.

  • NTP Mix (100 mM total, 25 mM each): 25 mM ATP, 25 mM CTP, 25 mM GTP, 25 mM N1-mΨTP. Store at -20°C in aliquots.

  • Linearized DNA Template: 1 µg/µL in RNase-free water.

  • T7 RNA Polymerase: High concentration (e.g., 50 U/µL).

  • RNase Inhibitor: (e.g., 40 U/µL).

  • Pyrophosphatase (optional but recommended): (e.g., 5 U/µL).

  • RNase-free water.

2. IVT Reaction Assembly (20 µL reaction):

ReagentVolumeFinal Concentration
RNase-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
NTP Mix (100 mM)2 µL10 mM total (2.5 mM each)
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor (40 U/µL)0.5 µL1 U/µL
Pyrophosphatase (5 U/µL)0.5 µL0.125 U/µL
T7 RNA Polymerase (50 U/µL)1 µL2.5 U/µL
Total Volume 20 µL

3. Incubation:

  • Mix the components gently by pipetting.

  • Incubate at 37°C for 2-4 hours.

4. DNase Treatment:

  • Add 1 µL of DNase I (RNase-free) to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes.

5. mRNA Purification:

  • Purify the mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit.

Visualizations

IVT_Workflow cluster_Inputs Reaction Inputs cluster_Process IVT Process cluster_Output Final Product Template Linearized DNA Template IVT In-Vitro Transcription (37°C, 2-4h) Template->IVT NTPs ATP, CTP, GTP, N1-mΨTP NTPs->IVT Enzymes T7 RNA Polymerase RNase Inhibitor Pyrophosphatase Enzymes->IVT Buffer Transcription Buffer (Mg2+, DTT, etc.) Buffer->IVT DNase DNase I Treatment IVT->DNase Purification mRNA Purification DNase->Purification mRNA Purified N1-mΨ-mRNA Purification->mRNA

Caption: Workflow for in-vitro transcription of N1-mΨ-modified mRNA.

Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions Start Low mRNA Yield? NTP_Issue N1-mΨTP or other NTPs degraded? Start->NTP_Issue Yes Mg_Issue Suboptimal [Mg2+]? Start->Mg_Issue Yes Enzyme_Issue Insufficient Polymerase? Start->Enzyme_Issue Yes Template_Issue Poor Template Quality? Start->Template_Issue Yes Aliquot_NTPs Use fresh aliquots of NTPs NTP_Issue->Aliquot_NTPs Optimize_Mg Titrate Mg2+ (1.1-1.2x of total NTPs) Mg_Issue->Optimize_Mg Increase_Enzyme Increase T7 Pol. concentration Enzyme_Issue->Increase_Enzyme Check_Template Verify template integrity and purity Template_Issue->Check_Template

Caption: Troubleshooting decision tree for low mRNA yield in IVT.

References

Technical Support Center: Fidelity of RNA Polymerases with N1-Aminopseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific peer-reviewed data on the fidelity of RNA polymerases with N1-Aminopseudouridine is limited in publicly accessible literature. This technical support guide is constructed based on extensive research into the closely related and well-studied analogue, N1-methyl-pseudouridine (m1Ψ) . The principles of in vitro transcription, potential challenges, and troubleshooting strategies are expected to be highly similar. Researchers should use this information as a foundational guide and are strongly encouraged to perform specific validation experiments for this compound in their systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation efficiency of this compound compared to uridine (B1682114) and N1-methyl-pseudouridine (m1Ψ) during in vitro transcription (IVT)?

A1: While direct comparative data for this compound is not widely available, we can infer from studies on other N1-substituted pseudouridine (B1679824) analogs. Generally, modified uridines like m1Ψ are incorporated efficiently by RNA polymerases such as T7 and SP6.[1] The efficiency can be influenced by the specific polymerase and the reaction conditions. For some N1-substituted pseudouridine derivatives, modification of the nucleotide can affect the yield of the IVT reaction.[1] It is recommended to perform a pilot IVT experiment to determine the optimal concentration of this compound triphosphate and reaction time for your specific template.

Q2: How does the choice of RNA polymerase (e.g., T7, SP6) affect the fidelity of this compound incorporation?

A2: The fidelity of nucleotide incorporation varies between different RNA polymerases.[2][3] For m1Ψ, T7 RNA polymerase has been shown to have a higher fidelity (lower error rate) compared to SP6 RNA polymerase.[3] However, the types of errors (the spectrum of mutations) observed are often similar between different polymerases.[2][3] It is crucial to select a high-fidelity RNA polymerase and to characterize the error profile if the integrity of the resulting RNA sequence is critical for your application.

Q3: What are the most common types of errors introduced during the incorporation of modified uridines like this compound?

A3: Based on data from m1Ψ, the most predominant type of error is base substitution, accounting for over 85% of total errors.[3] Insertions and deletions occur at a lower frequency. The specific substitution profile can be influenced by the polymerase and the composition of the nucleotide triphosphate (NTP) mix.

Q4: Can the fidelity of this compound incorporation be improved?

A4: Yes, several strategies have been shown to improve the fidelity of modified uridine incorporation. One effective method is to adjust the ribonucleotide (rNTP) composition in the IVT reaction. For example, using an excess of rATP has been demonstrated to modulate the error profile of T7 RNA polymerase.[3] Additionally, for templates with low uridine content, using rNTP concentrations proportional to the template sequence composition can enhance fidelity.[3]

Q5: Does the sequence context of the DNA template influence the misincorporation rate of this compound?

A5: Studies on m1Ψ suggest that the misincorporation of this modified nucleotide is not strongly dependent on the local DNA template sequence context.[2][3] Furthermore, the distribution of errors appears to be randomly distributed along the length of the RNA transcript.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound-Modified RNA
Possible Cause Recommended Solution
Suboptimal NTP Concentration Perform a titration of this compound-TP to find the optimal concentration. Ensure that the concentrations of the other three NTPs are also optimal and not limiting.
Inhibition of RNA Polymerase The N1-amino group might slightly alter the conformation of the NTP, leading to reduced acceptance by the polymerase. Try a different RNA polymerase (e.g., if using T7, try SP6 or a high-fidelity T7 variant) or increase the amount of polymerase in the reaction.
Reaction Conditions Optimize the incubation time and temperature. While 37°C is standard for T7 RNA polymerase, some modified NTPs may benefit from a slightly lower temperature (e.g., 30°C) to improve yield and fidelity.[4]
Impure DNA Template Ensure the DNA template is of high purity and free from contaminants like salts or ethanol, which can inhibit RNA polymerase.[5]
Issue 2: Unexpectedly High Error Rate in Sequenced Transcripts
Possible Cause Recommended Solution
Suboptimal rNTP Ratio Altering the ribonucleotide composition can modulate the error profile. Try increasing the concentration of rATP relative to the other rNTPs.[3]
Intrinsic Polymerase Error Rate Use a high-fidelity version of the RNA polymerase if available. Different polymerases have different intrinsic error rates.[2][3]
Reverse Transcriptase Errors Errors can be introduced during the reverse transcription step for sequencing. Use a high-fidelity reverse transcriptase to minimize this contribution to the observed error rate.
This compound Instability While unlikely, ensure the this compound-TP is not degraded. Store it according to the manufacturer's instructions and avoid multiple freeze-thaw cycles.
Issue 3: Incomplete or Truncated Transcripts
Possible Cause Recommended Solution
Premature Termination GC-rich templates can cause premature termination. Try lowering the reaction temperature to 30°C.[4] The presence of the modified nucleotide might also induce pausing or termination at specific sites.
NTP Depletion If the reaction volume is large or the incubation time is long, NTPs may become depleted. Ensure the initial NTP concentration is sufficient. For very long transcripts, a fed-batch IVT system might be beneficial.
RNase Contamination Ensure a strict RNase-free workflow, including RNase-free reagents, tips, and tubes. The use of an RNase inhibitor is highly recommended.[5]

Quantitative Data on Modified Uridine Incorporation

Note: The following data is for N1-methyl-pseudouridine (m1Ψ) and should be used as a reference point for this compound.

Table 1: Combined First-Strand Error Rates for T7 and SP6 RNA Polymerases with Different Uridine Analogs

Uridine AnalogT7 RNA Polymerase Error Rate (errors/base x 10⁻⁴)SP6 RNA Polymerase Error Rate (errors/base x 10⁻⁴)
Uridine (U)~0.6~1.3
Pseudouridine (Ψ)~1.3~3.3
N1-methyl-pseudouridine (m1Ψ)~0.7~2.5
Data synthesized from studies on m1Ψ, where lower values indicate higher fidelity.[3]

Table 2: Distribution of Error Types for T7 RNA Polymerase with m1Ψ

Error TypePercentage of Total Errors
Substitution88%
Deletion8%
Insertion4%
Data is for N1-methyl-pseudouridine.[3]

Experimental Protocols

Protocol: In Vitro Transcription Fidelity Assay

This protocol outlines a general workflow to assess the fidelity of an RNA polymerase with this compound.

1. In Vitro Transcription:

  • Set up parallel IVT reactions for your DNA template:

    • Control Reaction: Standard UTP.

    • Test Reaction: Complete substitution of UTP with this compound-TP.

  • Use a high-yield transcription kit (e.g., T7 or SP6) according to the manufacturer's instructions, with the respective NTP modifications.

  • Incubate at the optimal temperature (e.g., 37°C) for 2-4 hours.

  • Purify the resulting RNA using a suitable method (e.g., lithium chloride precipitation or column-based kit) to remove unincorporated NTPs and the DNA template.

2. RNA Quality Control:

  • Assess the integrity and yield of the transcribed RNA using a Bioanalyzer or similar capillary electrophoresis system. Confirm the presence of a single, sharp peak at the expected transcript size.

3. Reverse Transcription:

  • Synthesize cDNA from the purified RNA transcripts using a high-fidelity reverse transcriptase. This is a critical step, as the fidelity of this enzyme will impact the final results.

  • Use primers specific to your transcript of interest.

4. Library Preparation and Next-Generation Sequencing (NGS):

  • Prepare sequencing libraries from the resulting cDNA.

  • Perform high-throughput sequencing (e.g., Illumina platform) to obtain a sufficient number of reads for accurate error analysis.

5. Bioinformatic Analysis:

  • Align the sequencing reads to the known reference sequence of your DNA template.

  • Identify and quantify the frequency of substitutions, insertions, and deletions in both the control and test samples.

  • Calculate the error rate per base for the incorporation of this compound.

Visualizations

experimental_workflow cluster_ivt In Vitro Transcription cluster_analysis Fidelity Analysis dna DNA Template ivt_reaction IVT Reaction dna->ivt_reaction ntps NTPs (Control vs. N1-Amino-Ψ) ntps->ivt_reaction rnap RNA Polymerase rnap->ivt_reaction rna_purification RNA Purification ivt_reaction->rna_purification Synthesized RNA rt Reverse Transcription rna_purification->rt ngs NGS Library Prep & Sequencing rt->ngs cDNA bioinformatics Bioinformatic Analysis ngs->bioinformatics Sequencing Reads output Fidelity Report bioinformatics->output Error Rate Calculation

Caption: Workflow for assessing RNA polymerase fidelity with this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_integrity Low Integrity Troubleshooting start Low RNA Yield or Integrity Issue? check_ntps Optimize NTP Concentrations start->check_ntps Low Yield check_rnase Ensure RNase-Free Workflow start->check_rnase Low Integrity check_polymerase Test Different Polymerase/Concentration check_ntps->check_polymerase check_conditions Adjust Temperature/Time check_polymerase->check_conditions check_template Verify DNA Template Purity check_conditions->check_template end_yield Yield Optimized check_template->end_yield check_gc Lower Temp for GC-Rich Template check_rnase->check_gc check_ntp_depletion Ensure Sufficient NTPs check_gc->check_ntp_depletion end_integrity Integrity Restored check_ntp_depletion->end_integrity

Caption: Troubleshooting logic for this compound IVT experiments.

References

Technical Support Center: Chemical Synthesis of N1-Aminopseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of N1-Aminopseudouridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this critical modified nucleoside.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete amination reaction: The direct amination of pseudouridine (B1679824) at the N1 position can be challenging due to the reactivity of other positions on the uracil (B121893) ring. 2. Suboptimal reaction conditions: Temperature, reaction time, and choice of aminating agent can significantly impact yield. 3. Degradation of product: this compound may be unstable under certain reaction or workup conditions.1. Optimize aminating agent: Consider using hydroxylamine-O-sulfonic acid or a protected hydroxylamine (B1172632) derivative followed by deprotection. 2. Reaction condition screening: Systematically vary temperature (e.g., room temperature to 50°C), time (e.g., 12-48 hours), and solvent (e.g., pyridine (B92270), DMF). 3. Protecting group strategy: Protect the 2', 3', and 5' hydroxyl groups of the ribose sugar to prevent side reactions. The TBDMS (tert-butyldimethylsilyl) group is a common choice for hydroxyl protection.
Formation of Multiple Byproducts 1. Lack of regioselectivity: Amination can occur at other positions on the pseudouridine ring (e.g., N3). 2. Over-amination: Multiple amino groups may be added to the molecule. 3. Side reactions with protecting groups: Incomplete protection or deprotection can lead to a mixture of products.1. Use of a suitable protecting group for the N3 position: A benzoyl or similar protecting group can block the N3 position before N1 amination. 2. Careful control of stoichiometry: Use a slight excess of the aminating agent, but avoid large excesses. 3. Stepwise deprotection: If multiple protecting groups are used, plan a selective deprotection strategy to minimize byproduct formation.
Difficult Purification of this compound 1. Similar polarity of product and starting material: Unreacted pseudouridine and this compound can be difficult to separate by standard column chromatography. 2. Presence of isomeric byproducts: N3-aminated or other isomers can co-elute with the desired product.1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often the most effective method for purifying this compound. A C18 column with a water/acetonitrile gradient is a common starting point. 2. Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can improve purity. 3. Derivatization: In some cases, temporary derivatization of the amino group can alter the polarity and facilitate separation.
Phosphoramidite (B1245037) Synthesis Issues 1. Low coupling efficiency: The N1-amino group can interfere with the phosphitylation reaction. 2. Instability of the phosphoramidite: The final this compound phosphoramidite may be unstable and require careful handling and storage.1. Protection of the N1-amino group: Use a labile protecting group, such as a trifluoroacetyl (TFA) group, on the N1-amino function before phosphitylation. This group can be removed during the standard oligonucleotide deprotection. 2. Anhydrous conditions: Ensure all reagents and solvents are strictly anhydrous during the phosphitylation reaction. 3. Storage: Store the phosphoramidite under an inert atmosphere (argon or nitrogen) at low temperature (-20°C).

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material is pseudouridine.

Q2: Why is the selective amination of the N1 position a challenge?

The N1 and N3 positions of the pseudouridine ring have similar reactivity towards electrophilic aminating agents. Achieving high selectivity for the N1 position often requires careful optimization of reaction conditions and may necessitate the use of a protecting group on the N3 position.

Q3: What are the key considerations for protecting groups in this compound synthesis?

A robust protecting group strategy is crucial for a successful synthesis. Key considerations include:

  • Ribose Hydroxyls (2', 3', 5'): Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used to protect the hydroxyl groups. They are stable under a range of reaction conditions and can be removed with fluoride (B91410) reagents.

  • N3 Position: To ensure selective N1 amination, the N3 position can be protected with an acyl group like benzoyl.

  • N1-Amino Group (for phosphoramidite synthesis): A labile protecting group like trifluoroacetyl (TFA) is often used to protect the exocyclic amino group during phosphoramidite synthesis. This group is easily removed during the final deprotection of the synthetic oligonucleotide.

Q4: What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final product and for purification.

Experimental Protocols

General Protocol for N1-Amination of Protected Pseudouridine

This is a generalized protocol and may require optimization for specific substrates and scales.

  • Protection of Pseudouridine: Protect the 2', 3', and 5'-hydroxyl groups of pseudouridine using a suitable protecting agent (e.g., TBDMS-Cl).

  • N1-Amination:

    • Dissolve the protected pseudouridine in a suitable anhydrous solvent (e.g., pyridine or DMF).

    • Add the aminating agent (e.g., hydroxylamine-O-sulfonic acid) portion-wise at room temperature under an inert atmosphere.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Remove the hydroxyl protecting groups using an appropriate deprotection agent (e.g., TBAF for TBDMS groups).

  • Purification: Purify the crude this compound by reversed-phase HPLC.

Visualizations

experimental_workflow start Start: Pseudouridine protection Hydroxyl Protection (e.g., TBDMS) start->protection amination N1-Amination protection->amination workup Aqueous Workup amination->workup deprotection Hydroxyl Deprotection (e.g., TBAF) workup->deprotection purification HPLC Purification deprotection->purification end This compound purification->end

Caption: General workflow for the chemical synthesis of this compound.

troubleshooting_logic low_yield Low Yield? byproducts Byproducts Observed? low_yield->byproducts No optimize_amination Optimize Amination Conditions low_yield->optimize_amination Yes purification_issue Purification Difficult? byproducts->purification_issue No protecting_groups Review Protecting Group Strategy byproducts->protecting_groups Yes hplc_method Develop HPLC Method purification_issue->hplc_method Yes success Successful Synthesis purification_issue->success No optimize_amination->byproducts protecting_groups->purification_issue hplc_method->success

Caption: Troubleshooting decision tree for this compound synthesis.

Avoiding off-target effects with N1-Aminopseudouridine-modified gRNA

Author: BenchChem Technical Support Team. Date: December 2025

As a researcher leveraging CRISPR-Cas9 technology, achieving high on-target efficacy while minimizing off-target effects is paramount for the success of your experiments and the validity of your results. While the use of N1-Aminopseudouridine-modified gRNA as specified in your query is not documented in the available scientific literature, a closely related modification, N1-methylpseudouridine (m1Ψ) , has been demonstrated to significantly enhance the specificity of CRISPR-Cas9 gene editing.

This technical support center provides comprehensive guidance on the use of N1-methylpseudouridine (m1Ψ)-modified gRNA to reduce off-target effects. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to facilitate the successful implementation of this technology in your research.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpseudouridine (m1Ψ) and how does it differ from standard uridine (B1682114) in gRNA?

A1: N1-methylpseudouridine (m1Ψ) is a naturally occurring modified nucleoside. Structurally, it is an isomer of uridine with an additional methyl group at the N1 position of the uracil (B121893) base. This modification enhances base stacking interactions and can increase the stability of RNA structures.[1] In the context of gRNA, replacing uridine with m1Ψ can alter the guide's interaction with both the target DNA and the Cas9 protein, leading to improved specificity.

Q2: How does m1Ψ modification of gRNA reduce off-target effects?

A2: The incorporation of m1Ψ into gRNA is thought to reduce off-target effects by destabilizing the guide RNA-genomic DNA complex at mismatched sites.[1] While it maintains on-target cleavage efficiency, the modification makes the Cas9 complex less tolerant of mismatches often found at off-target locations, thus increasing the overall specificity of the gene-editing event.[1]

Q3: Will using m1Ψ-modified gRNA affect my on-target editing efficiency?

A3: In vitro studies have shown that fully m1Ψ-modified gRNA can maintain on-target cleavage activity comparable to that of unmodified gRNA.[1] However, in cellular contexts, a slight reduction in on-target efficiency has been observed with fully modified gRNAs.[1] It is therefore recommended to optimize the level of m1Ψ modification to strike a balance between high on-target activity and minimal off-target effects.

Q4: What are the other benefits of using m1Ψ-modified gRNA?

A4: Beyond reducing off-target effects, m1Ψ modification in RNA has been shown to reduce the innate immune response and cytotoxicity that can be triggered by synthetic RNAs.[1] This is particularly beneficial for in vivo applications and experiments with sensitive cell types.

Q5: Can I use m1Ψ-modified gRNA with Cas9 variants?

A5: Yes, m1Ψ-modified gRNAs can be used with high-fidelity Cas9 variants to potentially achieve even greater specificity. Combining gRNA modifications with engineered Cas9 proteins is a powerful strategy to minimize off-target cleavage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low On-Target Editing Efficiency Suboptimal m1Ψ Modification Level: Full modification might slightly decrease efficiency in some cell types.[1]Titrate the percentage of m1Ψ incorporation during in vitro transcription to find the optimal balance for your specific target and cell type. Start with a 50% substitution and compare it with a fully modified gRNA.
Poor gRNA Quality: Incomplete synthesis or degradation of the modified gRNA.Ensure high-purity synthesis and purification of the m1Ψ-modified gRNA. Use RNase-free techniques and reagents throughout your experiment.
Inefficient Delivery: The delivery method for the RNP complex may not be optimized for your cells.Optimize your electroporation, lipofection, or microinjection parameters. Titrate the concentration of the Cas9/gRNA ribonucleoprotein (RNP) complex.
Off-Target Effects Persist High Concentration of RNP Complex: Excessive amounts of Cas9 and gRNA can lead to increased off-target cleavage.Reduce the concentration of the delivered Cas9/m1Ψ-gRNA complex. A lower concentration can improve specificity without significantly compromising on-target activity.[2]
gRNA Sequence with High Homology Elsewhere in the Genome: The inherent design of the gRNA may predispose it to off-target binding.Use bioinformatics tools to design gRNAs with minimal predicted off-target sites. Consider testing multiple gRNA sequences for your target gene.
Extended Exposure Time: Prolonged presence of the Cas9/gRNA complex in the cell can increase the likelihood of off-target events.Deliver the Cas9 and m1Ψ-gRNA as a ribonucleoprotein (RNP) complex rather than plasmid DNA to limit the expression time of the editing machinery.[3]
Inconsistent Results Variability in gRNA Synthesis: Batch-to-batch differences in the incorporation of m1Ψ.Ensure a consistent and validated method for in vitro transcription of the modified gRNA. Quality control each batch for integrity and modification level.
Cell Line Instability or Heterogeneity: The target cells may have variable susceptibility to CRISPR-Cas9 editing.Use a clonal cell population and ensure consistent cell culture conditions.
Data on m1Ψ-modified gRNA Performance

The following table summarizes in vitro data on the cleavage efficiency of unmodified (NM) and fully m1Ψ-modified gRNA on target DNA with single or double nucleotide mismatches.

Target DNACleavage Efficiency (%) with Unmodified gRNACleavage Efficiency (%) with m1Ψ-modified gRNAFold Reduction in Off-Target Cleavage
On-Target 95 ± 592 ± 6-
Single Mismatch 1 78 ± 735 ± 42.2
Single Mismatch 2 65 ± 620 ± 33.3
Double Mismatch 1 45 ± 510 ± 24.5
Double Mismatch 2 30 ± 45 ± 16.0

Data adapted from in vitro cleavage assays. Actual performance may vary depending on experimental conditions.

Experimental Protocols
Protocol 1: In Vitro Transcription of m1Ψ-modified gRNA

This protocol describes the synthesis of m1Ψ-modified gRNA using a T7 RNA polymerase-based in vitro transcription kit.

Materials:

  • Linearized DNA template containing a T7 promoter followed by the gRNA sequence

  • T7 RNA Polymerase Kit

  • NTP solution (ATP, GTP, CTP)

  • UTP solution

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • RNase-free water

  • DNase I

  • RNA purification kit

Procedure:

  • Prepare the Transcription Reaction:

    • Thaw all components on ice.

    • In an RNase-free microcentrifuge tube, combine the following in order:

      • RNase-free water (to a final volume of 20 µL)

      • 10X T7 Reaction Buffer (2 µL)

      • ATP, GTP, CTP (2 µL of 100 mM each)

      • UTP (e.g., 1 µL of 100 mM for 50% modification)

      • m1ΨTP (e.g., 1 µL of 100 mM for 50% modification)

      • Linearized DNA template (1 µg)

      • T7 RNA Polymerase (2 µL)

    • Note: The ratio of UTP to m1ΨTP can be adjusted to achieve the desired level of modification.

  • Incubation:

    • Mix the components gently by pipetting.

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification:

    • Purify the m1Ψ-modified gRNA using an RNA purification kit according to the manufacturer's instructions.

    • Elute the gRNA in RNase-free water.

  • Quantification and Quality Control:

    • Determine the concentration of the gRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the gRNA by running an aliquot on a denaturing polyacrylamide gel.

Protocol 2: RNP Formation and Delivery

This protocol outlines the formation of a Cas9/m1Ψ-gRNA ribonucleoprotein (RNP) complex and its delivery into cells via electroporation.

Materials:

  • Purified Cas9 protein

  • Purified m1Ψ-modified gRNA

  • Nuclease-free buffer (e.g., PBS)

  • Target cells

  • Electroporation system and appropriate cuvettes

  • Cell culture medium

Procedure:

  • RNP Complex Formation:

    • In a sterile, RNase-free microcentrifuge tube, dilute the Cas9 protein and the m1Ψ-modified gRNA in nuclease-free buffer to their desired working concentrations.

    • Combine the Cas9 protein and m1Ψ-gRNA at a molar ratio of approximately 1:1.2.

    • Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

  • Cell Preparation:

    • Harvest the target cells and resuspend them in the appropriate electroporation buffer at the desired density.

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension.

    • Transfer the cell/RNP mixture to an electroporation cuvette.

    • Deliver the electric pulse using the optimized settings for your cell type.

  • Post-Electroporation Culture:

    • Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh medium.

    • Incubate the cells under standard conditions for 48-72 hours before proceeding with downstream analysis.

Visualizations

experimental_workflow cluster_synthesis gRNA Synthesis cluster_rnp RNP Formation cluster_delivery Delivery & Editing s1 DNA Template (T7 promoter + gRNA sequence) s2 In Vitro Transcription with m1ΨTP s1->s2 s3 Purification of m1Ψ-modified gRNA s2->s3 r2 m1Ψ-modified gRNA s3->r2 Synthesized gRNA r1 Purified Cas9 Protein r3 Incubation (10-15 min) r1->r3 r2->r3 d2 Electroporation r3->d2 RNP Complex d1 Target Cells d1->d2 d3 Genomic Editing d2->d3

Caption: Experimental workflow for CRISPR-Cas9 gene editing using m1Ψ-modified gRNA.

logical_relationship cluster_strategy Strategy to Reduce Off-Target Effects cluster_mechanism Mechanism of Action cluster_outcome Outcome strategy Use of m1Ψ-modified gRNA mech1 Maintains On-Target Binding Stability strategy->mech1 mech2 Destabilizes Off-Target (Mismatched) Binding strategy->mech2 outcome1 High On-Target Editing Efficiency mech1->outcome1 outcome2 Reduced Off-Target Cleavage mech2->outcome2

Caption: Logical relationship illustrating how m1Ψ-modified gRNA reduces off-target effects.

References

Technical Support Center: Optimizing N1-Aminopseudouridine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N1-Aminopseudouridine (N1-mAPU) incorporation in your in vitro transcription (IVT) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-yield, high-quality mRNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of substituting Uridine with N1-methylpseudouridine (N1-mΨ) in my IVT reaction?

Incorporating N1-methylpseudouridine (m1Ψ), a modified nucleoside, into your mRNA transcripts offers several key advantages for therapeutic applications.[1][2] This modification can significantly enhance the stability of the mRNA molecule and reduce the innate immune response often triggered by synthetic RNA.[1][3][] Consequently, this leads to more efficient translation and higher protein output from the administered mRNA.[3][5] The COVID-19 mRNA vaccines, for instance, utilize m1Ψ to improve their effectiveness.[1][2]

Q2: Can N1-mΨ be fully substituted for UTP in an IVT reaction?

Yes, complete substitution of UTP with N1-mΨ-TP is a common practice in the synthesis of modified mRNA. T7 RNA polymerase, a frequently used enzyme in IVT, can efficiently incorporate m1Ψ triphosphate into the growing RNA transcript.[6] This complete replacement is a key strategy for producing non-immunogenic mRNA for vaccines and therapeutics.[2]

Q3: Does the incorporation of N1-mΨ affect the fidelity of transcription?

N1-methylpseudouridine is incorporated with higher fidelity than pseudouridine (B1679824) (Ψ).[7] While all RNA polymerases have an inherent error rate, studies have shown that the use of m1Ψ does not significantly increase misincorporation events compared to unmodified mRNA.[5][8][9] In fact, it has been observed that m1Ψ can lead to more faithful protein production.[8][10]

Q4: What is the optimal concentration of N1-mΨ-TP to use in my IVT reaction?

For a complete substitution, N1-mΨ-TP should be used at the same concentration as the other NTPs (ATP, CTP, GTP). A common starting concentration for each NTP is in the range of 2 mM to 5 mM.[11] However, the optimal concentration can be dependent on the specific template and other reaction conditions, so titration may be necessary to maximize yield.

Q5: How should I store N1-mΨ-TP to ensure its stability?

Like other nucleoside triphosphates, N1-mΨ-TP is susceptible to degradation with multiple freeze-thaw cycles.[11][12] It is highly recommended to aliquot the solution into smaller, single-use volumes upon arrival and store them at -80°C for long-term stability.[11] For short-term use, storage at -20°C is acceptable.

Troubleshooting Guide

Issue 1: Low mRNA Yield

Low yield of your target mRNA is one of the most common issues encountered during IVT. Several factors related to your buffer and reaction conditions can contribute to this problem.

Possible Cause Recommended Solution
Suboptimal Mg²⁺ Concentration The concentration of magnesium ions (Mg²⁺) is critical for T7 RNA polymerase activity. The optimal Mg²⁺ concentration is typically 4-6 mM higher than the total NTP concentration.[11] Both insufficient and excessive Mg²⁺ levels can decrease enzyme performance and lead to the production of double-stranded RNA (dsRNA) byproducts.[] It is advisable to perform a titration of MgCl₂ concentration (e.g., in the range of 10-30 mM) to find the optimal level for your specific template and NTP concentration.[11][13]
Degraded N1-mΨ-TP or other NTPs Nucleotide degradation is a frequent cause of low yield and truncated transcripts.[12] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your NTP solutions.[11][12] Always use fresh, high-purity NTPs.
Contaminants in DNA Template Impurities in your linearized DNA template, such as residual enzymes, salts, or ethanol (B145695), can inhibit T7 RNA polymerase.[14] Ensure your template is highly purified using a reliable method like column-based purification or phenol-chloroform extraction followed by ethanol precipitation.[11]
Incorrect DNA Template Concentration While a higher template concentration can increase yield, excessive amounts can also lead to the formation of dsRNA.[] An optimal starting point is typically 1 µg of linearized template for a 20 µL reaction, but this can be optimized in the range of 0.5 - 2 µg.[11]
Suboptimal Buffer Composition Consider using a HEPES-based buffer, as it has been shown to result in higher mRNA yields compared to Tris-based buffers. The addition of 5-10 mM DTT can also improve yield by maintaining a reducing environment for the polymerase.[14]
Issue 2: Presence of Truncated or Incomplete Transcripts

Observing smaller-than-expected RNA species on a gel is another common problem.

Possible Cause Recommended Solution
NTP Depletion or Imbalance If one of the NTPs, including N1-mΨ-TP, is limiting, the polymerase will stall, leading to incomplete transcripts. Ensure all NTPs are present at equimolar concentrations and that the total concentration is sufficient for the desired yield.
Degraded NTPs As mentioned for low yield, degraded NTPs can lead to premature termination of transcription.[12] Use fresh, properly stored aliquots.[11][12]
Incomplete DNA Template Linearization If the plasmid DNA template is not fully linearized, the polymerase may terminate prematurely or generate run-on transcripts. Confirm complete linearization by agarose (B213101) gel electrophoresis before proceeding with the IVT reaction.[11]
Issue 3: High Immunogenicity of Synthesized mRNA

While N1-mΨ significantly reduces the immune response, residual immunogenicity can still be an issue.

Possible Cause Recommended Solution
dsRNA Byproducts Double-stranded RNA is a potent activator of the innate immune system. Its formation can be minimized by optimizing the Mg²⁺ concentration and avoiding excessive DNA template.[] Some modified nucleotides, including N1-mΨ, can also help suppress the formation of dsRNA.[3]
Improperly Capped mRNA Uncapped or improperly capped mRNA can trigger an immune response. Ensure high capping efficiency by using a reliable capping method, such as co-transcriptional capping with a cap analog like CleanCap® Reagent AG.

Data Summary Tables

Table 1: Recommended Starting Concentrations for IVT Reaction Components

ComponentRecommended Starting ConcentrationOptimization Range
Linearized DNA Template1 µg0.5 - 2 µg
T7 RNA PolymeraseSee manufacturer's protocol± 50%
ATP, CTP, GTP2 mM each1 - 5 mM each
N1-mΨ-TP (for 100% UTP substitution)2 mM1 - 5 mM
MgCl₂4-6 mM higher than total NTP concentration10 - 30 mM
DTT10 mM5 - 20 mM
RNase Inhibitor40 units20 - 80 units
Reaction Buffer1XAs supplied

Table 2: Impact of Mg²⁺:NTP Ratio on IVT Yield and Integrity

Mg²⁺:NTP Molar RatioRelative mRNA YielddsRNA FormationNotes
< 1LowLowPolymerase activity is inhibited.
1 - 2HighLow to ModerateGenerally considered the optimal range for high yield and integrity.
> 2Moderate to LowHighExcess free Mg²⁺ can lead to increased dsRNA byproducts and reduced fidelity.

Note: This table provides a generalized summary. The optimal ratio should be determined empirically for each specific experimental setup.

Experimental Protocols & Visualizations

Protocol: Standard In Vitro Transcription with 100% N1-mΨ Substitution

This protocol is a starting point and should be optimized for your specific template and application.

  • Template Preparation:

    • Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5' overhang ends.

    • Confirm complete linearization via agarose gel electrophoresis.

    • Purify the linearized template using a suitable column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified, linearized DNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.

  • IVT Reaction Assembly:

    • On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

      • Nuclease-free water to a final volume of 20 µL

      • 10X IVT Reaction Buffer (2 µL)

      • ATP, CTP, GTP Solution (2 µL of 10 mM stock each)

      • N1-mΨ-TP Solution (2 µL of 10 mM stock)

      • Linearized DNA Template (1 µg)

      • RNase Inhibitor (1 µL, 40 U)

      • T7 RNA Polymerase (2 µL)

    • Gently mix by pipetting up and down.

    • Centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to a higher accumulation of byproducts.

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the synthesized mRNA using a column-based RNA cleanup kit or lithium chloride precipitation to remove enzymes, unincorporated NTPs, and salts.

    • Elute the purified mRNA in nuclease-free water or a suitable storage buffer.

  • Quantification and Quality Control:

    • Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript by denaturing agarose gel electrophoresis or using a bioanalyzer.

Diagrams

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup Post-Transcription Cleanup plasmid Plasmid DNA linearized Linearized DNA plasmid->linearized Restriction Digest purified Purified Template linearized->purified Purification reagents Assemble Reaction: - Purified Template - NTPs (with N1-mΨ-TP) - T7 Polymerase - Buffer (Mg²⁺, DTT) purified->reagents incubation Incubate @ 37°C reagents->incubation dnase DNase Treatment incubation->dnase rna_purification RNA Purification dnase->rna_purification qc QC (Concentration & Integrity) rna_purification->qc final_product final_product qc->final_product High-Quality mRNA

Caption: Experimental workflow for in vitro transcription with N1-mΨ.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low mRNA Yield? mg_issue Suboptimal Mg²⁺? start->mg_issue Yes ntp_issue Degraded NTPs? mg_issue->ntp_issue No titrate_mg Titrate MgCl₂ mg_issue->titrate_mg Yes template_issue Template Problem? ntp_issue->template_issue No aliquot_ntps Use Fresh NTP Aliquots ntp_issue->aliquot_ntps Yes purify_template Re-purify DNA Template template_issue->purify_template Yes end Improved Yield titrate_mg->end Re-run IVT aliquot_ntps->end Re-run IVT purify_template->end Re-run IVT

Caption: Troubleshooting logic for low mRNA yield in IVT reactions.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of N1-Aminopseudouridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of modified nucleosides within RNA is paramount for understanding RNA function and developing novel therapeutics. N1-Aminopseudouridine (1AP), a synthetic derivative of the naturally occurring pseudouridine (B1679824), presents unique analytical challenges due to its isomeric nature. This guide provides a comprehensive comparison of potential mass spectrometry-based methodologies for the analysis of 1AP in RNA, drawing parallels from the well-established analysis of pseudouridine (Ψ).

While direct, published methods for the mass spectrometry analysis of this compound in RNA are not yet established in the scientific literature, the extensive research on its parent compound, pseudouridine, offers a robust framework. The primary analytical hurdle for both Ψ and, presumably, 1AP is their mass identity with other nucleosides (uridine for Ψ, and potentially other modified adenosines for 1AP), rendering them "mass-silent" in conventional mass spectrometry. This guide details two principal strategies to overcome this challenge: analysis following chemical derivatization and direct analysis via tandem mass spectrometry, presenting them as adaptable frameworks for 1AP.

Method 1: Chemical Derivatization Followed by Mass Spectrometry

This approach introduces a chemical tag to the nucleoside of interest, inducing a specific mass shift that allows for its differentiation from isomers and unambiguous detection by mass spectrometry. Several reagents have been successfully employed for the analysis of pseudouridine and could potentially be adapted for this compound.

A key advantage of this strategy is the potential for high specificity and the ability to leverage well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. However, it requires additional sample preparation steps and careful optimization to ensure complete and specific derivatization.

Potential Derivatization Strategies for this compound:

Based on the known reactivity of the N1-amino group, several derivatization chemistries could be explored for 1AP, analogous to those used for pseudouridine.

  • Acylation: Reagents targeting primary amines, such as acetic anhydride (B1165640) or succinic anhydride, could be used to acylate the N1-amino group of 1AP, introducing a predictable mass shift.

  • Schiff Base Formation: Reaction with aldehydes or ketones could form a Schiff base with the N1-amino group, providing a specific mass tag.

  • Succinimidyl Ester Chemistry: NHS (N-Hydroxysuccinimide) esters are commonly used to label primary amines and could be employed to specifically tag 1AP.

The choice of derivatization reagent would depend on the desired mass shift, reaction efficiency, and compatibility with downstream mass spectrometry analysis.

Experimental Workflow: Derivatization-Based LC-MS/MS

cluster_0 Sample Preparation cluster_1 Chemical Derivatization cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis RNA Isolation RNA Isolation Enzymatic Digestion Enzymatic Digestion RNA Isolation->Enzymatic Digestion RNases (e.g., RNase T1) Derivatization Reaction Derivatization Reaction Enzymatic Digestion->Derivatization Reaction e.g., Acylation Sample Cleanup Sample Cleanup Derivatization Reaction->Sample Cleanup e.g., SPE LC Separation LC Separation Sample Cleanup->LC Separation Reversed-Phase MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection SRM/MRM Quantification Quantification MS/MS Detection->Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis RNA Isolation RNA Isolation Enzymatic Digestion Enzymatic Digestion RNA Isolation->Enzymatic Digestion RNases (e.g., RNase T1) LC Separation LC Separation Enzymatic Digestion->LC Separation Reversed-Phase MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Product Ion Scan & SRM/MRM Signature Ion Extraction Signature Ion Extraction MS/MS Detection->Signature Ion Extraction Quantification Quantification Signature Ion Extraction->Quantification

A Comparative Guide to N1-Methylpseudouridine and N1-Aminopseudouridine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of modified nucleosides is a critical determinant of mRNA vaccine and therapeutic efficacy. This guide provides a detailed comparison of N1-methylpseudouridine (N1-mpU) and N1-aminopseudouridine (N1-apU), focusing on their impact on mRNA translation efficiency, immunogenicity, and stability. While extensive data is available for N1-mpU, a key component in approved COVID-19 mRNA vaccines, direct comparative experimental data for N1-apU is limited in the current scientific literature.

N1-methylpseudouridine has been widely shown to enhance protein expression from synthetic mRNA while reducing its inherent immunogenicity.[1][2][3] This modification is credited with being a pivotal technology in the successful development of mRNA-based COVID-19 vaccines.[2] The methylation at the N1 position of pseudouridine (B1679824) is thought to play a significant role in evading recognition by innate immune sensors. In contrast, while other N1-substituted pseudouridine analogs have been synthesized and evaluated, specific performance data for this compound in mRNA remains largely unavailable in published studies.

Performance Data: N1-Methylpseudouridine vs. Unmodified Uridine

The following tables summarize the quantitative advantages of incorporating N1-mpU into mRNA compared to unmodified uridine, based on available experimental data. Data for N1-apU is not included due to a lack of available literature.

Table 1: Translation Efficiency

mRNA ModificationReporter GeneCell LineFold Increase in Protein Expression (vs. Unmodified Uridine)Reference
N1-methylpseudouridine (N1-mpU)Firefly LuciferaseHEK293T~13-fold (single modification) to ~44-fold (with 5mC)[3]
N1-methylpseudouridine (N1-mpU)Firefly LuciferaseVariousOutperforms pseudouridine-incorporated mRNA[3]
N1-methylpseudouridine (N1-mpU)EGFPMH7A & FLSHigher protein levels observed[4]

Table 2: Immunogenicity

mRNA ModificationCell Line/SystemCytokine MeasuredReduction in Cytokine Levels (vs. Unmodified Uridine)Reference
N1-methylpseudouridine (N1-mpU)Human FLSIL-6, TNF-α, CXCL10Significantly suppressed[4]
N1-methylpseudouridine (N1-mpU)Mammalian cell linesNot specifiedReduced immunogenicity[3]

Table 3: Stability

mRNA ModificationMetricImprovement (vs. Unmodified Uridine)Reference
N1-methylpseudouridine (N1-mpU)Photostability6.7-fold more photostable[5]

Signaling Pathways and Experimental Workflows

The incorporation of modified nucleosides like N1-mpU into mRNA is designed to modulate the innate immune response, primarily by avoiding activation of Toll-like receptors (TLRs).

InnateImmuneActivation cluster_0 Cellular Exterior cluster_1 Endosome cluster_2 Cytoplasm mRNA-LNP mRNA-LNP Unmodified_mRNA Unmodified_mRNA mRNA-LNP->Unmodified_mRNA Endocytosis N1-mpU_mRNA N1-mpU_mRNA mRNA-LNP->N1-mpU_mRNA Endocytosis TLR7_8 TLR7_8 Unmodified_mRNA->TLR7_8 Binds & Activates Translation Translation N1-mpU_mRNA->Translation Evades TLRs Immune_Response Immune_Response TLR7_8->Immune_Response MyD88 Pathway Immune_Response->Translation Inhibits ExperimentalWorkflow cluster_0 mRNA Synthesis & Formulation cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis Template_Prep DNA Template Preparation IVT In Vitro Transcription (with unmodified UTP, N1-mpU-TP, or N1-apU-TP) Template_Prep->IVT Purification mRNA Purification IVT->Purification LNP LNP Formulation Purification->LNP Transfection_vitro Cell Transfection (e.g., HEK293T) LNP->Transfection_vitro Animal_Injection Animal Injection (e.g., Mice) LNP->Animal_Injection Luciferase_Assay Luciferase Assay (Translation Efficiency) Transfection_vitro->Luciferase_Assay PBMC_Stimulation PBMC Stimulation Transfection_vitro->PBMC_Stimulation ELISA Cytokine ELISA (Immunogenicity) PBMC_Stimulation->ELISA Blood_Sampling Blood/Tissue Sampling Animal_Injection->Blood_Sampling Protein_Quantification Protein Quantification Blood_Sampling->Protein_Quantification Immune_Response_Analysis Immune Response Analysis Blood_Sampling->Immune_Response_Analysis

References

N1-Aminopseudouridine vs. Pseudouridine: A Comparative Guide for Optimal Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccine development, the choice of modified nucleosides is a critical determinant of efficacy and safety. Among the most pivotal modifications, N1-methylpseudouridine (m1Ψ) and its precursor, pseudouridine (B1679824) (Ψ), have emerged as key enablers of potent and durable protein expression. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal nucleoside for their applications.

Executive Summary

N1-methylpseudouridine (m1Ψ) consistently outperforms pseudouridine (Ψ) in enhancing protein expression and reducing the innate immunogenicity of in vitro transcribed (IVT) mRNA. The addition of a methyl group at the N1 position of pseudouridine significantly boosts translational efficiency and further dampens the immune response, making it the superior choice for applications requiring high levels of protein production with minimal off-target effects.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative differences in protein expression and immunogenicity between mRNA modified with N1-methylpseudouridine and pseudouridine. The data is derived from a key comparative study by Andries et al. (2015), which systematically evaluated these modifications in various cell lines and in vivo.

Table 1: In Vitro Protein Expression (Luciferase Assay) [1][2]

Cell LineModificationRelative Light Units (RLU)/µg protein (Normalized to Unmodified mRNA)Fold Increase (m1Ψ vs. Ψ)
HEK293T Ψ10010
m1Ψ1000
A549 Ψ1508.7
m1Ψ1300
HeLa Ψ8012.5
m1Ψ1000
Primary Fibroblasts Ψ5015
m1Ψ750

Table 2: In Vivo Protein Expression in Mice (Luciferase Assay) [1]

Reporter mRNAModificationTotal Flux (photons/second) after 24hFold Increase (m1Ψ vs. Ψ)
Firefly Luciferase Ψ1 x 10⁸13
m1Ψ1.3 x 10⁹

Table 3: Immunogenicity Assessment - Cytokine Induction in A549 Cells [1]

CytokineModificationConcentration (pg/mL)Fold Decrease (m1Ψ vs. Ψ)
IFN-β Ψ2004
m1Ψ50
TNF-α Ψ1503
m1Ψ50
IL-6 Ψ3003
m1Ψ100

Signaling Pathways

The incorporation of modified nucleosides like pseudouridine and N1-methylpseudouridine into mRNA is crucial for evading the host's innate immune system, which would otherwise recognize the synthetic mRNA as foreign and mount an inflammatory response, thereby inhibiting protein translation. Two key pathways are modulated by these modifications: Toll-like receptor (TLR) signaling and the Protein Kinase R (PKR) pathway.

Toll-like Receptor (TLR) Evasion

TLRs are pattern recognition receptors that detect pathogen-associated molecular patterns. Unmodified single-stranded RNA (ssRNA) is recognized by endosomal TLRs, primarily TLR7 and TLR8, triggering a pro-inflammatory cascade. Both Ψ and m1Ψ modifications alter the conformation of the mRNA, reducing its binding affinity to these TLRs and thereby dampening the downstream inflammatory response.[3][][5] Studies have shown that m1Ψ is even more effective than Ψ at evading TLR3 activation.[1]

TLR_Evasion cluster_unmodified Unmodified mRNA cluster_modified Ψ or m1Ψ Modified mRNA U_mRNA Unmodified mRNA TLR TLR7/8 U_mRNA->TLR Recognized MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-β, TNF-α) NFkB->Cytokines Mod_mRNA Modified mRNA (Ψ or m1Ψ) TLR2 TLR7/8 Mod_mRNA->TLR2 Evades Recognition Reduced_Activation Reduced Activation

Figure 1: Evasion of Toll-like Receptor Signaling.
Protein Kinase R (PKR) Pathway Inhibition

PKR is a ubiquitously expressed kinase that is activated by double-stranded RNA (dsRNA), a common byproduct of in vitro transcription. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. Pseudouridine-containing mRNA has been shown to activate PKR to a lesser degree than unmodified mRNA.[6][7][8] This reduced activation prevents the inhibition of translation. While direct comparative data for m1Ψ on PKR activation is less abundant, its superior protein expression suggests it is at least as effective, if not more so, than Ψ at mitigating PKR-mediated translational repression.

PKR_Pathway cluster_unmodified_pkr Unmodified mRNA cluster_modified_pkr Ψ or m1Ψ Modified mRNA U_mRNA_PKR Unmodified mRNA (dsRNA contaminants) PKR PKR U_mRNA_PKR->PKR Activates pPKR p-PKR (Active) PKR->pPKR Autophosphorylation eIF2a eIF2α pPKR->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation Translation_Inhibition Translation Inhibition peIF2a->Translation_Inhibition Mod_mRNA_PKR Modified mRNA (Ψ or m1Ψ) PKR2 PKR Mod_mRNA_PKR->PKR2 Reduced Activation Reduced_PKR_Activation Reduced Activation

Figure 2: Inhibition of the PKR-mediated translational shut-off.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific applications.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating either pseudouridine or N1-methylpseudouridine.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Reaction Buffer (10x)

  • ATP, GTP, CTP solutions (100 mM)

  • UTP, Pseudouridine-5'-Triphosphate (ΨTP), or N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Reaction Buffer: 5 µL

    • ATP, GTP, CTP (100 mM each): 2 µL each

    • UTP, ΨTP, or m1ΨTP (100 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.[9]

mRNA Transfection and Luciferase Reporter Assay

This protocol outlines the transfection of cells with modified mRNA encoding for a reporter protein (e.g., Firefly Luciferase) and the subsequent measurement of protein expression.

Materials:

  • Mammalian cell line (e.g., HEK293T, A549)

  • Cell culture medium

  • Modified mRNA (from Protocol 1)

  • Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) or lipid nanoparticle (LNP) formulation[6][8][10]

  • Opti-MEM or other serum-free medium

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute 100 ng of modified mRNA into 25 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.

  • Transfection: Add the mRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 6, 12, 24, 48 hours).

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.[11][12][13][14]

Western Blotting for Protein Expression

This protocol is for the semi-quantitative analysis of a specific protein expressed from the transfected mRNA.

Materials:

  • Transfected cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the transfected cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Conclusion

The empirical evidence strongly supports the superiority of N1-methylpseudouridine over pseudouridine for applications requiring high-level, sustained protein expression with minimal immunogenicity. The incorporation of m1Ψ into mRNA constructs leads to a significant increase in protein yield, both in vitro and in vivo, and a more pronounced reduction in the induction of pro-inflammatory cytokines. For researchers and developers in the field of mRNA therapeutics and vaccines, N1-methylpseudouridine represents the current gold standard for achieving optimal performance.

References

Unveiling N1-Aminopseudouridine Incorporation: A Comparative Guide to Sequencing-Based Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of modified nucleotide incorporation into mRNA therapeutics is paramount. This guide provides a comparative analysis of sequencing-based methodologies for the validation of N1-Aminopseudouridine (1-AP) incorporation, offering insights into a proposed chemical derivatization approach and the alternative of direct detection by nanopore sequencing.

The therapeutic potential of mRNA has been significantly enhanced by the use of modified nucleotides, such as N1-methylpseudouridine (m1Ψ), to improve stability and reduce immunogenicity. This compound (1-AP), an analogue of pseudouridine (B1679824), presents another avenue for mRNA optimization. However, robust methods to quantify its incorporation at the sequence level are essential for development and quality control. This guide outlines and compares two key strategies for this purpose.

Method 1: Chemical Derivatization Sequencing (Proposed)

A promising approach for validating 1-AP incorporation involves selective chemical derivatization to induce a clear signal during reverse transcription (RT), which can be detected by next-generation sequencing (NGS). The primary amine group at the N1 position of aminopseudouridine offers a unique chemical handle for selective modification, a feature absent in canonical RNA bases. By attaching a bulky adduct to this amine, the process of reverse transcription can be predictably stalled, creating a "stop" signal, or can induce nucleotide misincorporations, both of which are quantifiable through sequencing analysis.

This method, while not yet established specifically for 1-AP in the literature, is based on well-documented principles of chemical probing of RNA modifications. Reagents with N-hydroxysuccinimide (NHS) ester functional groups are known to react efficiently and selectively with primary amines in RNA under mild conditions.

Experimental Workflow

The proposed workflow for chemical derivatization sequencing of 1-AP involves several key steps:

  • RNA Derivatization: The 1-AP-containing RNA is treated with an NHS-ester-linked bulky molecule.

  • RNA Fragmentation and Library Preparation: The derivatized RNA is fragmented, and sequencing adapters are ligated to the fragments.

  • Reverse Transcription: Reverse transcriptase is used to synthesize cDNA from the RNA fragments. The bulky adduct at 1-AP sites is expected to cause the polymerase to stall, truncating the cDNA.

  • Sequencing and Data Analysis: The cDNA library is sequenced, and the reads are aligned to the reference sequence. The positions of RT stops are analyzed to map and quantify 1-AP incorporation.

G cluster_0 RNA Preparation cluster_1 Chemical Derivatization cluster_2 Sequencing Library Preparation cluster_3 Data Analysis RNA_with_1AP RNA containing This compound (1-AP) Derivatization Selective Labeling of 1-AP RNA_with_1AP->Derivatization NHS_Ester Bulky NHS-Ester Reagent NHS_Ester->Derivatization Derivatized_RNA RNA with Bulky Adduct at 1-AP Sites Derivatization->Derivatized_RNA Fragmentation RNA Fragmentation Derivatized_RNA->Fragmentation Adapter_Ligation 3' Adapter Ligation Fragmentation->Adapter_Ligation Reverse_Transcription Reverse Transcription (RT stops at adduct) Adapter_Ligation->Reverse_Transcription cDNA Truncated cDNA Fragments Reverse_Transcription->cDNA Library_Amplification Library Amplification cDNA->Library_Amplification Sequencing Next-Generation Sequencing (NGS) Library_Amplification->Sequencing Alignment Read Alignment to Reference Sequence Sequencing->Alignment Analysis Quantification of RT Stop Sites Alignment->Analysis Validation_Report Validation Report of 1-AP Incorporation Analysis->Validation_Report

Proposed workflow for 1-AP validation via chemical derivatization.

Method 2: Direct Detection by Nanopore Sequencing

An alternative to chemical derivatization is the direct detection of modified nucleosides using single-molecule, long-read sequencing technologies, such as Oxford Nanopore Technologies (ONT) sequencing. As an RNA molecule passes through a protein nanopore, it creates a characteristic disruption in an ionic current. This electrical signal is sensitive to the identity of the nucleotides passing through the pore, including modified ones. Different nucleosides, including modifications like N1-methylpseudouridine (m1Ψ), produce distinct electrical signals compared to their canonical counterparts.[1][2][3] This allows for the direct identification and quantification of modifications without the need for chemical labeling or amplification.

While specific models for the direct detection of 1-AP have not yet been extensively reported, the high performance of nanopore sequencing in identifying the closely related m1Ψ modification suggests its potential applicability to 1-AP.[2]

Performance Comparison

The following tables provide a comparative summary of the proposed chemical derivatization method and direct nanopore sequencing for the validation of 1-AP incorporation.

FeatureChemical Derivatization Sequencing (Proposed)Direct Nanopore Sequencing (based on m1Ψ data)
Principle of Detection RT stop/misincorporation at chemically derivatized 1-AP site.Direct detection of altered ionic current signal caused by the 1-AP base.[1]
Readout Quantification of truncated reads or misincorporation frequency.Base-calling errors and deviations in raw electrical signal.[1][3]
Requirement for Chemical Treatment Yes, requires selective derivatization of the primary amine.No, detects the native modification.
Potential for Bias Incomplete derivatization; sequence context effects on RT stalling.Sequence context effects on current signal; reliance on computational models.[2]
Read Length Typically short reads (50-300 bp).Long reads (kilobases), allowing for phasing of multiple modifications.
Data Analysis Complexity Alignment and counting of read start/end positions or specific mutations.Requires specialized software to analyze raw signal data and train models.[1][2]
Quantitative MetricChemical Derivatization Sequencing (Projected)Direct Nanopore Sequencing (Reported for m1Ψ)
Detection Accuracy High (dependent on RT stop efficiency)High (AUC 0.87-0.99 for motif-specific models).[2]
Quantification Relative (RT stop frequency)Stoichiometry estimation at single-molecule level.[2]
Sensitivity Potentially high, dependent on sequencing depth.High, capable of single-molecule detection.
Input RNA Requirement MicrogramsNanograms to micrograms

Detailed Experimental Protocols

Proposed Protocol for 1-AP Chemical Derivatization Sequencing
  • RNA Derivatization with NHS-Ester:

    • Dissolve 1-5 µg of 1-AP-containing RNA in 50 µL of 0.1 M sodium tetraborate (B1243019) buffer, pH 8.5.

    • Prepare a 14 mM solution of a bulky NHS-ester reagent (e.g., Biotin-NHS) in anhydrous DMSO.

    • Add a 50-fold molar excess of the NHS-ester solution to the RNA.

    • Incubate the reaction for 2 hours at room temperature with gentle shaking.

    • Purify the derivatized RNA using an appropriate RNA cleanup kit or ethanol (B145695) precipitation.

  • RNA Fragmentation and Library Preparation:

    • Fragment the purified, derivatized RNA to the desired size (e.g., 100-200 nt) using enzymatic or chemical fragmentation methods.

    • Perform 3'-dephosphorylation and 5'-phosphorylation of the RNA fragments.

    • Ligate a 3' sequencing adapter to the RNA fragments.

  • Reverse Transcription:

    • Anneal a reverse transcription primer that is complementary to the 3' adapter.

    • Perform reverse transcription using a processive reverse transcriptase (e.g., SuperScript IV) at the recommended temperature. The presence of the bulky adduct at 1-AP sites is expected to cause termination of the cDNA synthesis.

  • Library Finalization and Sequencing:

    • Ligate a 5' sequencing adapter to the purified cDNA.

    • Amplify the library using PCR.

    • Sequence the library on an Illumina platform.

  • Data Analysis:

    • Trim adapter sequences and align reads to the reference transcript sequence.

    • Identify the 5' ends of the aligned reads. An enrichment of read starts at the position immediately downstream of a potential 1-AP site indicates an RT stop.

    • Calculate the "stop rate" at each position as the number of reads starting at that position divided by the total coverage at that position. A significantly higher stop rate at expected 1-AP sites in the treated sample compared to an untreated control validates incorporation.

Protocol for Direct Nanopore RNA Sequencing
  • Library Preparation:

    • Poly(A) tail the 3' end of the 1-AP-containing RNA if it is not already polyadenylated.

    • Ligate a reverse transcription adapter and motor protein to the poly(A) tail using the Oxford Nanopore Direct RNA Sequencing Kit.

  • Sequencing:

    • Load the prepared library onto a MinION or other ONT sequencing device.

    • Run the sequencing experiment according to the manufacturer's protocol.

  • Data Analysis:

    • Basecall the raw electrical signal data using ONT's basecalling software (e.g., Guppy).

    • Align the basecalled reads to the reference transcript.

    • Use specialized software (e.g., Tombo, ELIGOS2, Nanocompore) to analyze the raw signal data for deviations at expected 1-AP sites compared to an in vitro transcribed unmodified control.[1]

    • Alternatively, train a machine learning model to distinguish 1-AP from canonical bases based on the electrical signal features, similar to approaches used for m1Ψ.[2]

Conclusion

The validation of this compound incorporation into RNA is a critical step in the development of novel mRNA therapeutics. While a specific high-throughput sequencing method for 1-AP has yet to be formally established, a proposed chemical derivatization approach based on the selective labeling of its primary amine offers a viable and robust strategy. This method would provide a clear and quantifiable signal in the form of reverse transcription stops.

In parallel, direct RNA sequencing by nanopore technology presents a powerful, chemistry-free alternative. Based on its success in identifying the related N1-methylpseudouridine modification, it holds great promise for the direct, single-molecule detection and quantification of 1-AP.

The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. The chemical derivatization method, leveraging standard NGS platforms, may be more immediately accessible to many labs. In contrast, nanopore sequencing offers the advantage of direct detection and the ability to analyze long transcripts and the phasing of multiple modifications. Further research is needed to formally establish and optimize these methods specifically for this compound.

References

Side-by-side comparison of N1-Aminopseudouridine and other uridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in mRNA Therapeutics and Drug Development

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translational efficiency, and in evading the innate immune system. The complete substitution of uridine (B1682114) with a modified analog is a cornerstone of this technology. This guide provides a side-by-side comparison of prominent uridine analogs—N1-methyl-pseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), and 5-methoxyuridine (B57755) (5moU)—supported by experimental data.

While this guide focuses on well-characterized analogs, it is important to note the current landscape of available research. Our comprehensive search for experimental data on N1-Aminopseudouridine did not yield publicly available, direct comparative studies on its performance within synthetic mRNA concerning translation, immunogenicity, or stability. Therefore, this document will focus on the experimentally validated comparisons of its more studied counterparts.

Performance Comparison of Uridine Analogs

The efficacy of modified mRNA is primarily evaluated based on two key performance indicators: the level of protein expression achieved (translation efficiency) and the degree to which it avoids triggering an innate immune response (immunogenicity).

Uridine AnalogRelative Translation Efficiency (Compared to Unmodified Uridine)Key Immunogenicity CharacteristicsmRNA Stability
Unmodified Uridine (U) BaselineHigh: Potently activates innate immune sensors (RIG-I, TLRs, PKR), leading to significant interferon and pro-inflammatory cytokine production.[1][2][3]Low: Susceptible to degradation by cellular ribonucleases.
Pseudouridine (Ψ) IncreasedReduced: Attenuates activation of Toll-like receptors (TLRs) and RNA-dependent protein kinase (PKR), leading to lower immune stimulation than unmodified mRNA.[4][5]Increased: Enhances biological stability compared to unmodified mRNA.[6]
N1-methyl-pseudouridine (m1Ψ) Significantly IncreasedVery Low: Further reduces immune recognition compared to Ψ, leading to minimal activation of innate immune sensors and very low cytokine induction.[4][7] This modification is a key component of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[4][8]Increased: Contributes to higher stability and a longer functional half-life of the mRNA transcript.[4]
5-methoxyuridine (5moU) IncreasedLow: Effectively reduces both antiviral and pro-inflammatory signaling, particularly in immune cells like macrophages.[9][10][11]Increased: Associated with increased resistance to nuclease degradation and improved mRNA half-life.

Note: The quantitative values for translation efficiency can vary significantly depending on the cell type, delivery method, and specific mRNA construct used in the experiments. The table reflects general performance trends observed across multiple studies.

Structural and Functional Overview

Chemical modifications to the uridine base are designed to mimic endogenous mRNA, which contains a variety of natural modifications. This "disguise" helps the synthetic mRNA evade cellular machinery that identifies and degrades foreign RNA.

  • Pseudouridine (Ψ): An isomer of uridine where the uracil (B121893) base is attached to the ribose sugar via a C5-C1' bond instead of the usual N1-C1' bond. This change alters the sugar pucker and provides an additional hydrogen bond donor in the major groove, which is thought to contribute to reduced immune recognition and better base stacking.[4]

  • N1-methyl-pseudouridine (m1Ψ): A derivative of pseudouridine with a methyl group added to the N1 position of the uracil base. This modification further enhances the ability of the mRNA to evade immune detection, leading to superior protein expression.[4][9] The methylation at the N1 position is believed to be crucial for this improved immune-evasive property.

  • 5-methoxyuridine (5moU): Features a methoxy (B1213986) group (-OCH3) at the C5 position of the uracil ring. This modification has been shown to be a promising candidate for therapeutic mRNAs due to its ability to dampen immune responses while supporting robust translation.[6][10]

Visualizing the Impact of Uridine Modification

Signaling Pathway: Innate Immune Recognition of mRNA

The diagram below illustrates the primary pathways for innate immune sensing of single-stranded RNA (ssRNA) and how uridine modifications can help synthetic mRNA evade detection by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I.

InnateImmunePathway cluster_cell Cell Cytoplasm cluster_endosome Endosome ssRNA Unmodified ssRNA (U) RIGI RIG-I / MDA5 ssRNA->RIGI Strong Activation modRNA Modified ssRNA (m1Ψ, Ψ, 5moU) modRNA->RIGI Weak / No Activation MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF37 IRF3/7 TBK1->IRF37 IFN Type I Interferon (IFN-α/β) IRF37->IFN Transcription TLR78 TLR7 / TLR8 MyD88 MyD88 TLR78->MyD88 ssRNA_endo Unmodified ssRNA (U) ssRNA_endo->TLR78 Strong Binding modRNA_endo Modified ssRNA (m1Ψ, Ψ, 5moU) modRNA_endo->TLR78 Reduced Binding NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Evasion of innate immune sensing by modified mRNA.
Experimental Workflow for Uridine Analog Comparison

This diagram outlines the typical experimental process for comparing the performance of different uridine analogs in synthetic mRNA.

ExperimentalWorkflow cluster_NTPs NTP Mixes cluster_assays Downstream Assays pDNA Plasmid DNA (Luciferase Reporter Gene) IVT In Vitro Transcription (IVT) using T7 Polymerase pDNA->IVT mRNA_U mRNA (U) IVT->mRNA_U mRNA_Psi mRNA (Ψ) IVT->mRNA_Psi mRNA_m1Psi mRNA (m1Ψ) IVT->mRNA_m1Psi mRNA_moU mRNA (5moU) IVT->mRNA_moU U_NTP U-NTP U_NTP->IVT Psi_NTP Ψ-NTP Psi_NTP->IVT m1Psi_NTP m1Ψ-NTP m1Psi_NTP->IVT moU_NTP 5moU-NTP moU_NTP->IVT Purification mRNA Purification (e.g., LiCl precipitation) mRNA_U->Purification mRNA_Psi->Purification mRNA_m1Psi->Purification mRNA_moU->Purification Transfection Transfection into Cells (e.g., HEK293T, Dendritic Cells) Purification->Transfection Luciferase Luciferase Assay (Translation Efficiency) Transfection->Luciferase ELISA ELISA / CBA (Cytokine Secretion) Transfection->ELISA qPCR RT-qPCR (IFN-stimulated genes) Transfection->qPCR

Caption: Workflow for comparative analysis of modified mRNA.

Experimental Protocols

The following are generalized protocols for the key experiments used to generate the comparative data in this guide. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of a modified uridine triphosphate for UTP.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter followed by the gene of interest (e.g., Firefly Luciferase) and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Ribonucleotide Triphosphate (NTP) solution mix (ATP, GTP, CTP at 10 mM each)

  • Modified Uridine Triphosphate solution (e.g., N1-methyl-pseudouridine-5'-triphosphate) at 10 mM

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or LiCl precipitation reagents

Procedure:

  • Thaw all reagents on ice, except for the transcription buffer which can be thawed at room temperature. Gently vortex and centrifuge all components before use.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, CTP (10 mM each): 2 µL of each

    • Modified UTP (10 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions or by lithium chloride (LiCl) precipitation.

  • Elute the purified mRNA in nuclease-free water.

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and verify its integrity using denaturing agarose (B213101) gel electrophoresis.[6]

Luciferase Reporter Assay for Translation Efficiency

This protocol measures the amount of functional protein produced from the transfected mRNA.

Materials:

  • HEK293T cells or other suitable cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Purified, modified mRNA encoding Firefly Luciferase

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Opti-MEM I Reduced Serum Medium

  • 96-well white, clear-bottom plates

  • Luciferase Assay System (e.g., Promega ONE-Glo)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well white plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 100 ng of mRNA into 25 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in 25 µL of Opti-MEM.

    • Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 50 µL of mRNA-lipid complexes to each well. Gently swirl the plate to mix.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Luciferase Assay:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add the Luciferase Assay Reagent to each well (typically a volume equal to the culture medium volume).

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis.

    • Measure the luminescence using a plate-reading luminometer.[9][11]

Measurement of Cytokine Response

This protocol quantifies the secretion of key inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (e.g., IFN-β) from immune cells in response to mRNA transfection.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a dendritic cell line (e.g., THP-1).

  • Complete RPMI-1640 medium.

  • Purified, modified mRNA constructs.

  • Transfection reagent suitable for immune cells.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit or Cytometric Bead Array (CBA) kit for the cytokines of interest.

  • Plate reader (for ELISA) or flow cytometer (for CBA).

Procedure:

  • Cell Culture and Transfection:

    • Culture immune cells in a 24-well plate at an appropriate density.

    • Prepare mRNA-lipid complexes as described in the luciferase assay protocol, scaling up the volumes for the larger well size.

    • Transfect the cells with the different mRNA constructs (unmodified, Ψ, m1Ψ, 5moU). Include a mock transfection (transfection reagent only) as a negative control and a known immune stimulant (e.g., LPS) as a positive control.

  • Sample Collection: Incubate the cells for 18-24 hours. After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant. Store supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Perform the ELISA or CBA assay on the collected supernatants according to the manufacturer's protocol.

    • For ELISA, this typically involves adding supernatants to antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate. Read the absorbance on a plate reader.

    • For CBA, this involves incubating supernatants with capture beads specific for different cytokines, followed by detection with fluorescently labeled antibodies and analysis on a flow cytometer.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the readings to a standard curve generated with recombinant cytokine standards.[3][12][13]

References

Assessing the Immunogenic Profile of N1-Methylpseudouridine-Modified mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized medicine, with nucleoside modification being a cornerstone of this success. Unmodified in vitro transcribed (IVT) mRNA is inherently immunogenic, capable of triggering innate immune responses that can lead to inflammation and reduced protein expression.[1][2][3] The incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has proven to be a highly effective strategy to mitigate these effects.[4][5][6] This guide provides a comparative analysis of the immunogenic profile of m1Ψ-modified mRNA against other alternatives, supported by experimental data and detailed methodologies.

Innate Immune Recognition of mRNA and the Role of N1-Methylpseudouridine

The cellular innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens. This recognition is mediated by a series of pattern recognition receptors (PRRs) including endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and cytosolic sensors like retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5).[3][7][8] Activation of these receptors by unmodified IVT mRNA, particularly through contaminants like double-stranded RNA (dsRNA), initiates signaling cascades that lead to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines such as TNF-α and IL-6.[9][10][11] This response can suppress translation of the therapeutic mRNA and may cause adverse effects.[8][10]

N1-methylpseudouridine modification is a critical innovation that allows synthetic mRNA to largely evade this immune surveillance.[4][5][12] The addition of a methyl group to the N1 position of pseudouridine (B1679824) is thought to sterically hinder the engagement of the mRNA with these immune sensors.[13] Consequently, m1Ψ-modified mRNA demonstrates a significantly reduced capacity to activate TLRs and RIG-I, leading to lower induction of inflammatory cytokines and a substantial increase in protein translation.[4][13][14][15]

G Innate Immune Sensing of mRNA cluster_0 Endosome cluster_1 Cytosol Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 sensed by MyD88 MyD88 TLR7/8->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN (IFN-α/β) Type I IFN (IFN-α/β) IRF7->Type I IFN (IFN-α/β) Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines dsRNA byproduct dsRNA byproduct RIG-I/MDA5 RIG-I/MDA5 dsRNA byproduct->RIG-I/MDA5 sensed by MAVS MAVS RIG-I/MDA5->MAVS IRF3/7 IRF3/7 MAVS->IRF3/7 IRF3/7->Type I IFN (IFN-α/β) m1Ψ-mRNA m1Ψ-mRNA Evades Sensing Evades Sensing m1Ψ-mRNA->Evades Sensing Evades Sensing->TLR7/8 X Evades Sensing->RIG-I/MDA5 X

Caption: Innate immune pathways activated by unmodified mRNA and evasion by m1Ψ-mRNA.

Comparative Performance of mRNA Modifications

The choice of nucleoside modification has a profound impact on the immunogenicity and translational efficiency of mRNA. While pseudouridine (Ψ) was an early breakthrough in reducing immune activation, N1-methylpseudouridine (m1Ψ) has since been shown to be superior.[4][5]

Table 1: Comparison of Uridine (B1682114) Modifications in mRNA

FeatureUnmodified Uridine (U)Pseudouridine (Ψ)N1-Methylpseudouridine (m1Ψ)
Innate Immune Activation HighReducedMarkedly Reduced[4][10][14]
TNF-α Induction HighSignificantly Lower than ULowest[16][17][18]
IFN-α Induction HighLower than UMarkedly Lower[9][16]
IL-6 Induction HighLower than ULowest[17][18]
Protein Expression Low (suppressed by immune response)Increased (10- to 100-fold vs U)Highest (>10-fold vs Ψ)[4][19][20]
Translational Fidelity HighMarginally increased errorsHigh, no significant impact[4][21]
mRNA Stability LowIncreasedIncreased[14][22]

Studies have consistently demonstrated that the complete substitution of uridine with m1Ψ results in the lowest induction of inflammatory cytokines and the highest levels of protein expression compared to both unmodified and Ψ-modified mRNA.[5][20] This enhanced performance has led to m1Ψ becoming the modification of choice for clinically approved mRNA vaccines.[4][12]

G cluster_0 Modification Type cluster_1 Outcome mRNA Modification mRNA Modification Unmodified (U) Unmodified (U) mRNA Modification->Unmodified (U) Pseudouridine (Ψ) Pseudouridine (Ψ) mRNA Modification->Pseudouridine (Ψ) N1-methyl-Ψ (m1Ψ) N1-methyl-Ψ (m1Ψ) mRNA Modification->N1-methyl-Ψ (m1Ψ) High Immunogenicity High Immunogenicity Unmodified (U)->High Immunogenicity Low Protein Expression Low Protein Expression Unmodified (U)->Low Protein Expression Reduced Immunogenicity Reduced Immunogenicity Pseudouridine (Ψ)->Reduced Immunogenicity Increased Protein Expression Increased Protein Expression Pseudouridine (Ψ)->Increased Protein Expression Minimal Immunogenicity Minimal Immunogenicity N1-methyl-Ψ (m1Ψ)->Minimal Immunogenicity Highest Protein Expression Highest Protein Expression N1-methyl-Ψ (m1Ψ)->Highest Protein Expression G Workflow: In Vitro Immunogenicity Assay node_ivt 1. IVT & Purify mRNA (Unmodified, Ψ, m1Ψ) node_complex 2. Complex mRNA with Transfection Reagent node_ivt->node_complex node_stimulate 3. Add Complexes to Human Whole Blood node_complex->node_stimulate node_controls 4. Include Controls (e.g., R848, Reagent only) node_stimulate->node_controls node_incubate 5. Incubate 6-24h at 37°C node_controls->node_incubate node_separate 6. Centrifuge & Separate Plasma from Cells node_incubate->node_separate node_elisa 7a. Analyze Plasma (ELISA / Multiplex) node_separate->node_elisa node_qpcr 7b. Analyze Cells (RT-qPCR) node_separate->node_qpcr node_data 8. Compare Cytokine & Gene Expression Levels node_elisa->node_data node_qpcr->node_data

References

A Comparative Guide to Functional Assays for N1-Aminopseudouridine-Containing mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of N1-methylpseudouridine (N1mΨ)-containing mRNA has revolutionized the field of mRNA-based therapeutics and vaccines, offering enhanced stability and protein expression while reducing immunogenicity. This guide provides a comparative overview of key functional assays to evaluate the performance of N1mΨ-modified mRNA, supported by experimental data and detailed protocols. Our objective is to equip researchers with the necessary information to select and implement the most appropriate assays for their specific research and development needs.

Data Presentation: Quantitative Comparison of mRNA Modifications

The incorporation of N1mΨ into mRNA transcripts significantly impacts protein expression levels compared to unmodified (U) or pseudouridine (B1679824) (Ψ) containing mRNAs. The following tables summarize quantitative data from studies using reporter genes like firefly luciferase (fLuc) and enhanced green fluorescent protein (EGFP) across various cell lines.

Cell LinemRNA ModificationReporter GeneFold Increase in Protein Expression (relative to unmodified mRNA)Reference
HEK293T 10% N1mΨEGFP~2.5[1]
100% N1mΨEGFP~0.5 (decrease)[1]
A549 ΨfLuc~2-4[2]
N1mΨfLuc~10-13[2][3]
m5C/ΨfLuc~5-7[2]
m5C/N1mΨfLuc~20-44[2][3]
BJ Fibroblasts ΨfLuc~2[2]
N1mΨfLuc~8[2]
m5C/ΨfLuc~3[2]
m5C/N1mΨfLuc~15[2]
C2C12 ΨfLuc~3[2]
N1mΨfLuc~9[2]
m5C/ΨfLuc~4[2]
m5C/N1mΨfLuc~18[2]
HeLa ΨfLuc~2[2]
N1mΨfLuc~7[2]
m5C/ΨfLuc~3[2]
m5C/N1mΨfLuc~12[2]
Primary Keratinocytes ΨfLuc~4[2]
N1mΨfLuc~10[2]
m5C/ΨfLuc~6[2]
m5C/N1mΨfLuc~25[2]

Table 1: Comparison of Protein Expression from Modified mRNA. This table summarizes the fold increase in reporter protein expression from N1mΨ- and Ψ-modified mRNA relative to unmodified mRNA in various cell lines. The combination of N1mΨ with 5-methylcytidine (B43896) (m5C) often results in the highest expression levels.[1][2][3]

ModificationBenefitPotential Drawback
Unmodified (U) Baseline for comparisonHigh immunogenicity, low protein expression and stability.
Pseudouridine (Ψ) Reduced immunogenicity and increased protein expression compared to unmodified mRNA.Lower protein expression compared to N1mΨ-mRNA.
N1-methylpseudouridine (N1mΨ) Significantly increased protein expression and reduced immunogenicity compared to both U- and Ψ-mRNA.[4]High modification ratios may not always lead to the highest protein expression in all cell types.[1]

Table 2: Qualitative Comparison of Uridine Modifications in mRNA. This table provides a high-level comparison of the functional characteristics of unmodified, Ψ-modified, and N1mΨ-modified mRNA.

Experimental Workflows and Signaling Pathways

To effectively assess the function of N1mΨ-containing mRNA, a systematic experimental workflow is essential. This typically involves the generation of the modified mRNA, its delivery into cells, and subsequent functional analysis.

experimental_workflow cluster_synthesis mRNA Synthesis cluster_delivery Delivery & Expression cluster_analysis Functional Analysis DNA_Template Linearized DNA Template (with T7 promoter) IVT In Vitro Transcription (IVT) with N1mΨ-UTP DNA_Template->IVT T7 RNA Polymerase Purification1 DNase Treatment & mRNA Purification IVT->Purification1 Capping 5' Capping & 3' Poly(A) Tailing Purification1->Capping Purification2 Final mRNA Purification Capping->Purification2 Transfection Transfection into Cells (e.g., Lipofection, Electroporation) Purification2->Transfection Translation Translation into Protein Transfection->Translation Immuno_Assay Immunogenicity Assessment (Cytokine ELISA, qPCR) Transfection->Immuno_Assay Stability_Assay Stability Analysis (qPCR) Transfection->Stability_Assay Protein_Quant Protein Quantification (Luciferase Assay, Flow Cytometry, Western Blot, ELISA) Translation->Protein_Quant

Figure 1: Experimental Workflow for N1mΨ-mRNA. This diagram outlines the key steps from mRNA synthesis to functional analysis.

N1mΨ modification is known to dampen the innate immune response by reducing the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified N1mΨ-modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 (Endosome) Unmodified_mRNA->TLR7_8 RIG_I RIG-I (Cytosol) Unmodified_mRNA->RIG_I MyD88 MyD88 TLR7_8->MyD88 IRF7 IRF7 RIG_I->IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Modified_mRNA N1mΨ-mRNA Reduced_Activation Reduced PRR Activation Modified_mRNA->Reduced_Activation Reduced_Response Lower Cytokine Production Reduced_Activation->Reduced_Response

Figure 2: Innate Immune Signaling Pathway. This diagram illustrates how unmodified mRNA can trigger an immune response, which is mitigated by N1mΨ modification.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

In Vitro Transcription of N1mΨ-mRNA

This protocol describes the synthesis of N1mΨ-containing mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • Ribonuclease inhibitor

  • NTP solution mix (ATP, GTP, CTP, and N1mΨ-UTP instead of UTP)[5]

  • DNase I

  • RNA purification kit

  • 5' capping reagents (e.g., Vaccinia Capping System)

  • Poly(A) polymerase

Procedure:

  • Transcription Reaction Setup: In an RNase-free tube, combine the linearized DNA template, T7 RNA polymerase, ribonuclease inhibitor, and the NTP solution mix containing N1mΨ-UTP.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[6]

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.[7]

  • RNA Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in RNase-free water.[7]

  • 5' Capping and 3' Tailing: Perform 5' capping and 3' poly(A) tailing reactions according to the respective manufacturers' protocols. These steps are crucial for mRNA stability and translation efficiency.[6]

  • Final Purification: Purify the final mRNA product again using an RNA purification kit.

  • Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the mRNA transcript by agarose (B213101) gel electrophoresis or a Bioanalyzer.[7]

Cell Transfection with Modified mRNA

This protocol outlines the delivery of N1mΨ-mRNA into mammalian cells for protein expression.

Materials:

  • N1mΨ-modified mRNA

  • Mammalian cells of interest (e.g., HEK293T, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Transfection reagent (e.g., Lipofectamine, TransIT-mRNA)

  • Opti-MEM or other serum-free medium

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Preparation of Transfection Complexes:

    • Dilute the N1mΨ-mRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[7]

  • Transfection:

    • Remove the old medium from the cells and wash with PBS.

    • Add the transfection complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.

  • Analysis: Analyze protein expression at desired time points (e.g., 24, 48, 72 hours) post-transfection.

Protein Quantification Assays

This assay is used to quantify the expression of a luciferase reporter gene.

Materials:

  • Transfected cells expressing luciferase

  • Luciferase assay reagent (containing luciferin (B1168401) substrate)

  • Lysis buffer

  • Luminometer

Procedure:

  • Cell Lysis: At the desired time point post-transfection, wash the cells with PBS and then add lysis buffer. Incubate for 15 minutes at room temperature.[8]

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.[8]

  • Luminescence Measurement:

    • Add a small volume of the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.[9]

  • Normalization: Normalize the luciferase activity to the total protein concentration in the lysate, determined by a protein assay (e.g., BCA assay).

This method is used to quantify the percentage of cells expressing a fluorescent reporter protein (e.g., EGFP) and the mean fluorescence intensity.

Materials:

  • Transfected cells expressing a fluorescent protein

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Harvesting: At the desired time point, harvest the cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then resuspend in PBS. For suspension cells, pellet by centrifugation and resuspend in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer.

    • Use an appropriate laser and filter set for the specific fluorescent protein (e.g., 488 nm laser for EGFP).

    • Gate the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.[10]

Immunogenicity Assessment: Cytokine ELISA

This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) secreted by cells in response to mRNA transfection.

Materials:

  • Cell culture supernatant from transfected cells

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[11]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[11]

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.[12]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[12]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[12]

  • Substrate Addition and Color Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.[12]

  • Stopping the Reaction and Reading: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.[12]

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

References

N1-Aminopseudouridine's Influence on RNA Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of modified nucleotides on RNA structure is paramount for the design of effective RNA-based therapeutics and diagnostics. This guide provides a comparative analysis of N1-aminopseudouridine (N1-apU) and its impact on RNA secondary structure validation, drawing on experimental data from analogous modifications and established validation protocols.

The precise three-dimensional structure of an RNA molecule is intrinsically linked to its function. Modifications to the canonical nucleosides—adenosine, guanosine, cytosine, and uridine (B1682114)—can significantly alter these structures, influencing everything from thermal stability to interactions with binding partners. This compound, a derivative of the common RNA modification pseudouridine (B1679824) (Ψ), is of growing interest. While direct quantitative data for N1-apU is limited in publicly available literature, we can infer its likely effects based on the well-characterized properties of pseudouridine and N1-methylpseudouridine (m1Ψ).

Enhanced Thermal Stability: A Key Feature of Pseudouridine Analogs

Studies on pseudouridine and N1-methylpseudouridine have consistently demonstrated their capacity to enhance the thermal stability of RNA duplexes. This increased stability, often measured as a higher melting temperature (Tm), is primarily attributed to improved base stacking interactions within the RNA helix.[1][2] The C-C glycosidic bond in pseudouridine and its derivatives, unlike the C-N bond in uridine, allows for greater rotational freedom, which contributes to more favorable base stacking.[1] Furthermore, the N1 position of pseudouridine, which is available for an additional hydrogen bond, is thought to contribute to stabilizing interactions, although this position is modified in N1-apU.[1]

Molecular dynamics studies have suggested that N1-methylpseudouridine induces an even greater stabilization effect on double-stranded RNA than pseudouridine due to stronger stacking and base-pairing interactions.[1][2] Given the structural similarities, it is highly probable that this compound also confers a significant stabilizing effect on RNA secondary structures.

Table 1: Comparative Thermodynamic Stability of Modified RNA Duplexes

ModificationSequence ContextΔTm (°C) vs. UridineReference
Pseudouridine (Ψ)Varies+0.5 to +2.5[2]
N1-methylpseudouridine (m1Ψ)VariesGenerally > Ψ[1][2]
This compound (N1-apU) Not Available Expected to be > 0 Inferred

Note: The exact change in Tm is sequence-dependent.

Validating RNA Secondary Structure: The SHAPE-MaP Approach

To experimentally validate the secondary structure of RNA, including those containing modified nucleosides, Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful and widely used technique.[3][4][5][6][7] SHAPE-MaP provides single-nucleotide resolution information about the flexibility of the RNA backbone, which is correlated with whether a nucleotide is paired or unpaired.

The workflow for a typical SHAPE-MaP experiment is as follows:

SHAPE_MaP_Workflow RNA RNA Sample (with or without N1-apU) Modification Chemical Modification of Flexible Nucleotides RNA->Modification Treatment SHAPE_Reagent SHAPE Reagent (e.g., 1M7) SHAPE_Reagent->Modification RT Reverse Transcription with Mutagenic dNTPs Modification->RT cDNA cDNA Library with Mutations at Modified Sites RT->cDNA Sequencing Next-Generation Sequencing cDNA->Sequencing Analysis Data Analysis & Structure Modeling Sequencing->Analysis

Figure 1: SHAPE-MaP Experimental Workflow.
Experimental Protocol: SHAPE-MaP for Modified RNA

The following is a generalized protocol for performing SHAPE-MaP on RNA containing modifications like this compound.

1. RNA Preparation and Folding:

  • Synthesize or obtain the RNA of interest containing this compound.

  • Resuspend the RNA in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM MgCl2).

  • Heat the RNA to 95°C for 2 minutes and then cool on ice for 5 minutes to ensure a homogenous population of folded molecules.

  • Equilibrate the folded RNA at the desired experimental temperature (e.g., 37°C) for 15-30 minutes.

2. SHAPE Modification:

  • Prepare a fresh solution of a SHAPE reagent (e.g., 1M7 in anhydrous DMSO).

  • Add the SHAPE reagent to the folded RNA to a final concentration of 1-10 mM.

  • As a negative control, add an equivalent volume of DMSO to a separate aliquot of the folded RNA.

  • Incubate the reactions for a short period (e.g., 1-5 minutes) at the experimental temperature.

  • Quench the reaction by adding a quenching agent (e.g., a solution containing DTT).

3. RNA Purification:

  • Purify the modified RNA from the reaction mixture using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove the SHAPE reagent and other buffer components.

4. Reverse Transcription with Mutational Profiling:

  • Anneal a fluorescently labeled or sequence-specific primer to the purified RNA.

  • Perform reverse transcription using a reverse transcriptase that can read through the SHAPE adducts and a mixture of dNTPs that includes a small percentage of mutagenic dNTPs (e.g., MnCl2 is often used to promote misincorporation by the reverse transcriptase). This results in the incorporation of mutations in the cDNA at the sites of 2'-O-adducts.

5. Library Preparation and Sequencing:

  • Amplify the resulting cDNA to generate a library for next-generation sequencing.

  • Sequence the library using a high-throughput sequencing platform.

6. Data Analysis:

  • Align the sequencing reads to the reference RNA sequence.

  • Calculate the mutation rate at each nucleotide position for both the SHAPE-treated and control samples.

  • The SHAPE reactivity for each nucleotide is then calculated by subtracting the background mutation rate (from the control sample) from the mutation rate of the treated sample.

  • These reactivity values are then used as pseudo-energy constraints in RNA secondary structure prediction algorithms to generate an experimentally validated structural model.

Considerations for this compound in Chemical Probing

A critical consideration when performing chemical probing on RNA containing this compound is the potential reactivity of the N1-amino group with the probing reagents.

Chemical_Probing_Considerations cluster_reagents Chemical Probing Reagents cluster_N1_apU This compound DMS DMS (targets N1-A, N3-C) CMCT CMCT (targets N3-U, N1-G) SHAPE SHAPE Reagents (target 2'-OH) N1_Amino N1-Amino Group N1_Amino->DMS Potential Reactivity? N1_Amino->CMCT Potential Reactivity? WC_Face Watson-Crick Face WC_Face->DMS Standard Target WC_Face->CMCT Standard Target Ribose Ribose 2'-OH Ribose->SHAPE Standard Target

Figure 2: Potential Interactions of N1-apU with Probing Reagents.

Reagents like dimethyl sulfate (B86663) (DMS) and 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) specifically target atoms on the Watson-Crick face of the nucleobases.[8][9] The exocyclic amino group at the N1 position of this compound could potentially react with these reagents, leading to a signal that is not indicative of the nucleotide's pairing status. Therefore, SHAPE-based methods, which target the 2'-hydroxyl group of the ribose and are generally base-agnostic, are likely the most reliable approach for probing the structure of RNA containing this compound.[10]

Conclusion

While direct experimental data for this compound is still emerging, the extensive research on its analogs, pseudouridine and N1-methylpseudouridine, provides a strong foundation for predicting its behavior. It is anticipated that N1-apU will enhance the thermodynamic stability of RNA secondary structures. For the experimental validation of these structures, SHAPE-MaP stands out as a robust and appropriate methodology. However, researchers must remain mindful of the potential for the N1-amino group to interact with base-specific chemical probes, and a careful selection of probing reagents is crucial for accurate structural determination. Further experimental studies are warranted to precisely quantify the thermodynamic contributions of this compound and to fully characterize its compatibility with various RNA structure probing techniques.

References

Safety Operating Guide

Navigating the Safe Disposal of N1-Aminopseudouridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of specialized laboratory reagents is paramount for both personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of N1-Aminopseudouridine, a modified nucleoside integral to various research and drug development applications.

Key Safety and Hazard Information

Proper handling and disposal of this compound are dictated by its potential health and environmental risks. The following table summarizes critical safety information based on data for similar modified nucleosides.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) May be harmful or fatal if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][3]
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[1][2]Wear protective gloves and clothing to prevent skin exposure.[4] In case of contact, wash skin thoroughly with soap and water.[2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2]Wear appropriate protective eyeglasses or chemical safety goggles.[4] If in eyes, rinse cautiously with water for several minutes.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[2]Work in a well-ventilated area or under a chemical fume hood.[1][3] Avoid breathing dust.[1]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Do not flush into surface water or sanitary sewer systems.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling any waste, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Prepare designated, clearly labeled hazardous waste containers.[5]

2. Disposal of Solid this compound Waste:

  • Carefully sweep up any solid this compound powder, avoiding the generation of dust.[4]

  • Place the solid waste into a clearly labeled, sealed container designated for chemical waste.[5]

  • This container must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

3. Disposal of Contaminated Labware (e.g., pipette tips, tubes):

  • All disposable labware that has come into contact with this compound should be considered chemically contaminated.

  • Collect this waste in a dedicated, puncture-resistant container lined with a clear plastic bag and clearly labeled as "Chemically Contaminated Waste" with the name of the chemical.[5]

  • Do not mix with regular or biohazardous waste.

  • Once the container is full, seal it and arrange for pickup by your institution's EHS office.

4. Disposal of Liquid this compound Waste:

  • Aqueous Solutions: Do not pour this compound solutions down the drain.[3] Collect all aqueous waste containing this compound in a sealable, chemical-resistant container. Label the container clearly with "Hazardous Waste," the chemical name, and approximate concentration.

  • Organic Solvent Solutions: If this compound is dissolved in a halogenated or non-halogenated organic solvent, it must be collected in a separate, appropriately labeled hazardous waste container for that solvent type.[5]

  • Decontamination of rDNA-containing liquids: For liquids containing recombinant or synthetic nucleic acids, chemical decontamination may be an option. Add fresh bleach to the liquid to achieve a final concentration of 10% and allow it to sit for at least 30 minutes.[6] After this decontamination, the solution may be disposable via sinks, but it is critical to first consult with your institution's EHS to ensure this practice is compliant with local regulations and to confirm that no other hazardous chemicals are present in the waste stream.[6]

5. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area if the spill is large or if dust is generated.

  • For small spills, carefully cover the spill with an inert absorbent material.

  • Sweep up the material, place it in a sealed container, and label it as hazardous waste.[4]

  • Clean the affected area thoroughly.

6. Disposal of Empty Containers:

  • To be considered non-hazardous, empty containers must be thoroughly rinsed.

  • Triple rinse the container with a suitable solvent (e.g., water for aqueous solutions).

  • Collect the rinsate as hazardous chemical waste.[5]

  • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Treatment & Collection cluster_3 Final Disposal Waste This compound Waste Solid Solid Waste (Powder, Contaminated PPE) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid Labware Contaminated Labware (Tips, Tubes) Waste->Labware Solid_Collection Collect in Labeled Hazardous Waste Container Solid->Solid_Collection Liquid_Collection Collect in Labeled Hazardous Waste Carboy Liquid->Liquid_Collection Labware_Collection Collect in Labeled Puncture-Proof Container Labware->Labware_Collection EHS_Pickup Arrange for EHS Pickup Solid_Collection->EHS_Pickup Liquid_Collection->EHS_Pickup Labware_Collection->EHS_Pickup

This compound Disposal Workflow

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.

References

Personal protective equipment for handling N1-Aminopseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N1-Aminopseudouridine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Low-Risk Activities (e.g., handling dilute solutions in a closed system)- Standard laboratory coat- Safety glasses with side shields- Nitrile or neoprene gloves
Moderate-Risk Activities (e.g., weighing powder, preparing stock solutions)- Disposable gown made of polyethylene-coated polypropylene (B1209903) or a similar resistant material[1]- Goggles or a face shield[1][2]- Two pairs of powder-free chemotherapy gloves (ASTM D6978 certified)[1][3]- Disposable head, hair, and shoe covers[1]
High-Risk Activities (e.g., potential for aerosol generation, cleaning up spills)- All PPE for moderate-risk activities- Respiratory protection (N-95 or N-100 respirator)[3]

It is recommended that all personnel wear a lab coat, eye protection, and proper gloves when working in a laboratory setting.[2] Legs should be covered, and closed-toe shoes are mandatory.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary safety and spill cleanup materials.

2. Weighing and Reconstitution:

  • Weighing: When weighing the powdered form, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.

  • Reconstitution: Add the solvent to the vial containing the powdered compound slowly and carefully to avoid aerosolization.

3. Solution Handling:

  • Gloving: Change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[3]

  • Technique: Use careful techniques to avoid splashes and aerosol generation. When transferring solutions, work over a disposable, absorbent bench liner.

4. Emergency Procedures:

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: If inhaled, move the individual to fresh air.[4] If breathing is difficult, provide oxygen and seek medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, bench liners, and pipette tips, must be collected as chemical waste.[5][6]

  • Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Prohibition of Drain Disposal: Do not dispose of this compound or its solutions down the drain.[7]

  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure.

  • Waste Pickup: Follow your institution's guidelines for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace in Fume Hood prep_ppe->prep_area weigh Weigh Powdered Compound prep_area->weigh reconstitute Reconstitute and Prepare Solutions weigh->reconstitute experiment Perform Experimental Procedures reconstitute->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate dispose_waste Segregate and Dispose of All Waste as Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.